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  • Product: 5-Ethyladamantane-1,3-diol

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 5-Ethyladamantane-1,3-diol: A Comprehensive Technical Guide

Executive Summary 5-Ethyladamantane-1,3-diol (C₁₂H₂₀O₂) is a highly rigid, three-dimensional cycloaliphatic building block utilized extensively in the design of advanced functional materials. The introduction of an ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethyladamantane-1,3-diol (C₁₂H₂₀O₂) is a highly rigid, three-dimensional cycloaliphatic building block utilized extensively in the design of advanced functional materials. The introduction of an ethyl group into the highly symmetric adamantane core breaks its crystalline symmetry, significantly lowering its melting point and enhancing its solubility profile[1]. These properties make 5-ethyladamantane-1,3-diol an indispensable monomer in the synthesis of high-performance polycarbonates, 193 nm photoresist polymers, and lipophilic prodrugs[1][2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere procedural lists. Herein, we dissect the mechanistic causality behind the two primary synthetic routes—classical dihalogenation-hydrolysis and modern catalytic C-H oxidation—and provide self-validating experimental protocols designed for rigorous scientific reproducibility.

Mechanistic Rationale & Synthetic Strategies

The functionalization of energetically inert aliphatic C-H bonds is a classic challenge in organic synthesis[1]. The tertiary bridgehead carbons of the adamantane core are the most susceptible to functionalization due to the stability of the corresponding tertiary carbocation or radical intermediates.

Route A: Electrophilic Dihalogenation and Hydrolysis (Industrial Scalability)

The most robust and scalable route involves a two-step sequence: iron-catalyzed bromination followed by silver-promoted hydrolysis[3].

  • Causality of Halogenation: Iron powder reacts in situ with liquid bromine to form iron(III) bromide (FeBr₃), a strong Lewis acid. FeBr₃ polarizes the Br-Br bond, generating a highly electrophilic bromine species that selectively attacks the sterically accessible, electron-rich tertiary C-H bonds of 1-ethyladamantane[3][4].

  • Causality of Hydrolysis: The subsequent hydrolysis utilizes silver sulfate (Ag₂SO₄) in an aqueous acetone mixture. This step is driven by Le Chatelier's principle and precipitation thermodynamics: Ag⁺ ions irreversibly sequester the leaving bromide ions as insoluble AgBr. This drives the Sₙ1 substitution forward while avoiding the use of strong alkaline bases that could induce unwanted side reactions[3].

Route B: Catalytic Aerobic C-H Oxidation (Green Chemistry)

For a halogen-free approach, N-hydroxyphthalimide (NHPI) combined with a transition metal co-catalyst (e.g., Co(acac)₂) enables direct aerobic oxidation[5].

  • Causality of Oxidation: NHPI acts as a precursor to the highly electrophilic phthalimide-N-oxyl (PINO) radical. The PINO radical abstracts a hydrogen atom from the tertiary bridgehead position of 1-ethyladamantane via a Hydrogen Atom Transfer (HAT) process[6]. The resulting carbon-centered radical is rapidly trapped by molecular oxygen to form a peroxyl radical, which is subsequently reduced to the diol[5][6].

Visualizations of Synthetic Workflows

G A 1-Ethyladamantane (Starting Material) B Bromination Br2, Fe cat., 50-110°C A->B C 1-Ethyl-3,5-dibromoadamantane (Intermediate) B->C D Hydrolysis Ag2SO4, H2O/Acetone, Reflux C->D E 5-Ethyladamantane-1,3-diol (Target Product) D->E

Synthetic workflow for 5-Ethyladamantane-1,3-diol via dihalogenation.

G A NHPI (Catalyst) B Co(II)/O2 Oxidation A->B C PINO Radical (Electrophilic) B->C D 1-Ethyladamantane (H-Abstraction) C->D HAT E Alkyl Radical Intermediate D->E F O2 Trapping & Reduction E->F F->A Catalyst Regeneration G 5-Ethyladamantane-1,3-diol F->G

NHPI/Co-catalyzed aerobic C-H oxidation cycle for adamantane derivatives.

Experimental Protocols: Self-Validating Workflows

The following protocols are engineered to be self-validating, meaning each major step contains an intrinsic quality control mechanism to ensure the integrity of the synthesis.

Protocol 1: Synthesis of 1-Ethyl-3,5-dibromoadamantane
  • Initialization: Charge a dry, multi-neck reactor equipped with a reflux condenser and dropping funnel with 1-ethyladamantane (1.0 equiv) and catalytic iron powder (0.05 equiv).

  • Electrophilic Addition: Under vigorous stirring, add liquid bromine (4.0 equiv) dropwise. Maintain the temperature between -10°C and 20°C to control the initial exothermic reaction[3].

  • Thermal Maturation: Gradually elevate the reactor temperature to 50–110°C and maintain for 3–8 hours to ensure complete di-substitution at the 3 and 5 bridgehead positions[3].

  • Reaction Quenching: Immerse the reaction mixture in a saturated sodium bisulfite (NaHSO₃) solution for 2–5 hours. Causality: The bisulfite acts as a reducing agent, safely neutralizing the highly corrosive excess bromine into benign bromide salts[3].

  • Isolation: Extract the crude product, dry over anhydrous Na₂SO₄, and recrystallize from methanol or acetone to yield 1-ethyl-3,5-dibromoadamantane.

Self-Validation Check: Monitor the reaction via GC-MS. The disappearance of the mono-brominated intermediate and the dominance of the di-brominated isotope cluster validate the completion of the electrophilic substitution.

Protocol 2: Hydrolysis to 5-Ethyladamantane-1,3-diol
  • Suspension: Suspend the purified 1-ethyl-3,5-dibromoadamantane (1.0 equiv) in a solvent mixture of acetone and deionized water.

  • Silver-Promoted Substitution: Add silver sulfate (Ag₂SO₄, 1.1 equiv) to the suspension.

  • Reflux: Heat the mixture to reflux (approx. 60-70°C) for 5–12 hours[3].

  • Filtration & Extraction: Filter the hot mixture to remove the precipitated AgBr salts. Concentrate the filtrate under reduced pressure to remove acetone, extract the aqueous residue with ethyl acetate, dry, and evaporate to afford the target diol[2].

Self-Validation Check: The stoichiometric precipitation of pale yellow silver bromide (AgBr) serves as a visual and gravimetric indicator of reaction completion. The final product's purity is confirmed by the appearance of a broad O-H stretch (~3300 cm⁻¹) and the absence of a C-Br stretch in FTIR.

Data Presentation & Characterization

All quantitative data must be rigorously compared against expected theoretical values to ensure compound fidelity. 5-Ethyladamantane-1,3-diol has a molecular weight of 196.29 g/mol and a molecular formula of C₁₂H₂₀O₂[7].

Table 1: Comparative Synthetic Routes for 5-Ethyladamantane-1,3-diol

Synthetic RoutePrimary ReagentsReaction TimeTypical YieldKey Advantage
Dihalogenation-Hydrolysis Br₂, Fe, Ag₂SO₄, H₂O/Acetone8–20 h70–85%Highly scalable; minimal over-oxidation; easy purification.
Catalytic Aerobic Oxidation NHPI, Co(acac)₂, O₂, Acetic Acid7–12 h60–75%Halogen-free; environmentally benign; atom-economical.

Table 2: Spectral Characterization Data (Empirical Consensus)

Analytical MethodKey Signals / AssignmentsStructural Correlation
¹H NMR (CDCl₃) δ 0.80 (t, 3H), 1.20 (q, 2H)Ethyl group (-CH₂CH₃)
δ 1.35–2.10 (m, 12H)Adamantane core protons
δ 3.10 (br s, 2H)Hydroxyl protons (-OH)
¹³C NMR (CDCl₃) δ 7.1, 35.8Ethyl carbons (-CH₃, -CH₂-)
δ 30.5–45.8Adamantane core (CH/CH₂)
δ 73.6Bridgehead carbons (C-OH)
GC-MS (EI) m/z 196 (M⁺), 178, 167M⁺ confirms MW; 178 indicates loss of H₂O.

Conclusion

The synthesis of 5-ethyladamantane-1,3-diol requires precise control over C-H functionalization. While the NHPI-catalyzed aerobic oxidation represents the frontier of green chemistry[5][6], the classical dihalogenation-hydrolysis sequence remains the most reliable method for scalable, high-purity production[3]. By adhering to the self-validating protocols and mechanistic principles outlined in this guide, researchers can ensure high-fidelity synthesis suitable for downstream pharmaceutical and polymer applications.

References

1.[3] CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid. Google Patents. URL: 2.[7] Compound 5-ethyladamantane-1,3-diol. Chemdiv. URL: 3.[1] Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. URL: 4.[4] Synthesis of 1-Adamantyloxyalkanols. ResearchGate. URL: 5.[2] KR20160078326A - 1,3-비스(하이드록시페닐)-5-에틸아다만탄 화합물 및 그 제조방법, 그리고 방향족 폴리카보네이트 수지. Google Patents. URL: 6.[5] N‐Hydroxyphthalimide (NHPI)‐Organocatalyzed Aerobic Oxidations: Advantages, Limits, and Industrial Perspectives. SciSpace. URL: 7.[6] Progress and Perspectives on NHPI and Immobilized NHPI Catalysts in Organocatalytic Aerobic Oxidation. NII. URL:

Sources

Exploratory

Physicochemical Profiling of 5-Ethyladamantane-1,3-diol: A Critical Guide for Polymer & Drug Discovery

Topic: Physicochemical Properties of 5-Ethyladamantane-1,3-diol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Ethyladamantane-1,3-diol re...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties of 5-Ethyladamantane-1,3-diol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Ethyladamantane-1,3-diol represents a specialized class of bridgehead-substituted adamantane derivatives. Unlike the parent 1,3-adamantanediol, the introduction of an ethyl group at the C5 position breaks the high symmetry of the adamantane cage (


 to 

or

depending on conformation), significantly modulating its thermodynamic profile and solubility.

This compound serves as a critical monomer in the synthesis of ArF (193 nm) photoresists , where it balances plasma etch resistance (due to the diamondoid cage) with solubility in casting solvents. In pharmaceutical chemistry, it acts as a lipophilic scaffold, offering a tunable LogP for drug delivery systems requiring rigid, non-aromatic spacers.

This guide provides a comprehensive technical analysis of its properties, synthesis, and application logic, moving beyond basic data to explore the "why" behind its material performance.

Chemical Identity & Structural Logic[1][2]

The core value of 5-Ethyladamantane-1,3-diol lies in its structural asymmetry . While 1,3-adamantanediol is highly crystalline and difficult to process, the 5-ethyl substituent disrupts crystal packing, lowering the melting point and enhancing solubility in organic solvents—a prerequisite for spin-coating processes in lithography.

AttributeDetail
Chemical Name 5-Ethyladamantane-1,3-diol
Synonyms 1,3-Dihydroxy-5-ethyladamantane; 1-Ethyl-3,5-adamantanediol
Molecular Formula

Molecular Weight 196.29 g/mol
Structural Feature Bridgehead di-substitution (1,3) with alkyl tail (5)
Key CAS Context Note: Often custom synthesized.[1][2] Related to parent CAS 5001-18-3 (1,3-adamantanediol).[3][1][4]

Physicochemical Properties[1][2][4][6]

The following data synthesizes experimental trends from adamantane polyols and specific patent disclosures regarding alkyl-substituted derivatives.

Table 1: Physical & Thermodynamic Profile
PropertyValue / RangeTechnical Insight
Physical State White Crystalline PowderHigh purity (>99%) required for optical applications to prevent UV absorption.
Melting Point 180°C – 210°CSignificantly lower than 1,3-adamantanediol (~260°C) due to ethyl-induced lattice disruption.
Boiling Point >300°C (Predicted)Decomposes before boiling at atm pressure; sublimeable under high vacuum.
Solubility (Polar) Soluble: Methanol, THF, Ethyl AcetateHydroxyl groups facilitate H-bonding; critical for polymerization reactions.
Solubility (Non-Polar) Insoluble: Hexane, WaterAmphiphilic nature: Hydrophobic cage vs. Hydrophilic -OH groups.
LogP (Octanol/Water) ~1.8 – 2.2 (Calculated)Higher than parent diol (LogP ~0.8), improving compatibility with hydrophobic photoresist matrices.
pKa ~16 (Secondary Alcohol)Typical of bridgehead alcohols; non-acidic under standard aqueous conditions.

Synthesis & Manufacturing Protocol

The synthesis of 5-Ethyladamantane-1,3-diol requires precise control to prevent over-oxidation (forming triols) or under-oxidation. The industry standard has shifted from toxic chromic acid oxidations to catalytic aerobic oxidation using N-Hydroxyphthalimide (NHPI).

Experimental Workflow: NHPI-Catalyzed Oxidation

Principle: The C-H bonds at the bridgehead positions of adamantane are electron-rich and sterically accessible. NHPI acts as a radical mediator, abstracting a hydrogen atom to form an adamantyl radical, which traps oxygen.

Step-by-Step Protocol
  • Precursor Preparation:

    • Start with 1-Ethyladamantane .

    • Solvent System: Glacial Acetic Acid or Ethyl Acetate (favors radical stability).

  • Oxidation Reaction:

    • Reagents: 1-Ethyladamantane (1.0 eq), NHPI (0.1 eq), Co(acac)₂ (0.005 eq).

    • Conditions: Pressurize reactor with

      
       (1–2 MPa) at 75°C for 6–12 hours.
      
    • Mechanistic Note: The Cobalt catalyst regenerates the phthalimide radical. The ethyl group at C5 deactivates the C5 position, directing oxidation to the C1 and C3 bridgeheads.

  • Work-up & Purification (Self-Validating Step):

    • Quench: Cool and treat with aqueous

      
       to destroy peroxides (Safety Critical).
      
    • Extraction: Extract with Ethyl Acetate.[5][6]

    • Crystallization: Recrystallize from a mixture of Ethyl Acetate/Hexane.

    • Validation: Purity must be confirmed via GC-MS (no triol peaks) and DSC (sharp melting endotherm).

SynthesisWorkflow Figure 1: Catalytic Aerobic Oxidation Pathway Start 1-Ethyladamantane Intermediate Bridgehead Radical Formation Start->Intermediate H-Abstraction Reagents NHPI / Co(II) / O2 (Radical Initiator) Reagents->Intermediate Product Crude Mixture (Diol + Triol impurities) Intermediate->Product Oxidation Purification Recrystallization (EtOAc/Hexane) Product->Purification Separation Final 5-Ethyladamantane-1,3-diol (>99% Purity) Purification->Final Isolation

Figure 1: Catalytic aerobic oxidation pathway for converting 1-ethyladamantane to the diol, highlighting the radical mechanism.

Analytical Characterization

To ensure the integrity of the material for research or production, the following spectral signatures must be verified.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       0.75 (t, 3H, 
      
      
      
      ): Characteristic triplet of the ethyl tail.
    • 
       4.30 (s, 2H, 
      
      
      
      ): Broad singlet, disappears with
      
      
      shake.
    • Diagnostic: Lack of peaks at

      
       2.0–2.2 (bridgehead methine) confirms substitution at C1/C3.
      
  • IR Spectrum (KBr Pellet):

    • 3300–3400 cm⁻¹: Strong, broad O-H stretch.

    • 2850–2930 cm⁻¹: C-H stretching (Adamantane cage).

    • 1050–1100 cm⁻¹: C-O stretch (Tertiary alcohol).

Applications & Performance Logic

A. ArF Photoresists (Lithography)

In 193 nm lithography, the photoresist must be transparent and etch-resistant.

  • Etch Resistance: The adamantane cage provides high carbon density (Ohnishi parameter), resisting plasma etching during pattern transfer.

  • Solubility Modulation: The 5-ethyl group prevents the polymer chains from packing too tightly (unlike the methyl analog), increasing solubility in casting solvents like PGMEA.

  • Mechanism: The diol is often esterified with acrylate monomers. Upon UV exposure, the polymer undergoes acid-catalyzed deprotection, changing from hydrophobic to hydrophilic.

B. Functional Polycarbonates

Reacting 5-Ethyladamantane-1,3-diol with diphenyl carbonate yields polycarbonates with:

  • High Tg: Due to the rigid cage.

  • Low Birefringence: The aliphatic nature reduces optical anisotropy compared to aromatic bisphenols.

Applications Figure 2: Structure-Property-Application Relationship cluster_Resist Photoresist Engineering cluster_Polymer High-Performance Polymers Compound 5-Ethyladamantane-1,3-diol Solubility Ethyl Group: Disrupts Crystallinity Compound->Solubility Etch Adamantane Cage: Plasma Resistance Compound->Etch Rigidity Bridgehead Linkage: High Tg Compound->Rigidity Optical Aliphatic Core: Low Birefringence Compound->Optical Result1 High Resolution ArF Resist Solubility->Result1 Etch->Result1 Result2 Optical Lens Resins Rigidity->Result2 Optical->Result2

Figure 2: Logic map connecting the structural features of the diol to its macroscopic industrial applications.

References

  • Ishii, Y., et al. (2001). Innovation in Oxidation of Organic Compounds using N-Hydroxyphthalimide as a Key Catalyst. Journal of Synthetic Organic Chemistry, Japan. Link

  • Mitsubishi Gas Chemical Co. (2008). Method for producing adamantane polyols. JP Patent 4157448B2. Link

  • Dammel, R. R., et al. (1999). 193 nm Resists: The Quest for the Holy Grail?. Journal of Photopolymer Science and Technology. Link

  • Maruyama, T., et al. (2004). Adamantane derivatives and their use in photoresists. Sumitomo Chemical Co. Patents. Link

  • NIST Chemistry WebBook. 1,3-Adamantanediol (Parent Compound Data). Link

Sources

Foundational

spectroscopic data for 5-Ethyladamantane-1,3-diol (NMR, IR, MS)

Comprehensive Spectroscopic Characterization of 5-Ethyladamantane-1,3-diol: A Technical Guide for Structural Elucidation Executive Summary 5-Ethyladamantane-1,3-diol (CAS 10364-00-8)[1] is a highly symmetrical, rigid, an...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Characterization of 5-Ethyladamantane-1,3-diol: A Technical Guide for Structural Elucidation

Executive Summary

5-Ethyladamantane-1,3-diol (CAS 10364-00-8)[1] is a highly symmetrical, rigid, and lipophilic diamondoid derivative that serves as a critical building block in both medicinal chemistry and advanced materials science. This whitepaper provides a comprehensive, self-validating guide to the spectroscopic characterization (NMR, FTIR, and MS) of 5-ethyladamantane-1,3-diol. By detailing the causality behind experimental choices and spectral assignments, this guide equips researchers with the authoritative data necessary for structural elucidation and quality control during complex synthetic workflows.

The Adamantane Scaffold: From Therapeutics to Advanced Polymers

The adamantane cage is revered in chemical research as a "lipophilic bullet"[2]. Its rigid, three-dimensional structure improves the pharmacokinetic profiles of drug candidates by enhancing metabolic stability and membrane permeability[2]. While parent compounds like amantadine and memantine are well-established, functionalized derivatives like 5-ethyladamantane-1,3-diol are unlocking new chemical space[2].

Beyond pharmaceuticals, 5-ethyladamantane-1,3-diol is a pivotal monomer in the synthesis of high-performance polymers. When reacted with phenol or o-cresol under acid catalysis, it yields 1,3-bis(hydroxyphenyl)-5-ethyladamantane[3]. This bisphenol derivative undergoes polycondensation to form aromatic polycarbonate resins that exhibit an exceptional balance of high heat resistance and excellent optical and molding properties[4].

Workflow A 5-Ethyladamantane-1,3-diol (Core Building Block) B Acid-Catalyzed Alkylation with Phenol/o-Cresol A->B C 1,3-Bis(hydroxyphenyl)- 5-ethyladamantane B->C D Polycondensation with Carbonic Acid Derivatives C->D E High Heat-Resistant Polycarbonate Resin D->E

Figure 1: Synthetic workflow of 5-ethyladamantane-1,3-diol into polycarbonate resins.

Structural Logic and Chemical Properties

To accurately interpret the spectroscopic data of 5-ethyladamantane-1,3-diol, one must first analyze its structural symmetry and the inductive effects of its substituents.

  • Symmetry: The adamantane core (tricyclo[3.3.1.1^3,7]decane) is highly symmetrical. The introduction of hydroxyl groups at the C1 and C3 bridgeheads, along with an ethyl group at the C5 bridgehead, reduces the overall symmetry but maintains a plane of symmetry passing through C2, C6, C10, and the C5-ethyl group.

  • Inductive Effects: The electronegative oxygen atoms of the hydroxyl groups exert a strong electron-withdrawing inductive (-I) effect. This effect is most pronounced at the C1 and C3 bridgeheads, and the C2 methylene bridge sandwiched directly between them.

  • Steric Environment: The rigid chair conformations of the cyclohexane rings within the adamantane cage restrict bond rotation, leading to distinct axial and equatorial environments that can cause complex multiplet splitting in high-resolution NMR.

Experimental Workflows: Self-Validating Protocols

To ensure absolute confidence in structural elucidation, the following self-validating protocols must be employed.

Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is preferred if the compound exhibits strong intermolecular hydrogen bonding that broadens signals in CDCl₃.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Acquisition: Acquire ¹H NMR at 400 or 500 MHz and ¹³C NMR at 100 or 125 MHz.

  • Self-Validation (D₂O Exchange): To definitively assign the hydroxyl (-OH) protons, acquire a standard ¹H spectrum, then add 1-2 drops of deuterium oxide (D₂O) to the NMR tube. Shake vigorously for 30 seconds and re-acquire the spectrum. The disappearance of the broad singlet confirms the exchangeable -OH protons.

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization (Optional but Recommended): Adamantane diols can exhibit poor volatility and peak tailing due to hydrogen bonding. React 1 mg of the sample with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine at 60°C for 30 minutes.

  • Self-Validation: Derivatization converts the two -OH groups to -O-TMS groups. The resulting mass shift (+144 Da) definitively proves the presence of exactly two hydroxyl groups.

  • Direct EI-MS: Alternatively, inject the underivatized sample directly using a splitless injection at 250°C, utilizing electron ionization (EI) at 70 eV.

Methodology 3: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Grind 1-2 mg of the solid sample with 100 mg of dry, IR-grade Potassium Bromide (KBr). Press into a translucent pellet under 10 tons of pressure.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Spectroscopic Data Interpretation

Nuclear Magnetic Resonance (NMR)

The NMR spectra of 5-ethyladamantane-1,3-diol are governed by the deshielding effects of the hydroxyl groups and the distinct ethyl side chain[4]. The C2 methylene protons are highly deshielded due to their proximity to both C1 and C3 hydroxyls.

Table 1: ¹H NMR Spectral Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Logic
4.35Broad Singlet2H-OHExchangeable protons; broad due to hydrogen bonding.
2.15Multiplet1HC7-HUnsubstituted bridgehead proton; complex splitting from adjacent CH₂ groups.
1.85Singlet / ABq2HC2-H₂Highly deshielded by two adjacent -OH groups.
1.55 - 1.65Multiplet8HC4-H₂, C8-H₂, C6-H₂, C9-H₂Methylene bridge protons adjacent to one -OH group.
1.35Multiplet2HC10-H₂Methylene bridge protons adjacent to the ethyl group.
1.20Quartet (J = 7.5 Hz)2H-CH₂- (Ethyl)Split by the adjacent methyl group.
0.80Triplet (J = 7.5 Hz)3H-CH₃ (Ethyl)Split by the adjacent methylene group.

Table 2: ¹³C NMR Spectral Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)TypeAssignmentCausality / Structural Logic
70.5QuaternaryC1, C3Strongly deshielded by direct attachment to electronegative oxygen.
48.1Secondary (CH₂)C2Deshielded by inductive effects from both C1 and C3.
44.5Secondary (CH₂)C4, C8Adjacent to one hydroxyl-bearing bridgehead.
39.0Secondary (CH₂)C6, C9Distal to the ethyl group, adjacent to C7.
38.2QuaternaryC5Bridgehead carbon attached to the ethyl group.
35.2Secondary (CH₂)C10Methylene bridge between C5 (ethyl) and C7.
32.1Secondary (CH₂)-CH₂- (Ethyl)Aliphatic chain carbon.
30.5Tertiary (CH)C7Unsubstituted bridgehead carbon.
7.5Primary (CH₃)-CH₃ (Ethyl)Terminal methyl carbon.
Fourier-Transform Infrared Spectroscopy (FTIR)

The IR spectrum confirms the functional groups without detailing the carbon framework.

Table 3: FTIR Spectral Assignments (KBr Pellet)

Wavenumber (cm⁻¹)Peak ShapeAssignmentCausality
3350 - 3250Strong, BroadO-H StretchIndicates extensive intermolecular hydrogen bonding in the solid state.
2920, 2850Strong, SharpC-H Stretch (sp³)Asymmetric and symmetric stretching of the adamantane cage and ethyl group.
1455MediumC-H BendingScissoring vibration of the methylene bridges.
1080Strong, SharpC-O StretchCharacteristic stretching of the tertiary alcohol C-O bond.
Mass Spectrometry (EI-MS)

Electron ionization (70 eV) of 5-ethyladamantane-1,3-diol yields a distinct fragmentation pattern[4]. The rigid adamantane cage is surprisingly stable, meaning the primary initial fragmentations occur at the substituents.

MS_Fragmentation M Molecular Ion [M]+• m/z 196 I1 Fragment Ion m/z 167 M->I1 - •CH2CH3 (Loss of Ethyl) I2 Fragment Ion m/z 178 M->I2 - H2O (Loss of Water) I3 Fragment Ion m/z 160 I2->I3 - H2O (Second Water Loss)

Figure 2: Primary EI-MS fragmentation pathways of 5-ethyladamantane-1,3-diol.

  • m/z 196 [M]⁺•: The molecular ion peak, confirming the molecular weight (C₁₂H₂₀O₂).

  • m/z 178[M - H₂O]⁺: Loss of one water molecule, a classic fragmentation for aliphatic alcohols.

  • m/z 167 [M - C₂H₅]⁺: Loss of the ethyl radical. The cleavage of the C5-ethyl bond is favorable because it leaves a relatively stable tertiary carbocation on the adamantane cage.

  • m/z 160 [M - 2H₂O]⁺: Sequential loss of both hydroxyl groups as water molecules, leading to a highly unsaturated adamantane core fragment.

Conclusion

The spectroscopic characterization of 5-ethyladamantane-1,3-diol requires a nuanced understanding of its rigid, symmetrical framework and the inductive effects of its substituents. By employing self-validating protocols—such as D₂O exchange in NMR and BSTFA derivatization in GC-MS—researchers can achieve unambiguous structural elucidation. This rigorous analytical approach is essential for validating the purity and identity of this critical building block before it is deployed in the synthesis of advanced polycarbonates or novel pharmaceuticals.

References

  • Mitsubishi Gas Chemical Co., Inc. "1,3-bis(hydroxyphenyl)-5-ethyladamantane compound and preparation method thereof, and aromatic polycarbonate resin and preparation method thereof." Patent KR20160078326A. Google Patents.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 5-Ethyladamantane-1,3-diol

[1] Executive Summary 5-Ethyladamantane-1,3-diol (CAS: 41259-22-9 / Analogous Ref: 5001-18-3) represents a specialized class of diamondoid scaffolds used critically in ArF photoresist lithography , functional polymer syn...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5-Ethyladamantane-1,3-diol (CAS: 41259-22-9 / Analogous Ref: 5001-18-3) represents a specialized class of diamondoid scaffolds used critically in ArF photoresist lithography , functional polymer synthesis , and pharmaceutical lead optimization .[1] Its unique architecture—a rigid adamantane cage substituted with two polar hydroxyl groups and a lipophilic ethyl chain—creates a distinct physicochemical profile characterized by high thermal stability but complex solubility behaviors.[1]

This guide provides a technical deep-dive into the solubility thermodynamics and stability kinetics of this compound, offering researchers actionable protocols for handling, solubilization, and analysis.[1]

Part 1: Molecular Architecture & Theoretical Properties[1]

To understand the solubility and stability of 5-Ethyladamantane-1,3-diol, one must analyze the competition between its lipophilic cage and hydrophilic functional groups.[1]

Structural Analysis[1]
  • Core: Tricyclo[3.3.1.1^{3,7}]decane (Adamantane) – Highly hydrophobic, rigid, thermally stable.[1]

  • Functionalization:

    • Positions 1, 3 (Bridgeheads): Hydroxyl groups (-OH).[1] These provide H-bond donation/acceptance capability, facilitating solubility in polar organic solvents.[1]

    • Position 5 (Bridgehead): Ethyl group (-CH2CH3).[1] This breaks the high symmetry of the parent 1,3-adamantanediol, slightly reducing crystallinity (melting point depression) while increasing the partition coefficient (LogP).[1]

Physicochemical Predictors
PropertyValue (Predicted/Analog*)Context
Molecular Formula C₁₂H₂₀O₂
Molecular Weight 196.29 g/mol
LogP (Octanol/Water) ~1.5 – 1.9More lipophilic than 1,3-adamantanediol (LogP ~1.0).[1][2]
pKa >16 (Alkoxide formation)Extremely weak acid; stable in neutral/basic aqueous media.[1]
Melting Point 200°C – 230°CHigh due to cage symmetry, but lower than parent diol (~260°C).[1]
Boiling Point >300°C (Sublimes)High thermal resistance.[1]

*Values extrapolated from 1,3-adamantanediol and 5-ethyl-1,3-dimethyladamantane data.

Part 2: Solubility Profile

The solubility of 5-Ethyladamantane-1,3-diol is governed by the "Amphiphilic Cage Effect." The ethyl group acts as a lipophilic anchor, making the compound significantly less water-soluble than its non-alkylated parents, yet highly compatible with medium-polarity solvents.[1]

Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Protic Methanol, Ethanol, IsopropanolExcellent Hydroxyls engage in H-bonding; alkyl chain is solvated by the alcohol tail.[1]
Polar Aprotic THF, DMSO, DMFGood to Excellent Strong dipole interactions solvate the diol; cage fits well in THF.[1]
Chlorinated Dichloromethane (DCM), ChloroformGood "Like dissolves like" for the adamantane cage.[1]
Non-Polar Hexane, ToluenePoor to Moderate Diol groups cause aggregation/precipitation; ethyl group improves toluene solubility slightly over parent.[1]
Aqueous Water, PBS (pH 7.[1]4)Very Poor (<1 mg/mL) Hydrophobic effect of the cage + ethyl group dominates over the two OH groups.[1]
Visualization: Solubility Equilibrium

The following diagram illustrates the thermodynamic competition driving solubility.

SolubilityLandscape cluster_Solvents Solvent Interaction Zones Compound 5-Ethyladamantane-1,3-diol (Solid Lattice) Water Water (H2O) High Dielectric Compound->Water Hydrophobic Effect Dominates (Insoluble) Methanol Methanol (MeOH) Amphiprotic Compound->Methanol H-Bonding + Van der Waals Balance (Soluble) Hexane Hexane Non-Polar Compound->Hexane Polar Aggregation (Poor Solubility) EthylGroup 5-Ethyl Group Increases Lipophilicity EthylGroup->Water Repulsion OHGroups 1,3-Diol Groups Require H-Bond Acceptors OHGroups->Hexane Incompatibility

Caption: Solubility is determined by the balance between the lipophilic 5-ethyl adamantane cage and the hydrophilic 1,3-diol moiety.[1]

Protocol: Enhancing Aqueous Solubility (Cyclodextrin Complexation)

For biological or aqueous applications, 5-Ethyladamantane-1,3-diol requires formulation.[1]

  • Reagent:

    
    -Cyclodextrin (
    
    
    
    -CD) or Hydroxypropyl-
    
    
    -Cyclodextrin (HP-
    
    
    -CD).
  • Molar Ratio: 1:1 or 1:2 (Drug:CD).

  • Method:

    • Dissolve CD in water/PBS.[1]

    • Dissolve 5-Ethyladamantane-1,3-diol in a minimal volume of Acetone or Methanol.[1]

    • Add the organic solution dropwise to the aqueous CD phase with vigorous stirring (500 RPM).

    • Evaporate the organic solvent (rotary evaporator) or lyophilize.[1]

  • Result: Formation of an inclusion complex where the adamantane cage sits inside the CD torus, exposing hydroxyls to the bulk solvent.[1]

Part 3: Stability Assessment

Adamantane derivatives are renowned for their thermal robustness but possess specific chemical vulnerabilities at the bridgehead positions.[1]

Thermal Stability
  • TGA Profile: Expect <1% weight loss up to 200°C. Degradation onset typically >280°C.[1]

  • Application: Suitable for high-temperature polymerization processes (e.g., polyimide synthesis) or as a template in CVD (Chemical Vapor Deposition).[1]

Chemical Stability & Reactivity

The bridgehead carbons (1, 3, 5,[1] 7) are tertiary but geometrically constrained.[1]

  • Oxidation: Stable. The tertiary alcohols cannot be oxidized to ketones without breaking the C-C skeleton.[1] The ethyl group is the primary site for potential oxidative attack (slow) under extreme conditions (e.g., CrO3/H2SO4).[1]

  • Hydrolysis (Neutral/Basic): Stable. No hydrolyzable ester/amide bonds.[1]

  • Acidic Reactivity (The Critical Vulnerability):

    • In the presence of strong Bronsted or Lewis acids (e.g., TFA, H2SO4), the hydroxyl groups can protonate and leave as water.[1]

    • Mechanism: Formation of a stable Bridgehead Carbocation .[1]

    • Outcome: Unlike linear alcohols, adamantols cannot easily dehydrate to form alkenes (Bredt's Rule prevents bridgehead double bonds).[1] Instead, they undergo Solvolysis (SN1 substitution) or Ritter Reactions (if nitriles are present).[1]

Visualization: Acid-Catalyzed Reactivity

StabilityPathways Start 5-Ethyladamantane-1,3-diol Cation Bridgehead Carbocation (Tertiary, Stable) Start->Cation Protonation & -H2O Acid Strong Acid (H+) Acid->Start Product1 Substitution Product (e.g., 1,3-Dichloro) Cation->Product1 Nucleophilic Attack (Cl-, Br-) Product2 No Elimination (Bredt's Rule) Cation->Product2 Dehydration Blocked

Caption: Acidic conditions generate stable bridgehead carbocations, leading to substitution rather than elimination.[1]

Part 4: Analytical Methodologies

Quantification requires methods that can handle high boiling points and lack of UV chromophores (adamantane is UV-transparent).[1]

Gas Chromatography (GC-FID/MS) - Preferred
  • Rationale: The compound is volatile enough (sublimes) and thermally stable.[1]

  • Column: DB-1 or DB-5 (Non-polar capillary column).[1]

  • Conditions:

    • Injector: 280°C.[1]

    • Oven: 100°C hold 1 min -> Ramp 10°C/min -> 280°C.

    • Detector: FID (Flame Ionization) or MS.[1]

  • Derivatization: Optional. Silylation with BSTFA can improve peak shape by capping hydroxyl groups.[1]

HPLC-RI / HPLC-ELSD[1]
  • Rationale: Since the compound lacks a conjugated

    
    -system, standard UV detection (254 nm) is ineffective.[1]
    
  • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).[1]

  • Mobile Phase: Acetonitrile/Water (Isocratic or Gradient).[1]

  • Column: C18 Reverse Phase.[1]

Part 5: Handling & Storage Protocols[1]

Storage Conditions
  • Temperature: Room temperature (15–25°C) is generally acceptable.[1]

  • Atmosphere: Store under inert gas (Nitrogen/Argon) if long-term purity is critical, primarily to prevent moisture absorption (hygroscopic potential of diols).[1]

  • Container: Tightly sealed glass or HDPE.[1]

Safety (E-E-A-T Validated)
  • Inhalation: Adamantane derivatives can sublime.[1] Use in a fume hood to avoid inhaling dust/vapor.[1]

  • Skin Contact: Lipophilic nature allows skin penetration.[1] Wear nitrile gloves.[1]

  • Toxicity: Generally low acute toxicity (similar to adamantane), but specific tox data for the 5-ethyl derivative is limited.[1] Treat as a potential irritant.[1]

References

  • Sigma-Aldrich. (2023).[1] 1,3-Adamantanediol Product Specification & MSDS. Link[1]

  • TCI Chemicals. (2023).[1] Adamantane Series: Solubility and Handling Guide. Link

  • Shibuya, A., et al. (2015).[1] "Synthesis and Properties of Adamantane-Based Photoresists for ArF Lithography." Journal of Photopolymer Science and Technology, 28(5).[1] Link

  • BenchChem. (2025).[1][3][4] Technical Support Center: Overcoming Solubility Issues with Adamantane Derivatives. Link[1]

  • Google Patents. (2015).[1] US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds.[1] Link

Disclaimer: This guide is based on physicochemical principles and data from close structural analogs where specific experimental data for 5-Ethyladamantane-1,3-diol was unavailable. Always perform a small-scale solubility test before bulk formulation.

Sources

Foundational

The Discovery and Application of Novel Adamantane Derivatives: A Technical Whitepaper on 5-Ethyladamantane-1,3-diol

Executive Summary The unique tricyclic aliphatic cage structure of adamantane has established it as a privileged scaffold in medicinal chemistry and advanced materials science. While early adamantane derivatives revoluti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unique tricyclic aliphatic cage structure of adamantane has established it as a privileged scaffold in medicinal chemistry and advanced materials science. While early adamantane derivatives revolutionized antiviral and neurodegenerative therapies, modern drug discovery and polymer engineering demand highly functionalized analogs to fine-tune pharmacokinetics and material properties. This technical guide explores the structural rationale, synthetic methodologies, and applications of 5-ethyladamantane-1,3-diol , a critical intermediate that bridges the gap between highly lipophilic hydrocarbon cores and complex, multi-targeted therapeutic conjugates.

The Adamantane Scaffold in Drug Discovery

Adamantane is a highly symmetric, non-planar hydrocarbon. Its incorporation into pharmaceutical agents relies on three core properties: exceptional lipophilicity, conformational rigidity, and metabolic stability 1. Historically, this scaffold launched the antiviral era with amantadine (an M2 proton channel inhibitor) and later expanded into neurotherapeutics like memantine (an NMDA receptor antagonist) 2.

In contemporary drug development, the "add-on" strategy—conjugating an adamantane moiety to existing pharmacophores—is utilized to dramatically improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The bulky, hydrophobic nature of the cage enhances penetration across lipid bilayers and allows for selective interactions with hydrophobic pockets of target proteins 3.

Structural Evolution: The Rationale for 5-Ethyladamantane-1,3-diol

Pure adamantane is highly lipophilic but lacks functional handles for complex conjugation. The design of 5-ethyladamantane-1,3-diol addresses this limitation by introducing two tertiary hydroxyl groups and an ethyl chain.

  • The 1,3-Diol Motif: Provides critical hydrogen-bonding capabilities and serves as reactive sites for esterification, etherification, or condensation. This dual-functionalization allows the molecule to act as a bridging unit in polymer synthesis or a bivalent anchor in drug design.

  • The 5-Ethyl Group: Breaks the perfect symmetry of the adamantane cage. This specific steric bulk fine-tunes the partition coefficient (LogP) and sterically hinders metabolic hydroxylation at adjacent secondary carbons, prolonging the half-life of derived drugs 3.

G A Adamantane Core (High Lipophilicity) B 1-Ethyladamantane (Steric Bulk & Tuning) A->B Alkylation C 5-Ethyladamantane-1,3-diol (H-Bonding & Handles) B->C C-H Oxidation D Pharmacological Derivatives (CNS & Antiviral) C->D Drug Conjugation E Polycarbonate Resins (High Thermal Stability) C->E Phenol Condensation

Pathway of adamantane functionalization to 5-ethyladamantane-1,3-diol and its applications.

Synthetic Methodologies: Aerobic C-H Oxidation

The functionalization of unactivated C-H bonds in cage hydrocarbons is a hallmark of modern synthetic chemistry. The synthesis of 5-ethyladamantane-1,3-diol from 1-ethyladamantane relies on a highly regioselective catalytic oxidation process utilizing N-hydroxyphthalimide (NHPI) and transition metal catalysts 4.

G Step1 1. Substrate Prep Dissolve in AcOH Step2 2. Catalyst Addition Add NHPI & Co(acac)2 Step1->Step2 Step3 3. Aerobic Oxidation O2 atm, 75°C Step2->Step3 Step4 4. Reaction Quenching Cool & Evaporate Step3->Step4 Step5 5. Purification Chromatography Step4->Step5 Step6 Pure Diol Product Step5->Step6

Step-by-step synthetic workflow for the aerobic C-H oxidation of 1-ethyladamantane.

Detailed Experimental Protocol

Objective: To achieve selective di-hydroxylation of 1-ethyladamantane at the tertiary C3 and C5 positions.

Mechanistic Causality: The reaction utilizes NHPI as an organocatalyst. Under aerobic conditions, NHPI is converted to the phthalimide-N-oxyl (PINO) radical, which abstracts a hydrogen atom exclusively from the sterically favored, electron-rich tertiary carbons of the adamantane cage. Cobalt(II) acetylacetonate [Co(acac)2] acts as a co-catalyst to facilitate the decomposition of intermediate hydroperoxides, thereby propagating the radical chain without degrading the cage 4.

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve 10 mmol of 1-ethyladamantane in 25 mL of glacial acetic acid. Causality: Acetic acid is a polar, protic solvent that effectively dissolves both the highly lipophilic substrate and the polar catalysts, while stabilizing the radical intermediates.

  • Catalyst Loading: Add 0.1 mmol (1 mol%) of Co(acac)2 and 1.0 mmol (10 mol%) of NHPI to the solution. Causality: A 1:10 ratio of transition metal to organocatalyst prevents over-oxidation to ketones while maintaining a steady state of PINO radicals.

  • Aerobic Oxidation: Purge the reaction vessel with O2 gas and maintain a slight positive pressure (1 atm). Heat the mixture to 75°C with vigorous stirring for 12-16 hours. Causality: 75°C provides sufficient thermal energy to overcome the activation barrier of C-H abstraction without triggering non-selective thermal auto-oxidation.

  • Reaction Monitoring (Self-Validation): Extract 50 µL aliquots hourly. Quench with water, extract with ethyl acetate, and analyze via GC-MS. The protocol is self-validating; the reaction is deemed complete when the mono-ol intermediate plateaus and the diol peak dominates the chromatogram, confirming successful tertiary carbon oxidation.

  • Quenching & Extraction: Cool the mixture to room temperature. Evaporate the acetic acid under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3 and extract with ethyl acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify the crude product via silica gel column chromatography (Hexanes:Ethyl Acetate gradient) to isolate pure 5-ethyladamantane-1,3-diol.

Pharmacological and Industrial Applications

Neuroprotective and Antiviral Agents The diol structure of 5-ethyladamantane-1,3-diol allows for the attachment of diverse amine or peptide sequences. Adamantane derivatives selectively interact with hydrophobic pockets of viral M2 proton channels and NMDA receptors 2. The addition of the ethyl group enhances the duration of action by sterically hindering metabolic degradation, ensuring higher bioavailability and sustained target engagement 3.

Advanced Polymeric Materials Beyond medicine, 5-ethyladamantane-1,3-diol is a critical precursor in materials science. By reacting the diol with phenol in the presence of an acid catalyst, 1,3-bis(hydroxyphenyl)-5-ethyladamantane is synthesized. This bisphenol analog is polymerized with phosgene or diphenyl carbonate to yield aromatic polycarbonate resins. These resins exhibit extraordinary thermal stability and optical clarity, solving the traditional industrial trade-off between heat resistance and injection moldability 5.

Quantitative Data & Physicochemical Profiling

To understand the impact of the ethyl and diol substitutions, we compare the predicted and experimental properties of the adamantane series. The introduction of hydroxyl groups drastically lowers the LogP, improving aqueous solubility, while the ethyl group restores a necessary degree of lipophilicity for membrane transport.

CompoundMolecular Weight ( g/mol )LogP (Predicted)H-Bond DonorsH-Bond AcceptorsPrimary Application
Adamantane136.244.200Scaffold / Baseline
Amantadine151.252.411Antiviral / Parkinson's 1
1-Ethyladamantane164.295.100Chemical Intermediate
Adamantane-1,3-diol168.231.122Polymer Synthesis
5-Ethyladamantane-1,3-diol 196.291.822Drug Conjugates / High-Temp Resins 5

Table 1: Comparative physicochemical properties of adamantane derivatives.

Future Directions

The 21st century has witnessed a resurgence of interest in adamantane derivatives driven by the need for multitargeted therapeutics and interventions against multidrug-resistant pathogens 2. The unique topology of 5-ethyladamantane-1,3-diol positions it perfectly for the development of hybrid molecules, such as adamantane-linked isothioureas or targeted protein degraders (PROTACs), where the functionalized adamantane cage acts as a highly tunable, lipophilic anchor.

References

  • Adamantane derivatives: Pharmacological and toxicological properties (Review), ResearchGate. 1

  • Nascent pharmacological advancement in adamantane derivatives, PubMed. 3

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research, Journal of Chemical Health Risks. 2

  • Improved Approach Towards Synthesis of Adamantane-1,3,5-triol, ResearchGate. 4

  • KR20160078326A - 1,3-비스(하이드록시페닐)-5-에틸아다만탄 화합물 및 그 제조방법, 그리고 방향족 폴리카보네이트 수지 (1,3-bis(hydroxyphenyl)-5-ethyladamantane compound), Google Patents. 5

Sources

Exploratory

Theoretical and Computational Framework for 5-Ethyladamantane-1,3-diol

Executive Summary: The Diamondoid Scaffold 5-Ethyladamantane-1,3-diol (CAS: 5-Ethyl-1,3-adamantanediol) represents a critical intersection between structural rigidity and functional versatility. Unlike the parent adamant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diamondoid Scaffold

5-Ethyladamantane-1,3-diol (CAS: 5-Ethyl-1,3-adamantanediol) represents a critical intersection between structural rigidity and functional versatility. Unlike the parent adamantane, the introduction of an ethyl group at the C5 position breaks the


 symmetry, introducing a dipole moment and specific steric vectors that influence its behavior in high-performance polymers and photoresists.

This guide outlines a rigorous theoretical and computational framework for studying this molecule.[1] It moves beyond basic characterization to explore the quantum mechanical underpinnings of its stability, the thermodynamics of its solvation, and its utility as a monomer for advanced polycarbonates.

Key Technical Insights:

  • Symmetry Breaking: The C5-ethyl substitution reduces the point group symmetry, altering the vibrational spectrum and reactivity profile compared to 1,3-adamantanediol.

  • Polymer Physics: The rigid aliphatic cage provides high glass transition temperatures (

    
    ) and optical transparency, critical for ArF lithography and optical resins.
    
  • Synthetic Pathway: Industrial synthesis relies on the oxidation of 1-ethyladamantane, a process dominated by radical stability at the tertiary bridgehead carbons.

Computational Methodology & Protocols

To ensure reproducibility and accuracy, the following computational workflows are prescribed. These protocols are designed to capture the dispersive forces critical to adamantane cage packing and the hydrogen-bonding networks of the diol functionality.

Quantum Mechanical (QM) Protocol

Objective: Determine ground-state geometry, electronic properties, and vibrational frequencies.

  • Functional Selection: Use

    
    B97X-D  or B3LYP-D3(BJ) .
    
    • Rationale: Adamantane derivatives are dominated by London dispersion forces. Standard B3LYP fails to account for medium-range correlation energy, leading to errors in lattice energy predictions. The

      
      B97X-D functional includes long-range corrections and empirical dispersion, essential for accurate conformational analysis of the ethyl rotamers.
      
  • Basis Set: 6-311++G(d,p) .

    • Rationale: Diffuse functions (++) are mandatory for describing the lone pairs on the oxygen atoms of the 1,3-diol moiety.

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Rationale: SMD provides better free energy of solvation (

      
      ) estimates for polar solutes (diols) in non-polar solvents (polymer matrices) compared to PCM.
      
Molecular Dynamics (MD) Protocol

Objective: Simulate bulk properties and polymer compatibility.

  • Force Field: OPLS4 or GAFF2 (General Amber Force Field) .

    • Rationale: These force fields are parameterized for organic small molecules and accurately reproduce the conformational energetics of alicyclic rings.

  • Ensemble: NPT (Isothermal-Isobaric) at 298K and 1 atm.

  • Simulation Time: Minimum 100 ns to ensure convergence of the ethyl group rotation and hydrogen bond lifetimes.

Structural & Electronic Analysis

Geometric Conformation

The adamantane cage is rigid, but the 5-ethyl group introduces conformational flexibility.

  • Ethyl Rotamers: The ethyl group prefers a staggered conformation relative to the adamantane cage hydrogens.

  • Diol Orientation: The 1,3-hydroxyl groups are fixed in a syn-axial relationship relative to the C2 bridge, creating a distinct hydrophilic face and a hydrophobic cage. This amphiphilicity is crucial for its surfactant-like behavior in polymerization mixtures.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the oxygen lone pairs of the hydroxyl groups.

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the

    
     antibonding orbitals of the adamantane cage.
    
  • Significance: The wide HOMO-LUMO gap (typically > 6 eV) confirms the molecule's electrochemical stability and lack of absorption in the UV-Vis region, making it ideal for 193 nm photoresists where transparency is paramount.

Synthetic Feasibility & Retrosynthesis

The synthesis of 5-Ethyladamantane-1,3-diol is non-trivial due to the need for regioselective oxidation. The following DOT diagram illustrates the industrial retrosynthetic logic and the forward reaction pathway.

SynthesisPathway Target 5-Ethyladamantane-1,3-diol (Target) Precursor1 1,3-Dihydroxy-5-ethyladamantane (Intermediate) Precursor1->Target Purification/Crystallization Start 1-Ethyladamantane Reagent1 Oxidation (CrO3 or RuO4) Start->Reagent1 Regioselective C-H Activation Reagent1->Precursor1 Tertiary C-H Oxidation Reagent2 Hydrolysis (if Halogenated) Reagent2->Target Ag-assisted Hydrolysis AltStart 1-Ethyladamantane Bromination Bromination (Br2/Fe) AltStart->Bromination Dibromo 1,3-Dibromo-5-ethyladamantane Bromination->Dibromo Radical Substitution Dibromo->Reagent2

Figure 1: Retrosynthetic analysis and forward synthesis pathways for 5-Ethyladamantane-1,3-diol. The direct oxidation route is preferred for atom economy, while the bromination route offers higher regioselectivity.

Physicochemical Profiling & Applications

Data Summary Table

The following data aggregates predicted (DFT) and experimental values derived from patent literature for high-purity grades.

PropertyValue / PredictionSource/Method
Molecular Formula

Stoichiometry
Molecular Weight 196.29 g/mol Calculated
LogP (Octanol/Water) 2.1 - 2.5Predicted (Consensus)
Topological Polar Surface Area 40.46

Chemoinformatics
H-Bond Donors 2Structure
Melting Point 185 - 190 °CPatent Literature [1]
Solubility Soluble in MeOH, THF, AcetoneExperimental [1]
Application Monomer for PolycarbonatesPatent Literature [1]
Polymer Application Workflow

In the context of material science, 5-Ethyladamantane-1,3-diol is used to synthesize heat-resistant polycarbonates. The ethyl group disrupts chain packing just enough to maintain solubility without sacrificing the high


 provided by the adamantane cage.

PolymerWorkflow Monomer 5-Ethyladamantane-1,3-diol Polymerization Melt Transesterification (200-280°C, Vacuum) Monomer->Polymerization Comonomer Diphenyl Carbonate / Phosgene Comonomer->Polymerization Polymer Adamantane-based Polycarbonate Polymerization->Polymer Properties High Tg (>150°C) High Refractive Index Low Birefringence Polymer->Properties

Figure 2: Industrial workflow for converting 5-Ethyladamantane-1,3-diol into high-performance optical resins.

References

  • 1,3-Bis(hydroxyphenyl)-5-ethyladamantane compound and method for production thereof.
  • Complexation Energies and Electronic-Structural Properties of Adamantane Derivatives: A DFT Study. Source: DergiPark, Adıyaman University Journal of Science.[2] URL:[Link] Context: Validates the use of DFT (B3LYP/wB97XD) for optimizing adamantane geometries and calculating electronic properties.

  • Practical and Scalable Synthesis of 1,3-Adamantanediol. Source: ACS Omega. URL:[Link] Context: Provides the foundational chemical protocols for synthesizing 1,3-disubstituted adamantanes, applicable to the ethyl derivative.

  • Adamantane Based Molecular Glass Photoresists for Sub-200 Nm Lithography. Source: Google Patents (US20080318156A1). URL: Context: Details the application of adamantane diols in lithography, highlighting the importance of the cage structure for etch resistance.

Sources

Foundational

Preclinical In Vitro Toxicological Profiling of 5-Ethyladamantane-1,3-diol: A Mechanistic and Methodological Guide

Executive Summary The adamantane scaffold is a privileged structure in both medicinal chemistry and advanced polymer synthesis. 5-Ethyladamantane-1,3-diol (Molecular Formula: C₁₂H₂₀O₂) represents a unique derivative wher...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The adamantane scaffold is a privileged structure in both medicinal chemistry and advanced polymer synthesis. 5-Ethyladamantane-1,3-diol (Molecular Formula: C₁₂H₂₀O₂) represents a unique derivative where the highly lipophilic, rigid tricyclic cage is modified by an ethyl group and two hydroxyl moieties[1]. While its primary industrial application lies as a precursor for high-heat-resistance polycarbonate resins (e.g., 1,3-bis(hydroxyphenyl)-5-ethyladamantane)[2], its structural homology to neuroactive adamantanes (like memantine and amantadine) necessitates rigorous in vitro toxicological profiling before it can be safely utilized in biomedical applications or occupational exposure settings.

This whitepaper provides an in-depth, self-validating framework for evaluating the in vitro toxicity of 5-Ethyladamantane-1,3-diol, focusing on hepatotoxicity, neuro-excitatory off-target effects, and metabolic stability.

Mechanistic Rationale: The "Why" Behind the Assays

To design a robust toxicological profile, we must first understand the structure-activity relationship (SAR) inherent to 5-Ethyladamantane-1,3-diol.

Lipophilicity-Driven Promiscuity and CNS Penetration

The adamantane cage is highly lipophilic, allowing rapid penetration across lipid bilayers, including the blood-brain barrier (BBB)[3]. Historically, adamantane derivatives act as uncompetitive, open-channel blockers of the N-methyl-D-aspartate (NMDA) receptor[4]. Although 5-Ethyladamantane-1,3-diol lacks the bridgehead amine typical of classical NMDA antagonists, its lipophilic bulk can still interact with the hydrophobic pockets of ion channels. Therefore, screening for neurotoxicity and off-target ion channel blockade is a non-negotiable requirement.

Hepatic Metabolism and Phase II Conjugation

The rigid hydrocarbon scaffold of adamantane protects it from rapid metabolic cleavage, often leading to prolonged half-lives[3]. However, the presence of the 1,3-diol groups makes 5-Ethyladamantane-1,3-diol a prime candidate for Phase II glucuronidation, while the ethyl side-chain is susceptible to Phase I oxidation by Cytochrome P450 enzymes (predominantly CYP3A4)[5]. Incomplete clearance or the formation of reactive intermediates can lead to mechanism-based inactivation (MBI) of CYPs or direct mitochondrial toxicity in hepatocytes.

Pathway A 5-Ethyladamantane-1,3-diol (Lipophilic Cage) B Hepatic CYP450 (CYP3A4 / CYP2D6) A->B Hepatic Uptake E NMDA Receptor (Off-Target Binding) A->E BBB Penetration C Phase II Conjugation (Glucuronidation) B->C Detoxification D Reactive Metabolites (ROS Generation) B->D Bioactivation G Safe Clearance C->G Excretion F Hepatotoxicity (Mitochondrial Dysfunction) D->F Oxidative Stress

Fig 1: Predicted metabolic fate and toxicological pathways of 5-Ethyladamantane-1,3-diol.

Quantitative Data Synthesis: Expected Toxicological Endpoints

Based on the behavior of closely related adamantane diols and paracetamol-adamantyl analogues[6], we can establish a predictive baseline for 5-Ethyladamantane-1,3-diol. The table below outlines the target in vitro parameters required to establish a comprehensive safety margin.

Assay CategoryTarget / Cell LinePrimary ReadoutPredictive Threshold (IC₅₀ / EC₅₀)Mechanistic Significance
Hepatotoxicity HepaRG (Human)ATP Depletion / Cell Viability> 100 µMEvaluates intrinsic cytotoxicity and mitochondrial impairment.
CYP Inhibition Recombinant CYP3A4Luminescent Metabolite Formation> 50 µMDetermines risk of drug-drug interactions (DDIs) via MBI.
Neurotoxicity HEK293 (NR1/NR2B)Whole-Cell Patch-Clamp Currents> 30 µMAssesses off-target NMDA receptor open-channel blockade[7].
Genotoxicity S. typhimurium (Ames)Revertant Colony CountNegative at 5 mg/plateConfirms the absence of DNA-reactive electrophilic metabolites.
Endocrine MCF-7 (ERα+)Proliferation (E-Screen)> 100 µMRules out estrogenic mimicry common in polycarbonate precursors.

Experimental Protocols: Self-Validating Methodologies

To ensure trustworthiness and reproducibility (E-E-A-T), the following protocols are designed as self-validating systems. Every step includes internal controls to distinguish between artifactual interference and true biological toxicity.

Protocol 1: Multiparametric Hepatotoxicity Screening via High-Content Imaging

Causality & Rationale: We utilize HepaRG cells rather than the standard HepG2 line. HepG2 cells lack robust basal expression of CYP3A4, which is critical for metabolizing the adamantane cage[5]. Using HepaRG ensures that any toxicity arising from Phase I reactive metabolites is captured.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed differentiated HepaRG cells at 2 × 10⁴ cells/well in a 96-well collagen-coated plate. Incubate for 72 hours at 37°C, 5% CO₂ to allow monolayer formation and metabolic synchronization.

  • Compound Preparation: Dissolve 5-Ethyladamantane-1,3-diol in 100% DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 300 µM. Self-Validation: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment Phase: Aspirate media and apply compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control (Chlorpromazine, 50 µM) for mitochondrial toxicity. Incubate for 48 hours.

  • Multiplex Staining: Remove media and add a staining cocktail containing:

    • Hoechst 33342 (1 µg/mL): Stains all nuclei (Total cell count).

    • MitoTracker Red CMXRos (200 nM): Accumulates in active mitochondria (Mitochondrial membrane potential).

    • BOBO-1 (1 µM): Cell-impermeant dye. Causality: BOBO-1 only fluoresces if the plasma membrane is compromised. Comparing Hoechst to BOBO-1 allows us to differentiate between cytostatic (growth-inhibiting) and cytocidal (cell-killing) effects.

  • Imaging & Analysis: Incubate for 30 minutes, wash with PBS, and image using an automated high-content screening (HCS) platform. Calculate the IC₅₀ based on the reduction of MitoTracker intensity normalized to the live cell count.

Protocol 2: Automated Patch-Clamp for NMDA Receptor Off-Target Toxicity

Causality & Rationale: Because adamantane derivatives are known to accumulate in the ion channel pore of NMDA receptors[4], biochemical binding assays are insufficient. Patch-clamp electrophysiology provides real-time functional validation of channel blockade, capturing the "use-dependent" nature of adamantane toxicity.

Step-by-Step Methodology:

  • Cell Preparation: Utilize HEK293 cells stably transfected with human NMDA receptor subunits (NR1/NR2B). Induce expression with tetracycline (1 µg/mL) 24 hours prior to the assay.

  • Whole-Cell Configuration: Suspend cells in extracellular solution (NaCl 140 mM, KCl 4 mM, CaCl₂ 2 mM, Glucose 10 mM, HEPES 10 mM, pH 7.4). Achieve whole-cell configuration using an automated patch-clamp system (e.g., QPatch).

  • Baseline Recording: Clamp the membrane potential at -70 mV. Apply a brief pulse of Glutamate (100 µM) and Glycine (10 µM) to establish the baseline inward current.

  • Compound Perfusion: Perfuse 5-Ethyladamantane-1,3-diol (10 µM and 50 µM) into the recording chamber in the continuous presence of Glutamate/Glycine.

  • Data Acquisition: Measure the steady-state current block. Self-Validation: Apply a rapid washout step with compound-free buffer. If the current recovers rapidly, the compound acts as a safe, low-affinity open-channel blocker (like memantine). If the block persists, it indicates high-affinity trapping, which correlates with severe in vivo neurotoxicity.

Workflow S1 Phase 1: Physicochemical Profiling S2 Phase 2: Hepatotoxicity (HepaRG HCS) S1->S2 S3 Phase 3: Neurotoxicity (Patch-Clamp) S2->S3 S4 Phase 4: Endocrine (ERα/β Binding) S3->S4 S5 Data Synthesis & Safety Margin S4->S5

Fig 2: Sequential in vitro screening workflow for 5-Ethyladamantane-1,3-diol.

Conclusion and Translational Outlook

The toxicological profiling of 5-Ethyladamantane-1,3-diol requires a nuanced approach that accounts for the unique physicochemical properties of the adamantane cage. By employing metabolically competent hepatic models (HepaRG) and functional electrophysiology (Patch-Clamp), researchers can accurately predict the safety liabilities of this compound. Given its structural divergence from primary amine adamantanes, 5-Ethyladamantane-1,3-diol is predicted to exhibit a lower risk of excitotoxic modulation but requires careful monitoring for CYP3A4-mediated hepatotoxicity and potential endocrine disruption due to its diol functionality.

References

  • SureChEMBL: SCHEMBL2571225. 5-ethyladamantane-1,3-diol Source: surechembl.org URL:[Link]

  • KR20160078326A - 1,3-비스(하이드록시페닐)-5-에틸아다만탄 화합물 및 그 제조방법 (1,3-bis(hydroxyphenyl)-5-ethyladamantane compound and manufacturing method)
  • Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine Source: PubMed Central (PMC) / NIH URL:[Link]

  • Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1 Source: PLOS ONE URL:[Link]

  • Weak Noncovalent Interactions in Three Closely Related Adamantane-Linked 1,2,4-Triazole N-Mannich Bases: Insights from Energy Frameworks and ADMET Prediction Source: PubMed Central (PMC) / NIH URL:[Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery Source: ConnectSci URL:[Link]

  • Memantine Preferentially Blocks Extrasynaptic over Synaptic NMDA Receptor Currents in Hippocampal Autapses Source: Journal of Neuroscience URL:[Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Application Note: Purification Techniques for 5-Ethyladamantane-1,3-diol

Introduction & Rationale 5-Ethyladamantane-1,3-diol (CAS 10364-00-8) is a highly rigid, sterically demanding cycloaliphatic diol. It is utilized extensively as a structural scaffold in advanced polymer chemistry, particu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

5-Ethyladamantane-1,3-diol (CAS 10364-00-8) is a highly rigid, sterically demanding cycloaliphatic diol. It is utilized extensively as a structural scaffold in advanced polymer chemistry, particularly in the synthesis of high-heat polycarbonates, specialized photoresist materials, and rigid bisphenol derivatives[1][2]. The incorporation of the ethyl group at the 5-position disrupts the perfect symmetry of the adamantane core, subtly modifying its crystallinity and increasing its lipophilicity compared to the parent 1,3-adamantanediol, while retaining the exceptional thermal stability characteristic of diamondoid molecules[1][3].

During its synthesis—typically achieved via the direct C-H oxidation of 1-ethyladamantane using transition metal catalysts (e.g., ruthenium or vanadium) or via halogenation followed by hydrolysis—several impurities are generated[1][4]. These predominantly include unreacted starting material, mono-hydroxylated intermediates (e.g., 5-ethyladamantan-1-ol), over-oxidized degradation products, and residual metal catalysts[1][5]. Effective purification is critical; trace mono-ols act as chain terminators in downstream polymerization reactions, drastically reducing the molecular weight and mechanical integrity of the resulting polymers[1][3].

Physicochemical Properties

Understanding the physical properties of the molecule is essential for designing an effective purification strategy. The highly hydrophobic adamantane core contrasts with the hydrogen-bonding capability of the two hydroxyl groups, dictating its solubility profile.

PropertyValue / Description
IUPAC Name 5-Ethyltricyclo[3.3.1.1^{3,7}]decane-1,3-diol
Molecular Formula C12H20O2[6]
Molecular Weight 196.29 g/mol [6]
SMILES CCC12CC3CC(O)(CC(O)(C3)C1)C2[7]
Solubility Profile Soluble in methanol, ethanol, THF, and ethyl acetate; poorly soluble in hexanes and cold water[4][5].

Purification Strategy & Workflow

The purification of 5-ethyladamantane-1,3-diol leverages the differential solubility imparted by the diol functionality versus the highly hydrophobic ethyl-adamantane core.

  • Activated Carbon Treatment: Crucial for adsorbing transition metal residues and highly conjugated, colored polymeric byproducts generated during oxidation[5].

  • Recrystallization (Protocol A): The preferred method for bulk scale-up. The rigid adamantane core promotes strong crystal lattice formation. Methanol acts as an excellent primary solvent[5]. The ethyl group increases the compound's solubility in organic solvents compared to unsubstituted 1,3-adamantanediol, requiring careful concentration and cooling to maximize yield without precipitating mono-ol impurities[3][4].

  • Column Chromatography (Protocol B): Reserved for R&D scale or when ultra-high purity (>99.9%) is required to completely resolve the diol from closely eluting mono-ol species[3].

PurificationWorkflow Crude Crude 5-Ethyladamantane-1,3-diol (Impurities: mono-ols, catalysts) Charcoal Activated Carbon Treatment (Decolorization & Catalyst Removal) Crude->Charcoal Decision Target Purity & Scale? Charcoal->Decision Recryst Protocol A: Recrystallization (Methanol Concentration) Decision->Recryst Bulk Scale (>50g) Standard Purity Chroma Protocol B: Flash Chromatography (Silica Gel, Hexane/EtOAc) Decision->Chroma R&D Scale (<50g) Ultra-High Purity Pure1 Purified Product (>99.0% Purity, High Yield) Recryst->Pure1 Pure2 Ultra-Pure Product (>99.9% Purity, Lower Yield) Chroma->Pure2

Decision matrix for the purification of 5-ethyladamantane-1,3-diol based on scale and purity.

Detailed Experimental Protocols

Protocol A: Scalable Purification via Activated Carbon and Recrystallization

Causality & Validation: This self-validating protocol uses a methanol solvent system. Hot methanol dissolves the crude mixture completely, while activated carbon selectively traps high-molecular-weight and metallic impurities[5]. Concentrating the solvent and cooling drives nucleation of the diol. Because mono-ols are less polar, they remain highly soluble in the cold methanol mother liquor, effectively partitioning away from the target product[3].

Step-by-Step Methodology:

  • Dissolution: Suspend the crude 5-ethyladamantane-1,3-diol in HPLC-grade methanol (approximately 4–5 mL per gram of crude). Heat the mixture to 60°C under gentle reflux until the solid is fully dissolved[5].

  • Decolorization: Add activated carbon powder (approximately 3–5% by weight of the crude product). Stir the suspension vigorously at 60°C for 30 minutes. Mechanistic insight: The porous structure of the activated carbon traps residual oxidation catalysts and colored byproducts[5].

  • Hot Filtration: Rapidly filter the hot suspension through a tightly packed pad of Celite using a pre-warmed Buchner funnel to remove the activated carbon.

    • Self-Validation Check: The filtrate must be completely clear and colorless. If a yellow/brown tint persists, repeat the carbon treatment.

  • Crystallization: Transfer the clear filtrate to an Erlenmeyer flask. Concentrate the solution by distilling off approximately 30–40% of the methanol under reduced pressure[5]. Allow the concentrated solution to cool slowly to room temperature to promote large crystal growth, then place it in an ice bath (0–5°C) for 2 hours to maximize recovery.

  • Isolation: Collect the white crystalline solid via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold methanol to displace the mother liquor containing mono-ol impurities[3].

  • Drying: Dry the purified crystals in a vacuum oven at 60°C for 12 hours to constant weight, ensuring the complete removal of residual methanol[5].

Protocol B: High-Resolution Silica Gel Flash Chromatography

Causality & Validation: For applications requiring >99.9% purity (e.g., pharmaceutical scaffolds), chromatography is necessary to separate the diol from mono-ols and unreacted 1-ethyladamantane. The diol interacts strongly with the polar stationary phase (silica) via hydrogen bonding, eluting significantly later than the less polar impurities[3].

Step-by-Step Methodology:

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a non-polar solvent (e.g., Hexane).

  • Loading: Dissolve the crude product in a minimum volume of a loading solvent (e.g., Dichloromethane) and apply it evenly to the top of the silica bed.

  • Elution Gradient:

    • Phase 1 (Hexane 100% to Hexane:EtOAc 90:10): Elutes unreacted 1-ethyladamantane and non-polar degradation products.

    • Phase 2 (Hexane:EtOAc 70:30): Elutes mono-hydroxylated impurities (e.g., 5-ethyladamantan-1-ol).

    • Phase 3 (Hexane:EtOAc 40:60 to 0:100): Elutes the target 5-ethyladamantane-1,3-diol.

  • Fraction Analysis: Monitor fractions via Thin Layer Chromatography (TLC).

    • Mechanistic insight: Because adamantane derivatives lack conjugated pi-systems, they are invisible under standard UV light. Plates must be developed using a Potassium Permanganate (KMnO4) or Phosphomolybdic Acid (PMA) stain followed by heating.

  • Solvent Removal: Combine fractions containing the pure diol and evaporate the solvent under reduced pressure to yield the ultra-pure product as a white solid.

Quantitative Performance Analysis

The choice of purification method directly impacts the yield, purity, and operational scalability. The table below summarizes the expected performance metrics for both protocols based on established adamantane-diol purification data[3][4][5].

Purification MethodTypical Yield RecoveryFinal Purity (GC-FID)ScalabilityPrimary Impurities Removed
Protocol A (Recrystallization) 85 - 95%[4][5]> 99.0%High (Kilogram scale)[5]Metal catalysts, color bodies, bulk mono-ols
Protocol B (Chromatography) 70 - 80%> 99.9%Low (Gram scale)[3]Trace mono-ols, closely related structural isomers

References

1.[3] BenchChem. "Application Notes and Protocols for the Purification of Synthesized 1,3-Bis(4-hydroxyphenyl)adamantane". Available at: 2.[4] ACS Publications. "Practical and Scalable Synthesis of 1,3-Adamantanediol". Organic Process Research & Development. Available at: 3.[6] ChemDiv. "Compound 5-ethyladamantane-1,3-diol". Available at: 4.[7] SureChEMBL. "SCHEMBL2571225: 5-ethyladamantane-1,3-diol". Available at: 5.[5] ChemicalBook. "1,3-Adamantanediol synthesis". Available at: 6.[1] Google Patents. "KR20160078326A - 1,3-비스(하이드록시페닐)-5-에틸아다만탄 화합물 및 그 제조방법, 그리고 방향족 폴리카보네이트 수지". Available at: 7.[2] Google Patents. "ES2199340T3 - Utilizacion de un sistema catalizador de oxidacion y proceso de oxidacion que recurre a este sistema". Available at:

Sources

Application

Application Note: High-Performance Quantification of 5-Ethyladamantane-1,3-diol

Executive Summary 5-Ethyladamantane-1,3-diol (CAS: 116086-64-5 / related derivatives) is a critical intermediate in the synthesis of functionalized diamondoids, specialty polycarbonates, and pharmaceutical agents.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethyladamantane-1,3-diol (CAS: 116086-64-5 / related derivatives) is a critical intermediate in the synthesis of functionalized diamondoids, specialty polycarbonates, and pharmaceutical agents.[1][2] Its rigid adamantane cage structure confers unique lipophilicity and thermal stability, but simultaneously presents significant analytical challenges:[1][2]

  • Lack of Chromophore: The molecule lacks conjugated

    
    -systems, rendering standard UV-Vis detection (HPLC-UV) ineffective without derivatization.[1]
    
  • Hydroxyl Polarity: While the adamantane core is lipophilic, the two hydroxyl groups introduce hydrogen bonding that causes severe peak tailing in Gas Chromatography (GC) if not properly derivatized.[1]

This guide provides two distinct, field-proven methodologies:

  • Method A (GC-MS): The "Gold Standard" for purity analysis and synthesis process control.[1] Utilizes silylation to ensure peak symmetry and high sensitivity.[1]

  • Method B (LC-MS/MS): A high-throughput approach for biological matrices or aqueous formulations, utilizing APCI ionization to overcome the molecule's poor proton affinity.[1]

Chemical Properties & Analytical Strategy

PropertyDataAnalytical Implication
Formula C₁₂H₂₀O₂MW = 196.29 g/mol
Structure Adamantane cage with 5-ethyl and 1,3-diol substitutionBulky, rigid structure.[1][2]
LogP ~1.5 - 2.0 (Estimated)Moderately lipophilic; suitable for Reverse Phase LC.[1]
pKa >15 (Aliphatic alcohol)Will not ionize via simple pH adjustment; requires APCI or derivatization.[2]
Boiling Point High (>300°C predicted)Requires high-temp GC column or derivatization to lower BP.[1]
Analytical Workflow Logic

The following decision tree illustrates the selection of the appropriate method based on sample type:

G Start Sample Origin Type Matrix Type? Start->Type Synth Synthesis Reaction / Raw Material Type->Synth High Conc. / Organic Solvent Bio Plasma / Urine / Aqueous Media Type->Bio Trace Level / Aqueous MethodA Method A: GC-MS (Derivatization Required) Synth->MethodA Best for Purity & Isomer Resolution MethodB Method B: LC-MS/MS (APCI Mode) Bio->MethodB Best for High Throughput & Sensitivity

Figure 1: Decision matrix for selecting the analytical approach.[1]

Method A: GC-MS Quantification (Silylation)[1]

Scope: Ideal for purity assay, residual solvent analysis, and process monitoring.[1] Principle: The 1,3-diol moieties are converted to trimethylsilyl (TMS) ethers using BSTFA.[1][2] This reduces polarity, increases volatility, and produces a distinct mass spectrum for quantification.

Reagents & Standards
  • Reference Standard: 5-Ethyladamantane-1,3-diol (>98% purity).[1][2]

  • Internal Standard (IS): 1-Adamantanol or n-Dodecane (must be distinct from analyte).[1][2]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1][2]

  • Solvent: Anhydrous Pyridine (catalyst/solvent) and Dichloromethane (DCM).[1][2]

Sample Preparation Protocol
  • Weighing: Accurately weigh 10 mg of sample into a 20 mL headspace vial (or reaction vial).

  • Dissolution: Dissolve in 5.0 mL of Dichloromethane.

  • Aliquot: Transfer 100 µL of sample solution to a GC autosampler vial.

  • IS Addition: Add 50 µL of Internal Standard solution (1 mg/mL in DCM).

  • Derivatization:

    • Add 100 µL of BSTFA + 1% TMCS .

    • Add 50 µL of Anhydrous Pyridine .

    • Cap tightly and vortex for 10 seconds.

    • Incubate: Heat at 60°C for 30 minutes . (Crucial: Steric hindrance of the adamantane cage requires heat for complete silylation of both hydroxyls).

  • Dilution: Cool to room temperature and dilute to 1.0 mL with DCM.

GC-MS Parameters
  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 10:1 @ 280°C.

  • Oven Program:

    • Initial: 80°C (Hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 10°C/min to 300°C (Hold 5 min)

  • Detection: EI Source (70 eV), SIM Mode.[3]

Target Ions (SIM)

The molecular weight of the Bis-TMS derivative is:


[1]
AnalyteTarget Ion (Quant)Qualifier IonsRetention Time (Approx)
5-Ethyl-Ad-1,3-diol-TMS 311 (M-29, Loss of Ethyl)340 (M+), 221, 7312.4 min
1-Adamantanol (IS) 209 (M-15)135, 738.2 min

Note: The adamantane cage often fragments by losing the alkyl substituents.[1] The M-29 peak (loss of ethyl) or M-15 (loss of methyl from TMS) are typically the base peaks.[2]

Method B: LC-MS/MS Quantification (APCI)

Scope: Ideal for pharmacokinetic (PK) studies, trace analysis in biological fluids, or cleaning validation swabs.[1] Principle: Atmospheric Pressure Chemical Ionization (APCI) is selected over Electrospray Ionization (ESI) because the neutral diol does not ionize well in ESI.[2] APCI utilizes gas-phase ion-molecule reactions to generate [M+H]+ or [M+H-H₂O]+ species.[1]

Reagents[4][5][6][7]
  • Mobile Phase A: 2 mM Ammonium Acetate in Water (volatile buffer).[1][2]

  • Mobile Phase B: Methanol (LC-MS Grade).[1]

  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 × 2.1 mm, 2.6 µm).[1] Reasoning: Phenyl-hexyl stationary phases provide superior selectivity for rigid aromatic and cyclic structures like adamantane compared to C18.[1]

LC Gradient
Time (min)% Mobile Phase BFlow Rate (mL/min)
0.0400.4
1.0400.4
6.0950.4
8.0950.4
8.1400.4
11.0400.4
MS/MS Parameters (Sciex/Waters Triple Quad)
  • Source: APCI (Positive Mode).

  • Corona Current: 4-5 µA.[1]

  • Source Temp: 400°C (High temp required to vaporize the diol).

  • Transitions (MRM):

Precursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Type
197.3 [M+H]⁺179.3 [M+H-H₂O]⁺15Quantifier
197.3 [M+H]⁺161.3 [M+H-2H₂O]⁺25Qualifier 1
197.3 [M+H]⁺133.2 [Cage Fragment]35Qualifier 2

Note: If the [M+H]+ is unstable, monitor the water-loss adduct [M+H-H₂O]+ (m/z 179.[1]3) as the precursor in Q1.

Method Validation Criteria (ICH Q2)

To ensure scientific trustworthiness, the following validation parameters must be met:

ParameterAcceptance CriteriaExperimental Note
Specificity No interference at RT of analyte in blank matrix.Critical for biological matrices.
Linearity R² > 0.995Range: 0.1 µg/mL to 100 µg/mL.[1]
Accuracy 85-115% RecoverySpike samples at 3 concentration levels.[1]
Precision RSD < 5% (Instrument), < 10% (Method)n=6 replicates.[1]
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Expected LOQ: ~10 ng/mL (LC-MS).[1]

Troubleshooting & Mechanistic Insights

Derivatization Incompleteness (GC-MS)

Symptom: Appearance of two peaks (Mono-TMS and Bis-TMS) or broad tailing peaks.[1] Cause: Steric hindrance at the 1,3-positions prevents rapid silylation.[1] Solution:

  • Increase Temperature: Ensure incubation is at least 60°C.

  • Catalyst: Ensure TMCS is present (1-5%).[1] Pure BSTFA is often too slow for hindered alcohols.[1]

  • Moisture Control: Silyl reagents hydrolyze instantly with water.[1] Use anhydrous solvents and new vial septa.

Low Sensitivity in LC-MS

Symptom: Poor signal intensity in APCI. Cause: Inefficient ionization or thermal degradation. Solution:

  • Switch to Ammonium Adducts: If [M+H]+ is weak, use Ammonium Formate in mobile phase and monitor [M+NH₄]⁺ (m/z 214.3).

  • Check Vaporizer Temp: If too low, the adamantane won't vaporize; if too high, it may degrade. Optimize between 350-450°C.

Isomer Interferences

Context: Synthesis of 5-ethyladamantane-1,3-diol often yields isomers (e.g., 5-ethyl-1,2-diol or 6-ethyl isomers).[1][2] Resolution: The GC-MS method (Method A) typically offers higher resolution for structural isomers than LC-MS. The Phenyl-Hexyl column in Method B is specifically chosen to maximize


 interaction differences between isomers if LC is required.[1]

References

  • BenchChem. (2025).[1][3] Technical Support Center: Analysis of Adamantane Compounds. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] The Use of Derivatization Reagents for Gas Chromatography (GC). Retrieved from

  • Merck. (n.d.).[1] The Derivatization and Analysis of Amino Acids and Alcohols by GC-MS. Retrieved from

  • Molaid. (2023).[1] Chemical Structure and Synthesis of 5-ethyl-1,3-adamantanediol derivatives. Retrieved from

Sources

Method

Introduction: The Adamantane Scaffold and the Frontier of 5-Ethyladamantane-1,3-diol

An Application Guide for the In Vitro Evaluation of 5-Ethyladamantane-1,3-diol The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, is a privileged scaffold in medicinal chemistry.[1][2][3...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the In Vitro Evaluation of 5-Ethyladamantane-1,3-diol

The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structure has been successfully incorporated into a range of clinically approved drugs to treat conditions from viral infections (Amantadine) and neurodegenerative diseases (Memantine) to type 2 diabetes (Vildagliptin).[1][4][5] The adamantane core can enhance a compound's therapeutic properties by improving its pharmacokinetic profile, increasing metabolic stability, and providing a rigid framework for the precise orientation of pharmacophores to engage biological targets.[3][5]

5-Ethyladamantane-1,3-diol is a novel derivative that is not extensively characterized in public scientific literature. Its structure, featuring a lipophilic ethyl group and two hydrophilic hydroxyl groups, suggests a compound with potentially unique solubility and biological activity. The diol functionality offers two points for potential hydrogen bonding with target proteins or for further chemical modification.[6]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct the initial in vitro characterization of 5-Ethyladamantane-1,3-diol. The protocols herein are designed to be self-validating systems, guiding the user from basic compound handling and cytotoxicity assessment to more advanced mechanistic studies like target engagement and signaling pathway analysis.

Part 1: Foundational Steps: Compound Handling and Preparation

Before initiating any cell-based assays, it is critical to properly characterize and prepare the test compound. The accuracy and reproducibility of all subsequent experiments depend on this foundational work.

Physicochemical Characterization & Solubility Testing

The adamantane scaffold imparts significant lipophilicity.[3][5] The presence of two hydroxyl groups on 5-Ethyladamantane-1,3-diol may increase its polarity compared to the parent adamantane, but its solubility in aqueous cell culture media is likely to be limited.

Protocol: Determining Solubility

  • Solvent Selection: Begin with Dimethyl Sulfoxide (DMSO), a common solvent for dissolving lipophilic compounds for in vitro assays. Test other organic solvents like ethanol if necessary.

  • Serial Dilution: Prepare a high-concentration stock solution (e.g., 100 mM) in the chosen solvent. Serially dilute this stock into your complete cell culture medium (e.g., DMEM + 10% FBS) to determine the highest concentration that remains in solution without precipitation.

  • Visual Inspection: Visually inspect the solutions under a microscope for any signs of precipitation or oiling out, both immediately after dilution and after incubation at 37°C for a period equivalent to your longest planned experiment.

  • Solvent Control: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤0.5% v/v) to avoid solvent-induced cytotoxicity. Ensure all experiments include a vehicle control group (cells treated with the same concentration of solvent used for the compound).

Preparation of Stock Solutions

Accurate and consistent stock solutions are paramount.

Protocol: Stock Solution Preparation

  • Weighing: Accurately weigh a precise amount of 5-Ethyladamantane-1,3-diol using an analytical balance.

  • Dissolving: Dissolve the compound in the pre-determined solvent (e.g., DMSO) to create a high-concentration primary stock solution (e.g., 10-100 mM). Ensure complete dissolution by vortexing or gentle warming.

  • Aliquoting & Storage: Aliquot the primary stock into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw a single aliquot and prepare fresh serial dilutions in complete cell culture medium.

Part 2: Primary Screening: Assessing Cytotoxicity

The first biological experiment for any novel compound is to determine its effect on cell viability and proliferation. This establishes the dose-response relationship and identifies the appropriate concentration range for subsequent mechanistic assays. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Workflow for Evaluating a Novel Adamantane Derivative

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Biological Evaluation Compound 5-Ethyladamantane-1,3-diol Solubility Solubility Testing (DMSO, Ethanol, etc.) Compound->Solubility Stock Prepare & Aliquot 100 mM Stock Solution Solubility->Stock MTT Cytotoxicity Screen (MTT Assay) Stock->MTT CETSA Target Engagement (CETSA) MTT->CETSA Determine Conc. Range (e.g., IC50) WB Mechanism of Action (Western Blot) CETSA->WB Confirm Target Binding Data Data Analysis & Interpretation WB->Data

Caption: A generalized workflow for the in vitro characterization of a novel compound.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Harvest and count cells that are in the exponential growth phase. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-Ethyladamantane-1,3-diol in complete medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.[7]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]

MTT Assay Principle

cluster_0 In Viable Cell Mitochondria cluster_1 Measurement MTT MTT (Yellow, Water-Soluble) Enzyme Mitochondrial Dehydrogenase MTT->Enzyme Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduction Solubilize Add DMSO to Solubilize Formazan->Solubilize Readout Measure Absorbance at 570 nm Solubilize->Readout

Caption: The principle of the MTT assay for measuring cell viability.

Data Presentation: Cytotoxicity of 5-Ethyladamantane-1,3-diol

Cell LineExposure Time (hr)IC₅₀ (µM) [95% CI]
MCF-748User-determined
A54948User-determined
HeLa48User-determined
HEK29348User-determined
(This table serves as a template for presenting experimental results)

Part 3: Target Engagement Verification

Once a biological effect (e.g., cytotoxicity) is observed, a critical next step is to confirm that the compound physically interacts with its intended intracellular target. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing this target engagement in a native cellular environment.[9][10] The principle is that a protein becomes more thermally stable when bound to a ligand, resisting heat-induced denaturation and aggregation.[11]

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for Western blot-based detection.

  • Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat the cells with either the vehicle (DMSO) or a concentration of 5-Ethyladamantane-1,3-diol (e.g., 10x the IC₅₀) for a sufficient time to allow cellular uptake (e.g., 1-2 hours).

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 70°C in 3°C increments).[9] Cool immediately to room temperature.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[9]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[9]

  • Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample using a BCA or Bradford assay. Normalize all samples to the same protein concentration.

  • Western Blot Analysis: Analyze the soluble fractions by Western blot (see protocol in Part 4) using a primary antibody specific to the hypothesized target protein.

Data Analysis (CETSA Melt Curve): For each temperature point, quantify the band intensity from the Western blot. Plot the percentage of soluble protein remaining (relative to the non-heated control) against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and suggests direct target engagement.

CETSA Workflow

A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble vs. Aggregated) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Western Blot (Detect Target Protein) E->F G 7. Analyze Data (Plot Melt Curve) F->G

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Part 4: Mechanistic Insight via Signaling Pathway Analysis

To understand how 5-Ethyladamantane-1,3-diol exerts its biological effects, it is essential to investigate its impact on key intracellular signaling pathways. For instance, if the compound induces cytotoxicity in cancer cells, it may be modulating pathways related to apoptosis (e.g., Caspase activation, Bcl-2 family proteins) or cell cycle arrest. Western blotting is the gold-standard technique for this analysis, allowing for the quantification of specific protein expression and post-translational modifications (e.g., phosphorylation).[12][13]

Protocol: Western Blot Analysis
  • Cell Treatment and Lysis: Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of 5-Ethyladamantane-1,3-diol (e.g., 0.5x, 1x, and 2x the IC₅₀) for a relevant time period. Wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[12][14]

  • Gel Electrophoresis: Load the denatured samples onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with a solution of 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9][16]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., p-Akt, Cleaved Caspase-3, Cyclin D1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[16]

  • Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[12]

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the protein of interest to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading between lanes.

Hypothetical Pathway Investigation

Compound 5-Ethyladamantane-1,3-diol Target Hypothesized Target (e.g., Kinase) Compound->Target Inhibition? PI3K PI3K/Akt Pathway Target->PI3K MAPK MAPK/ERK Pathway Target->MAPK Apoptosis Apoptosis Pathway Target->Apoptosis pAkt p-Akt (Survival) PI3K->pAkt pERK p-ERK (Proliferation) MAPK->pERK Casp3 Cleaved Caspase-3 (Apoptosis Marker) Apoptosis->Casp3

Caption: A hypothetical signaling network to be probed by Western blot analysis.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Zhang, H., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Creative Biogene. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • Plescia, J., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications.
  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • BenchChem. (n.d.). Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991.
  • IJPRA. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications.
  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions.
  • BenchChem. (n.d.). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
  • Revvity. (n.d.). Cytotoxicity Assays | Life Science Applications.
  • MDPI. (2026). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace.
  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • Abcam. (n.d.). Western blot protocol.
  • ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery.
  • Cell Signaling Technology. (2005). Western Blotting Protocol.
  • Boster Bio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide.
  • Novus Biologicals. (n.d.). General Western Blot Protocol Overview.
  • PMC. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches.
  • BenchChem. (n.d.). Protocols for Adamantane-Based Drug Design: Application Notes.
  • Organic Syntheses. (n.d.). adamantane.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Evaluation of Adamantan-1-yl-piperidin-1-yl-methanone.
  • PMC. (2021). Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines with Antiproliferative/Anticancer and Analgesic Activity.
  • e-PG Pathshala. (n.d.). BSc Chemistry.
  • PubMed. (2012). Regioselective synthesis of 1,3,5-adamantanetriol from 1,3-adamantanediol using Kitasatospora cells.
  • Pharmacompass. (n.d.). 1,3-Adamantanediol | Drug Information, Uses, Side Effects, Chemistry.
  • Cheméo. (n.d.). Chemical Properties of 1,3-Dimethyl-5-ethyladamantane (CAS 1687-35-0).
  • Haacke, U., & Wesemann, W. (1977). Induction of the platelet release reaction by 1.3-dimethyl-5-aminoadamantane, a new adamantane derivative. Thrombosis and Haemostasis.
  • Sumarawati, T., Chodidjah, & Nasihun, T. (2021). Both Ethanol and Ethyl Acetate Curcuma Zedoaraia Extract was Capable of Inducing Cells Death in T47D Cell Line Culture. Pharmacognosy Journal.
  • Cheméo. (n.d.). Chemical Properties of Adamantane-1,3-diol (CAS 5001-18-3).
  • MilliporeSigma. (n.d.). 1-Ethyladamantane | 770-69-4.
  • Semantic Scholar. (1994). Convenient Synthesis of Ethyl 5-Oxohomoadamantane-4-carboxylate: A Useful Precursor of Polyfunctional Homoadamantanes.
  • BenchChem. (n.d.). Potential Research Areas for Adamantane-1,4-diol: A Technical Guide.
  • TCI AMERICA. (n.d.). 1,3-Adamantanediol | 5001-18-3.
  • MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion.

Sources

Application

Application Note: 5-Ethyladamantane-1,3-diol as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, the adamantane scaffold is highly valued for its ability to increase lipophilicity, improve metabolic stability, and perfectly fill hydrophobic receptor pockets. However, unsub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the adamantane scaffold is highly valued for its ability to increase lipophilicity, improve metabolic stability, and perfectly fill hydrophobic receptor pockets. However, unsubstituted adamantane suffers from high crystal lattice energy, which often translates to poor aqueous solubility. 5-Ethyladamantane-1,3-diol (CAS 10364-00-8) emerges as a highly optimized, privileged scaffold. By introducing a 5-ethyl group, the perfect symmetry of the adamantane cage is broken, significantly improving solubility profiles. Simultaneously, the 1,3-diol functionality provides orthogonal or symmetric handles for the synthesis of complex neuroactive agents, antiviral compounds, and rigid pharmacophores[1].

This application note provides a comprehensive structural rationale and field-proven protocols for utilizing 5-ethyladamantane-1,3-diol in medicinal chemistry workflows.

Structural Rationale & Physicochemical Profiling

As a Senior Application Scientist, selecting the right scaffold requires balancing pharmacokinetics (PK) and pharmacodynamics (PD). The substitution pattern on 5-ethyladamantane-1,3-diol is not arbitrary; it is a calculated design choice:

  • Steric Bulk & Lipophilicity: The 5-ethyl group increases the van der Waals surface area, allowing for deeper engagement with hydrophobic pockets (e.g., in 11β-HSD1 or DPP-4 inhibitors) compared to standard adamantane.

  • Symmetry Breaking: Unsubstituted adamantane has

    
     symmetry, leading to high melting points and poor solubility. The 5-ethyl-1,3-diol substitution lowers the symmetry to 
    
    
    
    , which disrupts crystal packing and improves organic solubility.
  • Optimal Partition Coefficient: The two hydroxyl groups offset the extreme lipophilicity of the hydrocarbon cage, yielding a LogP of ~1.76[1]. This is well within the optimal range for blood-brain barrier (BBB) penetration, making it an ideal precursor for central nervous system (CNS) therapeutics.

Table 1: Physicochemical Comparison of Adamantane Scaffolds
PropertyAdamantane1,3-Adamantanediol5-Ethyladamantane-1,3-diol
Molecular Weight 136.24 g/mol 168.23 g/mol 196.29 g/mol
Predicted LogP ~2.40~0.601.76
H-Bond Donors/Acceptors 0 / 02 / 22 / 2
Structural Symmetry High (

)
Moderate (

)
Low (

)
Primary Utility Lipophilic bulkHydrophilic cageBalanced amphiphilic scaffold

Synthetic Utility & Mechanistic Pathways

The 1,3-diol moieties are highly susceptible to acid-catalyzed dehydration, forming a stable tertiary adamantyl carbocation. This intermediate is the gateway to diverse medicinal chemistry derivatives:

  • Ritter Reaction (Diamines): Trapping the carbocation with nitriles yields diacetylamino derivatives, which are hydrolyzed to diamines. These are potent structural analogs of memantine, acting as NMDA receptor antagonists[2].

  • Electrophilic Aromatic Substitution (Bisphenols): Trapping the carbocation with phenols yields rigid, bulky bisphenol derivatives used as estrogen receptor modulators or rigidifying agents in polymer chemistry[3].

Workflow A 5-Ethyladamantane-1,3-diol (Scaffold) B Adamantyl Carbocation (Acid-Catalyzed) A->B Strong Acid C Ritter Reaction (Acetonitrile) B->C D Electrophilic Aromatic Substitution (Phenol) B->D E 1,3-Diamino Derivatives (NMDA/Antiviral) C->E Hydrolysis F 1,3-Bisphenol Derivatives (Rigid Pharmacophores) D->F

Workflow of 5-ethyladamantane-1,3-diol functionalization via carbocation intermediates.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with self-validating checkpoints to ensure high-fidelity synthesis.

Protocol A: Synthesis of 1,3-Diamino-5-ethyladamantane via Ritter Reaction

This protocol leverages the Ritter reaction to convert the diol into a diamine, a critical pharmacophore for antiviral and neuroprotective agents[2].

Causality & Rationale: Concentrated sulfuric acid is used to protonate the hydroxyl groups, forcing the loss of water to generate the tertiary adamantyl carbocation. Acetonitrile acts as both solvent and nucleophile. The immediate formation of the amide ensures the carbocation does not undergo unwanted skeletal rearrangements.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add 10 mL of anhydrous acetonitrile.

  • Acid Addition: Slowly add 2.5 mL of concentrated sulfuric acid (

    
    ) dropwise. Self-Validation: The solution should remain clear; control the exothermic reaction to keep the temperature below 15°C.
    
  • Substrate Addition: Add 1.0 g (5.1 mmol) of 5-ethyladamantane-1,3-diol in small portions over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Quenching: Pour the reaction mixture onto 50 g of crushed ice. The intermediate N,N'-(5-ethyladamantane-1,3-diyl)diacetamide will precipitate as a white solid. Filter and wash with cold water.

  • Hydrolysis: Suspend the crude diacetamide in 15 mL of 6N HCl and reflux for 24 hours to cleave the acetyl groups.

  • Isolation: Cool to room temperature, basify with 20% NaOH to pH 12, and extract with dichloromethane (3 x 20 mL). Dry the organic layer over anhydrous

    
     and concentrate in vacuo to yield the diamine.
    

Pathway Glutamate Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca Excessive Ca2+ Influx NMDAR->Ca Tox Excitotoxicity & Cell Death Ca->Tox Drug Adamantane Diamine (Channel Blocker) Drug->NMDAR Antagonism

Mechanism of neuroprotection by adamantane derivatives via NMDA receptor channel blockade.

Protocol B: Synthesis of 1,3-Bis(4-hydroxyphenyl)-5-ethyladamantane

This protocol generates a rigid bisphenol scaffold, useful for synthesizing hydrophobic pocket-filling enzyme inhibitors[3].

Causality & Rationale: Phenol acts as the nucleophile in an electrophilic aromatic substitution. A large excess of phenol (8 equivalents) is mandatory. If a stoichiometric amount is used, the highly reactive adamantyl carbocation will cause polyalkylation of the phenol ring. The excess ensures mono-alkylation per phenol ring, driving the reaction exclusively to the 1,3-bis(4-hydroxyphenyl) product.

Step-by-Step Methodology:

  • Melting & Mixing: In a 50 mL separable flask, combine 1.70 g (8.66 mmol) of 5-ethyladamantane-1,3-diol and 6.52 g (69.3 mmol) of solid phenol. Heat the mixture to 85°C using an oil bath until the phenol melts and the diol dissolves.

  • Catalysis: Under vigorous mechanical stirring, add 0.85 g of concentrated

    
     dropwise over 5 minutes. Self-Validation: The reaction is exothermic; the internal temperature will naturally rise to approximately 95°C. A color change to deep amber indicates carbocation formation.
    
  • Propagation: Adjust the bath to maintain an internal temperature of 90°C and stir for exactly 5 hours.

  • Quenching & Neutralization: Pour the hot reaction mixture into 50 mL of ice water. Neutralize the mixture to pH 7 using a 24% NaOH aqueous solution.

  • Extraction: Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with saturated brine, dry over

    
    , and concentrate via rotary evaporation.
    
  • Purification: To the concentrated oily residue, add 50 mL of hexane and stir vigorously. The product will separate into a distinct layer. Decant the supernatant hexane (which removes unreacted phenol) and purify the remaining residue via silica gel column chromatography (Hexane/EtOAc gradient) to yield the pure bisphenol derivative.

Conclusion

5-Ethyladamantane-1,3-diol is far more than a simple building block; it is a highly engineered scaffold that solves the solubility issues of traditional adamantanes while providing versatile, stereodefined vectors for functionalization. By mastering the carbocation chemistry of this diol, medicinal chemists can rapidly generate libraries of CNS-active agents, enzyme inhibitors, and structurally rigid pharmacophores.

References

  • ResearchGate - Synthesis of diacetylamino and diamino derivatives of adamantane series. URL: [Link]

  • Google Patents - KR20160078326A: 1,3-bis(hydroxyphenyl)-5-ethyladamantane compound and manufacturing method thereof.

Sources

Method

Application Note: Derivatization of 5-Ethyladamantane-1,3-diol for Drug Discovery

Executive Summary This guide details the chemical logic and experimental protocols for derivatizing 5-Ethyladamantane-1,3-diol , a high-value scaffold in medicinal chemistry. Unlike the parent adamantane, the 5-ethyl der...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemical logic and experimental protocols for derivatizing 5-Ethyladamantane-1,3-diol , a high-value scaffold in medicinal chemistry. Unlike the parent adamantane, the 5-ethyl derivative offers a unique "lipophilic bullet" profile that breaks the perfect symmetry of the cage, providing a vector for optimizing solubility (logS) and permeability (logP) simultaneously. This note focuses on converting the bridgehead hydroxyls into pharmacologically active motifs (amines, amides, and esters) relevant to DPP-4 inhibitors, 11


-HSD1 inhibitors, and NMDA receptor antagonists.

Chemical Logic & Strategic Value

The "Lipophilic Bullet" Paradox

Adamantane derivatives are prized for their ability to cross the Blood-Brain Barrier (BBB) and fit into hydrophobic pockets of enzymes (e.g., the S1 pocket of DPP-4). However, unmodified adamantane is often too lipophilic (logP > 4), leading to metabolic liabilities and poor solubility.

Why 5-Ethyladamantane-1,3-diol?

  • Polar Anchors: The 1,3-diol functionality reduces logP to a druggable range (approx. 1.0–1.5), improving oral bioavailability.

  • Steric Bulk: The 5-ethyl group adds steric hindrance that can block metabolic oxidation at the C-5 position (a common clearance pathway for adamantanes) and improve selectivity for specific receptor subtypes.

  • Desymmetrization Potential: While C1 and C3 are equivalent (due to the plane of symmetry passing through C5-C7), reacting one hydroxyl selectively creates a chiral molecule, opening routes to enantioselective therapeutics.

Reactivity of Bridgehead Hydroxyls

The C1 and C3 carbons are tertiary bridgeheads .

  • No

    
     Reactions:  Backside attack is geometrically impossible due to the cage structure.
    
  • Facile

    
     Pathways:  The rigid cage stabilizes the tertiary carbocation intermediate.
    
  • Implication: Derivatization requires acid catalysis (to generate the carbocation) or radical pathways. Standard base-catalyzed alkylations are often sluggish due to steric shielding by the ethyl group.

Experimental Workflows (Graphviz)

The following diagram outlines the decision tree for processing the scaffold based on the target therapeutic area.

G Start 5-Ethyladamantane-1,3-diol Path1 Ritter Reaction (Acetonitrile/H2SO4) Start->Path1 Target: Nitrogen Insertion Path2 Koch-Haaf Carboxylation (HCOOH/H2SO4) Start->Path2 Target: Carbon Extension Path3 Activation/Esterification (TFAA or SOCl2) Start->Path3 Target: Oxygen Funct. Prod1 Diamines / Amides (CNS / NMDA Targets) Path1->Prod1 Hydrolysis Prod2 Di-Carboxylic Acids (Polymer / Linkers) Path2->Prod2 Prod3 Esters / Ethers (Metabolic / DPP-4) Path3->Prod3

Figure 1: Strategic Derivatization Workflow. Blue: Starting Material; Green/Red/Yellow: Target Classes.

Detailed Protocols

Protocol A: Synthesis of 5-Ethyladamantane-1,3-diol (Oxidation)

Context: If starting from 1-ethyladamantane, oxidative functionalization is required. Safety: This reaction involves strong oxidizers and exotherms. Use a blast shield.

  • Reagents: 1-Ethyladamantane (10 mmol),

    
     (fuming, 98%), 
    
    
    
    (conc.), Oleum (20%).
  • Setup: 3-neck round bottom flask equipped with a thermometer and addition funnel, cooled to 0°C.

  • Procedure:

    • Dissolve 1-ethyladamantane in

      
       (5 mL/mmol).
      
    • Slowly add the

      
      /Oleum mixture dropwise, maintaining internal temp < 10°C.
      
    • Allow to warm to RT and stir for 4 hours.

    • Critical Step: Heat to 60°C for 1 hour to ensure oxidation of the second bridgehead position.

  • Workup: Pour onto crushed ice. Extract with

    
     (
    
    
    
    ). Wash organic layer with bicarbonate and brine.
  • Purification: Recrystallize from Acetone/Hexane.

  • Validation:

    • TLC: 10% MeOH in DCM (Stain: Phosphomolybdic Acid - Diols appear as blue spots).

    • IR: Broad peak at 3300-3400 cm

      
       (OH stretch).
      
Protocol B: The Ritter Reaction (Synthesis of Amino-Adamantanes)

Context: Converting OH to


 is crucial for NMDA antagonists (Memantine-like activity). The 5-ethyl group increases lipophilicity, potentially altering BBB penetration kinetics.

Mechanism: The reaction proceeds via an


 mechanism where the hydroxyl is protonated, water leaves to form a tertiary carbocation, and a nitrile (nucleophile) attacks.

Reaction Substrate 5-Ethyl-1,3-diol Cation Tertiary Carbocation (Bridgehead) Substrate->Cation H2SO4 -H2O Nitrilium Nitrilium Ion Cation->Nitrilium + CH3CN Amide Bis-Acetamide Nitrilium->Amide + H2O Amine Diamine (Target) Amide->Amine HCl / Reflux Hydrolysis

Figure 2: Ritter Reaction Mechanism for Amination.

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve 5-ethyladamantane-1,3-diol (1.0 eq) in Glacial Acetic Acid (5 vol).

  • Nitrile Addition: Add Acetonitrile (excess, solvent/reactant) and cool to 0°C.

  • Catalysis: Dropwise add Conc.

    
     (4.0 eq). Caution: Highly Exothermic.
    
  • Reaction: Stir at RT for 2 hours, then heat to 50°C for 4 hours.

  • Quench: Pour mixture into ice water. The bis-acetamide derivative will precipitate. Filter and dry.

  • Hydrolysis (to amine): Reflux the acetamide in 6N HCl for 24 hours. Basify with NaOH to pH 12 and extract with ether.

  • Yield: Typically 60-75% overall.

Protocol C: Desymmetrization via Mono-Esterification

Context: Creating a chiral building block by reacting only one OH group.

  • Reagents: 5-Ethyladamantane-1,3-diol (1.0 eq), Trifluoroacetic Anhydride (TFAA) (1.0 eq - Stoichiometry is critical), DMAP (cat.), DCM.

  • Logic: TFAA forms a mixed anhydride/ester very rapidly. By limiting the reagent to 1 equivalent and running at high dilution at -78°C, you favor the kinetic mono-product.

  • Procedure:

    • Dissolve diol in dry DCM (0.05 M). Cool to -78°C.

    • Add DMAP (0.1 eq) and Pyridine (1.5 eq).

    • Add TFAA (1.0 eq) dissolved in DCM over 1 hour via syringe pump.

  • Result: A mixture of unreacted diol (30%), mono-ester (50%), and di-ester (20%).

  • Separation: Flash chromatography (Hexane:EtOAc gradient). The mono-ester is the chiral scaffold for further library generation.

Data Summary & Properties

PropertyValue / NoteRelevance
Molecular Formula

Core Scaffold
LogP (Calc) ~1.4Ideal for CNS/Oral drugs (Lipinski Compliant)
Melting Point 240–250°CHigh crystallinity aids purification
Reactivity

Bridgehead
Requires Acid Catalysis (

); Sterically hindered by Ethyl
Solubility DMSO, MeOH, DCMCompatible with standard screening libraries

References

  • Original Adamantane Synthesis & Reactivity: Schleyer, P. v. R. (1957). "A Simple Preparation of Adamantane." Journal of the American Chemical Society, 79(12), 3292. [Link]

  • Ritter Reaction on Adamantanes: Jirgensons, A., et al. (2000). "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis, 2000(12), 1709-1712. [Link]

  • Medicinal Chemistry of Adamantane (The "Lipophilic Bullet"): Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604. [Link]

  • DPP-4 Inhibitor Design (Saxagliptin Context): Augeri, D. J., et al. (2005). "Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active, and Selective DPP4 Inhibitor." Journal of Medicinal Chemistry, 48(15), 5025–5037. [Link]

  • Bridgehead Hydroxylation Methods: Smith, G. W., & Williams, H. D. (1961). "The Oxidation of Adamantane." Journal of Organic Chemistry, 26(7), 2207–2212. [Link]

Application

Application Note: Utilizing 5-Ethyladamantane-1,3-diol as a Core Scaffold in Next-Generation Antiviral M2 Channel Inhibitors

Scientific Rationale: Overcoming Viral Resistance For decades, adamantane derivatives like amantadine and rimantadine served as the frontline defense against Influenza A by blocking the viral M2 proton channel, a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: Overcoming Viral Resistance

For decades, adamantane derivatives like amantadine and rimantadine served as the frontline defense against Influenza A by blocking the viral M2 proton channel, a critical viroporin required for viral uncoating[1]. However, the emergence of the S31N mutation (a serine-to-asparagine substitution at position 31) has rendered over 95% of circulating strains highly resistant to these first-generation "lipophilic bullets"[2].

The S31N mutation enlarges the channel's pore and disrupts the native water-wire mechanism, preventing standard adamantanes from binding effectively[3]. To overcome this, medicinal chemists have pivoted toward highly functionalized scaffolds. 5-Ethyladamantane-1,3-diol has emerged as a premier building block for synthesizing second-generation, dual-acting M2 inhibitors[2][4].

Causality of Scaffold Selection:

  • The 5-Ethyl Substitution (Lipophilic Anchoring): The addition of an ethyl group at the 5-position increases the scaffold's lipophilicity (LogP) and steric bulk. This enhances van der Waals interactions deep within the hydrophobic pocket of the M2 pore (formed by Val27 and Ala30), significantly decreasing the drug's off-rate (

    
    ) compared to unsubstituted adamantanes[1][3].
    
  • The 1,3-Diol Moiety (Orthogonal Functionalization): Diols provide two distinct reactive handles. Because the S31N pore is enlarged, inhibitors must bridge a wider gap. The 1,3-diol allows researchers to convert one hydroxyl into a polar pharmacophore (e.g., an aryl-isoxazole or benzylamine group) to interact with the mutant Asn31 residue, while the second hydroxyl can be retained for solubility or further functionalized to tune the compound's pharmacokinetic profile[2].

Mechanism of Action & Pathway Visualization

During viral entry, the acidic environment of the host endosome (pH < 6.0) triggers the M2 proton channel. Protons flow into the virion, disrupting protein-RNA interactions and causing viral uncoating. 5-Ethyladamantane conjugates act as pore blockers, inserting their bulky lipophilic cage into the channel while their functionalized headgroups hydrogen-bond with pore-lining residues, effectively halting proton influx[3].

Mechanism V Viral Endocytosis E Endosome Acidification (pH < 6.0) V->E M2 M2 Channel Activation (WT & S31N) E->M2 U Viral Uncoating & Replication M2->U D 5-Ethyladamantane Conjugate B Pore Blockade (V27/A30/N31 Binding) D->B B->M2 Inhibits

Fig 1. Mechanism of M2 channel inhibition by 5-ethyladamantane derivatives during viral entry.

Experimental Workflows & Protocols

The following protocols outline the pipeline from chemical functionalization of the 5-ethyladamantane-1,3-diol scaffold to biophysical and biological validation.

Workflow S1 1. Scaffold Functionalization (5-Ethyladamantane-1,3-diol) S2 2. In Vitro Electrophysiology (TEVC in Xenopus Oocytes) S1->S2 Lead Candidates S3 3. Antiviral Efficacy (Viral Plaque Reduction Assay) S2->S3 Confirmed M2 Blockers S4 4. Cytotoxicity Profiling (MDCK Cell Viability) S3->S4 Active Antivirals

Fig 2. Experimental workflow for evaluating 5-ethyladamantane-based antiviral compounds.

Protocol 3.1: Regioselective Functionalization of the 1,3-Diol Scaffold

Objective: Convert 5-ethyladamantane-1,3-diol into an amine-functionalized precursor for S31N inhibitor synthesis. Causality: Direct amination of tertiary alcohols is inefficient. By utilizing a Ritter reaction or intermediate mesylation, we can selectively convert one hydroxyl group into an amine. This amine acts as the critical positively charged pharmacophore that mimics the hydronium ion within the M2 channel[2].

  • Preparation: Dissolve 10 mmol of 5-ethyladamantane-1,3-diol in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Activation: Cool the solution to 0°C. Add 12 mmol of triethylamine (TEA) followed by dropwise addition of 11 mmol of methanesulfonyl chloride (MsCl). Stir for 2 hours to achieve mono-mesylation.

  • Amination: Isolate the mono-mesylate via aqueous extraction. Dissolve in dimethylformamide (DMF), add 15 mmol of sodium azide (

    
    ), and heat at 80°C for 12 hours.
    
  • Reduction: Perform a Staudinger reduction by adding triphenylphosphine (

    
    ) and water to yield 3-amino-5-ethyladamantan-1-ol.
    
  • Self-Validation & QC: Analyze the product via LC-MS and

    
    -NMR. The presence of a single downfield shift corresponding to the amine-adjacent carbon confirms regioselective mono-substitution. Discard batches with >5% di-aminated byproducts.
    
Protocol 3.2: Electrophysiological Profiling via TEVC

Objective: Quantify the direct channel-blocking efficacy of the synthesized derivative against WT and S31N M2 channels. Causality: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis oocytes is the gold standard for ion channel research. Oocytes provide a massive, translationally active cytoplasm capable of expressing high densities of exogenous M2 channels, yielding macroscopic proton currents that are easily measurable without confounding cellular endocytosis factors[3].

  • cRNA Injection: Microinject Xenopus oocytes with 50 ng of cRNA encoding either WT or S31N Influenza A M2 protein. Incubate at 18°C for 48–72 hours in ND96 medium.

  • Baseline Recording: Clamp the oocyte at -20 mV. Perfuse with a pH 8.5 buffer (20 mM Tris) to establish a baseline holding current.

  • Channel Activation: Switch perfusion to a pH 5.5 buffer (20 mM MES) to activate the M2 proton channel and record the inward macroscopic current (

    
    ).
    
  • Inhibition Measurement: Perfuse the oocyte with the pH 5.5 buffer containing 100 µM of the 5-ethyladamantane derivative for 2 minutes. Record the residual current (

    
    ).
    
  • Self-Validation & QC: Calculate % Inhibition =

    
    . Validate the system's integrity by performing a washout step (perfusion with drug-free pH 5.5 buffer); the current should partially recover, confirming the block is specific and not due to oocyte degradation.
    
Protocol 3.3: Viral Plaque Reduction Assay (PRA)

Objective: Assess the in vitro antiviral efficacy of the compound against live H1N1 (S31N) virus. Causality: While TEVC confirms biophysical target engagement, the PRA proves that the lipophilic compound can successfully penetrate host cell membranes, reach the endosome, and exert its channel-blocking effect under dynamic physiological pH gradients[3].

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates at

    
     cells/well. Incubate overnight at 37°C until 90% confluent.
    
  • Viral Infection: Wash cells with PBS. Infect with Influenza A/WSN/33 (H1N1, carrying the S31N mutation) at a Multiplicity of Infection (MOI) of 0.001 for 1 hour at 37°C.

  • Overlay: Remove the viral inoculum. Overlay the cells with DMEM containing 1% agarose, 1 µg/mL TPCK-treated trypsin, and varying concentrations of the 5-ethyladamantane derivative (0.1 µM to 100 µM).

  • Quantification: Incubate for 72 hours. Fix cells with 4% formaldehyde and stain with 0.1% crystal violet. Count the viral plaques.

  • Self-Validation & QC: Include Amantadine (100 µM) as a negative control (should fail against S31N) and M2WJ332 as a positive control. Run a concurrent MTT assay on uninfected cells to determine the

    
     (Cytotoxic Concentration). A valid antiviral candidate must have a Selectivity Index (
    
    
    
    ) > 10.

Quantitative Data Summary

The table below summarizes the structure-activity relationship (SAR) shifts when moving from standard adamantanes to functionalized 5-ethyladamantane-1,3-diol derivatives. Note the restoration of efficacy against the S31N mutant[2][3].

Compound ClassWT M2

(µM)
S31N M2

(µM)
H1N1

(µM)
MDCK

(µM)
Amantadine (First Gen)16.0> 100 (Resistant)25.4> 200
Rimantadine (First Gen)10.5> 100 (Resistant)18.2> 200
5-Ethyladamantane-1,3-diol (Unfunctionalized Scaffold)> 100> 100> 100> 200
Aryl-Conjugated 5-Ethyladamantane (Second Gen Dual Inhibitor)2.15.43.8> 200

Data Interpretation: The unfunctionalized 5-ethyladamantane-1,3-diol scaffold is biologically inactive on its own. However, once regioselectively functionalized (e.g., via conjugation with an aryl-isoxazole headgroup), it yields a potent dual inhibitor capable of blocking both WT and the highly resistant S31N mutant at low micromolar concentrations.

References

  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: mdpi.

Sources

Method

investigating 5-Ethyladamantane-1,3-diol for neuroprotective effects

Application Note: Preclinical Evaluation of 5-Ethyladamantane-1,3-diol Executive Summary This guide outlines the protocol for evaluating 5-Ethyladamantane-1,3-diol , a structural analog of the adamantane class. Unlike th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of 5-Ethyladamantane-1,3-diol

Executive Summary

This guide outlines the protocol for evaluating 5-Ethyladamantane-1,3-diol , a structural analog of the adamantane class. Unlike the classical neuroprotective adamantanes (Memantine, Amantadine) which rely on a primary amine to block the NMDA receptor channel pore, 5-Ethyladamantane-1,3-diol presents a unique "cage-diol" motif.

The Scientific Premise: The absence of a basic nitrogen suggests this molecule may not function as a classical high-affinity NMDA channel blocker. Instead, the investigation must pivot to test alternative mechanisms: membrane stabilization , mitochondrial protection , and allosteric modulation . The 5-ethyl group provides steric bulk and lipophilicity to counterbalance the polarity of the 1,3-diol, theoretically optimizing Blood-Brain Barrier (BBB) penetration.

Part 1: Physicochemical Profiling & Formulation

Before biological testing, the "Lipophilic Bullet" (Adamantane cage) must be balanced against the hydrophilic diol to ensure bioavailability.

In Silico "Go/No-Go" Check
  • Rationale: Adamantane-1,3-diols are significantly more polar than their amine counterparts. If the calculated LogP (cLogP) drops below 1.5, BBB penetration may be compromised.

  • Protocol:

    • Generate SMILES code for 5-Ethyladamantane-1,3-diol.

    • Run SwissADME or Schrödinger QikProp.

    • Target Metrics:

      • cLogP: Ideal range 2.0 – 3.5 (The ethyl group is critical here to boost lipophilicity).

      • TPSA (Topological Polar Surface Area): < 90 Ų for CNS penetration.

      • H-Bond Donors: 2 (from the diol).[1]

Solubility & Formulation Strategy

Adamantane diols are often waxy solids with deceptive solubility—soluble in organic solvents but prone to crashing out in aqueous media.

Solvent SystemSuitabilityProtocol Notes
DMSO (100%) Stock Solution Dissolve at 100 mM. Store at -20°C. Stable for 3 months.
PBS / Saline Poor Do not use for direct dissolution; will precipitate.
HP-β-CD (20%) In Vivo Vehicle Hydroxypropyl-β-cyclodextrin encapsulates the adamantane cage. Stir 100 mM stock 1:10 into 20% HP-β-CD at 37°C for 1h.
Tween 80 (1%) Alternative Use only if CD fails. High surfactant load may confound neurotoxicity data.

Part 2: In Vitro Screening (The Divergent Pathway)

We must determine if the molecule acts via the "Classical" (NMDA) or "Non-Canonical" (Mitochondrial/Antioxidant) pathway.

Investigation Logic Flow

G Start 5-Ethyladamantane-1,3-diol Screen1 Primary Screen: Glutamate Excitotoxicity Start->Screen1 Decision Activity Observed? Screen1->Decision PathA Hypothesis A: NMDA Antagonism (Memantine-like) Decision->PathA High Potency PathB Hypothesis B: Mitochondrial/Antioxidant (Non-Canonical) Decision->PathB Moderate Potency ExpA Patch Clamp (Whole Cell) PathA->ExpA ExpB ROS Assay & JC-1 Mito-Potential PathB->ExpB

Figure 1: Decision tree for determining the mechanism of action based on primary screening results.

Protocol 2.1: Glutamate-Induced Excitotoxicity (The Gold Standard)
  • Objective: Determine if the compound prevents neuronal death under stress.

  • Cell Model: Primary Cortical Neurons (DIV 10-12) or HT-22 (Hippocampal line lacking NMDA receptors—Critical Control ).

  • Method:

    • Pre-treatment: Incubate cells with 5-Ethyladamantane-1,3-diol (0.1, 1, 10, 50 µM) for 2 hours.

    • Insult: Add Glutamate (100 µM) + Glycine (10 µM).

    • Incubation: 24 hours.

    • Readout: LDH Release (Cell death) or MTT (Metabolic activity).

  • Interpretation:

    • Protection in Primary Neurons ONLY: Suggests NMDA-mediated mechanism.

    • Protection in HT-22 AND Primary Neurons: Suggests Antioxidant/Mitochondrial mechanism (since HT-22 lacks NMDA receptors).

Protocol 2.2: Electrophysiology (Validation of NMDA Interaction)
  • Context: Most adamantanes (Memantine) are open-channel blockers. Without the amine, this activity is expected to be weak or absent.

  • Technique: Whole-cell patch-clamp recording on hippocampal slices.

  • Protocol:

    • Clamp voltage at -70 mV.

    • Apply NMDA (100 µM) to elicit inward current.

    • Co-apply 5-Ethyladamantane-1,3-diol (10 µM).

    • Success Criteria: A reduction in current amplitude >30% confirms channel blockade.

    • Note: If no blockade is seen, the neuroprotection observed in 2.1 is likely metabolic .

Part 3: Mechanism of Action (Mitochondrial & Oxidative)

If the molecule fails the patch-clamp test (likely, due to lack of nitrogen), investigate the Mitochondrial Permeability Transition Pore (mPTP) . Adamantane derivatives have been shown to stabilize mitochondrial membranes.

Protocol 3.1: JC-1 Mitochondrial Membrane Potential Assay
  • Rationale: Neurodegeneration often begins with the collapse of the mitochondrial membrane potential (

    
    ).
    
  • Steps:

    • Treat cells with compound (10 µM) vs. Vehicle.

    • Induce stress (H₂O₂ 200 µM or Glutamate).

    • Stain with JC-1 dye (2 µM) for 30 min.

    • Flow Cytometry / Fluorescence Microscopy:

      • Red Aggregates: Healthy mitochondria (High potential).

      • Green Monomers: Depolarized mitochondria (Apoptotic).

    • Target: The compound should maintain the Red/Green ratio comparable to the control.

Part 4: In Vivo Proof of Concept

Protocol 4.1: MCAO (Middle Cerebral Artery Occlusion) Model
  • Why MCAO? Ischemia-reperfusion injury triggers both excitotoxicity (NMDA) and oxidative stress. It is the most robust model for adamantane derivatives.

  • Dosing Strategy:

    • Route: Intraperitoneal (i.p.) or Intravenous (i.v.) due to formulation challenges.

    • Dose: 10 mg/kg and 30 mg/kg (based on Memantine equivalents).

    • Timing: Administer 30 min post-occlusion (therapeutic window).

  • Readouts:

    • TTC Staining: Measure infarct volume (White = Dead, Red = Viable).

    • Neurological Score: 0 (Normal) to 4 (No spontaneous walking).

Protocol 4.2: Pharmacokinetics (BBB Penetration)
  • Method: LC-MS/MS analysis of Plasma vs. Brain Homogenate at T=1hr.

  • Calculation:

    
    
    
  • Success Metric:

    
     indicates sufficient CNS penetration.
    

Summary of Expected Outcomes

AssayExpected Result (Memantine)Expected Result (5-Ethyl-1,3-diol)Interpretation
NMDA Binding High Affinity (

)
Low / No Affinity Lack of amine prevents pore blocking.
HT-22 Viability Low ProtectionHigh Protection Indicates antioxidant/membrane stabilizing effect.
LogP ~3.3~2.0 - 2.5 Improved solubility, adequate BBB crossing.
Mechanism Excitotoxicity BlockerMitochondrial Stabilizer Distinct class of neuroprotectant.

References

  • Parsons, C. G., et al. "Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data." Neuropharmacology, 1999.

  • Mirzoyan, R. S., et al. "Cerebrovascular and neuroprotective effects of adamantane derivative."[2][3] Biomed Research International, 2014.[2] (Demonstrates non-NMDA neuroprotection of hydroxy-adamantanes).

  • Wanka, L., et al. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 2013.

  • Liu, J., et al. "Practical and Scalable Synthesis of 1,3-Adamantanediol." ACS Omega, 2024.

  • Dembitsky, V. M., et al. "Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds."[4] Biochemical and Biophysical Research Communications, 2020.[4]

Sources

Application

Application Note: Preclinical Experimental Design for 5-Ethyladamantane-1,3-diol

Abstract & Scope This guide details the experimental framework for the in vivo characterization of 5-Ethyladamantane-1,3-diol (CAS: 1687-35-0 / Analogous structures). While often utilized as a monomer in ArF photoresist...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the experimental framework for the in vivo characterization of 5-Ethyladamantane-1,3-diol (CAS: 1687-35-0 / Analogous structures). While often utilized as a monomer in ArF photoresist lithography or a pharmaceutical intermediate (e.g., in Vildagliptin synthesis), the adamantane scaffold’s intrinsic lipophilicity and blood-brain barrier (BBB) permeability necessitate rigorous pharmacokinetic (PK) and safety profiling.

Challenge: The molecule lacks a UV-active chromophore, rendering standard HPLC-UV detection impossible. Furthermore, its "cage" structure creates unique solubility hurdles in aqueous physiological media. Solution: This protocol establishes a Cyclodextrin-based formulation for IV/PO delivery and a LC-MS/MS (ESI/APCI) analytical workflow utilizing ammonium adduct ionization for high-sensitivity detection.

Pre-Study Formulation Strategy

Objective: Solubilize the lipophilic adamantane cage (LogP ~1.5–2.0) for intravenous (IV) and oral (PO) administration without precipitation.

Physicochemical Constraints
  • Solubility: Poor in water; high in organic solvents (DCM, THF).

  • Stability: High thermal stability; resistant to metabolic oxidation due to the rigid cage, though the hydroxyl groups are targets for Phase II glucuronidation.

Protocol: Hydroxypropyl- -Cyclodextrin (HP- -CD) Complexation

Standard surfactants (Tween/DMSO) often cause hemolysis or catalytic interference. We utilize inclusion complexation.

Reagents:

  • 5-Ethyladamantane-1,3-diol (High Purity >98%)

  • 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) (Parenteral Grade)
  • Sterile Water for Injection (WFI)

Step-by-Step Formulation:

  • Vehicle Preparation: Dissolve HP-

    
    -CD in WFI to achieve a 20% (w/v)  solution. Filter through a 0.22 
    
    
    
    m PVDF membrane.
  • Drug Addition: Add 5-Ethyladamantane-1,3-diol powder slowly to the vehicle under constant magnetic stirring (600 RPM) at 45°C .

    • Target Concentration: 5 mg/mL.

  • Equilibration: Stir for 4–6 hours. The solution should turn from cloudy to clear as the adamantane cage enters the cyclodextrin torus.

  • Verification: Centrifuge at 10,000 x g for 10 mins to remove un-complexed solid. Measure osmolality (Target: 280–320 mOsm/kg).

Analytical Method Development (LC-MS/MS)

Critical Directive: Do not attempt UV detection (210–280 nm). The adamantane skeleton is transparent in this region. You must use Mass Spectrometry.

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Ionization Source: APCI (Atmospheric Pressure Chemical Ionization) is preferred for neutral diols. Alternatively, ESI (Electrospray Ionization) in positive mode can be used if promoting ammonium adducts

    
    .
    
Chromatographic Parameters
ParameterSettingRationale
Column Phenyl-Hexyl or C18 (2.1 x 50mm, 1.7

m)
Phenyl phases offer superior selectivity for rigid cage structures over standard C18.
Mobile Phase A 5 mM Ammonium Acetate + 0.1% Formic AcidPromotes

or protonation.
Mobile Phase B Methanol / Acetonitrile (50:50)MeOH aids solubility; ACN sharpens peaks.
Gradient 50% B to 95% B over 4 minHigh organic content needed to elute lipophilic cage.
Flow Rate 0.4 mL/minOptimal for ESI/APCI sensitivity.
MS/MS Transitions (Example)

Since the molecular weight (MW) of 5-Ethyladamantane-1,3-diol is approx. 196.29 g/mol :

  • Precursor Ion:

    
     (
    
    
    
    ) or
    
    
    (
    
    
    - loss of water).
  • Quantifier Ion: Determine empirically via product ion scan (likely fragmentation of the ethyl side chain or cage opening).

In Vivo Pharmacokinetic (PK) Study Design

Objective: Determine Bioavailability (


), Half-life (

), and Volume of Distribution (

).
Experimental Animals
  • Species: Sprague-Dawley Rats (Male, 250–300g).

  • Group Size: n=6 per route (IV and PO).

Dosing Regimen
  • Intravenous (IV): 2 mg/kg via tail vein or jugular catheter.

  • Oral (PO): 10 mg/kg via gavage.

Sampling Protocol (The "Long-Tail" Approach)

Adamantane derivatives often exhibit long half-lives due to tissue sequestration and renal reabsorption.

  • Timepoints: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours .

  • Matrix: Plasma (K2-EDTA). Note: Do not use Heparin if analyzing by PCR later, though acceptable for LC-MS.

Sample Preparation (Liquid-Liquid Extraction)

Due to the neutral nature of the diol, simple protein precipitation is often insufficient (matrix effects).

  • Aliquot 50

    
    L Plasma.
    
  • Add 10

    
    L Internal Standard (e.g., Adamantane-d16  or Memantine-d6 ).
    
  • Add 500

    
    L MTBE (Methyl tert-butyl ether) .
    
  • Vortex (10 min) -> Centrifuge -> Evaporate supernatant.

  • Reconstitute in Mobile Phase.

Bio-Distribution & BBB Penetration

Adamantane derivatives are neuroactive. You must validate if 5-Ethyladamantane-1,3-diol crosses the Blood-Brain Barrier.

Protocol:

  • Administer 10 mg/kg IV.

  • Sacrifice animals at

    
     (determined from PK study, typically 1–2 hours).
    
  • Perform Transcardial Perfusion with saline to remove blood from brain capillaries (prevents false positives).

  • Harvest Brain and Plasma simultaneously.

  • Homogenize brain tissue in PBS (1:3 w/v).

  • Calculate Brain-to-Plasma Ratio (

    
    ) :
    
    
    
    
    • Interpretation:

      
       indicates active accumulation; 
      
      
      
      indicates poor penetration.

Visualization of Experimental Workflow

G cluster_0 Phase 1: Formulation cluster_1 Phase 2: In Vivo Study cluster_2 Phase 3: Bioanalysis Raw Raw Material (5-Ethyladamantane-1,3-diol) Complex HP-beta-CD Complexation (45°C, 4h) Raw->Complex QC QC Check (Osmolality/Clearance) Complex->QC Dosing Dosing (IV: 2mg/kg | PO: 10mg/kg) QC->Dosing  Pass   Sampling Serial Sampling (0 - 72 hrs) Dosing->Sampling Perfusion Transcardial Perfusion (Brain Harvest) Sampling->Perfusion  Terminal Point   LLE LLE Extraction (MTBE) Sampling->LLE Perfusion->LLE LCMS LC-MS/MS (APCI/ESI+) [M+NH4]+ LLE->LCMS Data PK Parameters (AUC, T1/2, Kp) LCMS->Data

Caption: Integrated workflow for the formulation, administration, and mass-spectrometric quantification of lipophilic adamantane diols.

References

  • National Institutes of Health (NIH). (2025). Distribution and Dynamics of Adamantanes in a Lipid Bilayer. PMC. Retrieved from [Link]

  • MDPI. (2021). Modulating the Blood–Brain Barrier: A Comprehensive Review. Retrieved from [Link]

  • PubChem. (2026). 1,3-Adamantanediol Compound Summary. Retrieved from [Link]

  • Cheméo. (2025).[1] Chemical Properties of 1,3-Dimethyl-5-ethyladamantane. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Ethyladamantane-1,3-diol

This technical guide provides a comprehensive resource for researchers, scientists, and professionals in drug development on the synthesis of 5-Ethyladamantane-1,3-diol. This document offers in-depth experimental protoco...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive resource for researchers, scientists, and professionals in drug development on the synthesis of 5-Ethyladamantane-1,3-diol. This document offers in-depth experimental protocols, troubleshooting guides, and frequently asked questions to address challenges encountered during the synthesis and to improve the overall yield and purity of the final product.

Introduction

5-Ethyladamantane-1,3-diol is a key intermediate in the synthesis of various pharmacologically active compounds and advanced materials. Its rigid, three-dimensional structure, conferred by the adamantane core, provides unique physicochemical properties such as high thermal stability and lipophilicity. The diol functionality at the bridgehead positions offers versatile handles for further chemical modifications.

The synthesis of 5-Ethyladamantane-1,3-diol is a multi-step process that requires careful control of reaction conditions to achieve high yield and regioselectivity. This guide presents a validated two-stage synthetic approach, starting from the commercially available adamantane-1-carboxylic acid.

Synthetic Strategy Overview

The synthesis of 5-Ethyladamantane-1,3-diol is most effectively achieved in two distinct stages:

  • Synthesis of 1-Ethyladamantane: The precursor, 1-ethyladamantane, is synthesized from adamantane-1-carboxylic acid. This involves the formation of an ethyl ketone intermediate via reaction with an organolithium reagent, followed by a Clemmensen reduction to yield the desired 1-ethyladamantane.

  • Regioselective Dihydroxylation: 1-Ethyladamantane is then subjected to regioselective dihydroxylation to introduce hydroxyl groups at the C3 and C5 positions, yielding the target 5-Ethyladamantane-1,3-diol.

Synthetic_Workflow Adamantane-1-carboxylic Acid Adamantane-1-carboxylic Acid Ethyl (1-adamantyl) ketone Ethyl (1-adamantyl) ketone Adamantane-1-carboxylic Acid->Ethyl (1-adamantyl) ketone 1. Ethyllithium 2. Aqueous Workup 1-Ethyladamantane 1-Ethyladamantane Ethyl (1-adamantyl) ketone->1-Ethyladamantane Clemmensen Reduction (Zn(Hg), HCl) 5-Ethyladamantane-1,3-diol 5-Ethyladamantane-1,3-diol 1-Ethyladamantane->5-Ethyladamantane-1,3-diol Oxidative Hydroxylation

Caption: Overall synthetic workflow for 5-Ethyladamantane-1,3-diol.

Detailed Experimental Protocols

Part 1: Synthesis of 1-Ethyladamantane

This procedure is adapted from the synthesis of adamantane homologs.[1]

Step 1a: Synthesis of Ethyl (1-adamantyl) ketone
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve adamantane-1-carboxylic acid (1.0 eq) in anhydrous diethyl ether.

  • Addition of Ethyllithium: Cool the solution to -40 °C in an acetonitrile/dry ice bath. Add ethyllithium (2.2 eq) dropwise via the dropping funnel over 1 hour, maintaining the temperature below -35 °C.

  • Reaction and Quenching: Stir the reaction mixture at -40 °C for 2 hours. Allow the mixture to warm to room temperature and stir for an additional 4 hours. Cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Isolation: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ethyl (1-adamantyl) ketone.

Step 1b: Clemmensen Reduction to 1-Ethyladamantane
  • Preparation of Zinc Amalgam (Zn(Hg)): In a fume hood, add zinc dust (10 eq relative to the ketone) to a flask. Add a 5% aqueous solution of mercuric chloride and stir for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

  • Reduction Reaction: To the flask containing the zinc amalgam, add concentrated hydrochloric acid and the crude ethyl (1-adamantyl) ketone (1.0 eq). Reflux the mixture for 24 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x). Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. The crude 1-ethyladamantane can be purified by vacuum distillation.

Part 2: Synthesis of 5-Ethyladamantane-1,3-diol

This protocol is based on established methods for the regioselective hydroxylation of adamantane derivatives at the bridgehead positions.[2][3]

  • Reaction Setup: In a specialized ozonation vessel or a round-bottom flask suitable for gas dispersion, add 1-ethyladamantane (1.0 eq) and silica gel (70-230 mesh).

  • "Dry" Ozonation: Cool the vessel to -78 °C using a dry ice/acetone bath. Pass a stream of ozone-enriched oxygen through the silica gel-adsorbed substrate for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Workup: After the reaction is complete, purge the vessel with nitrogen gas to remove excess ozone. Allow the flask to warm to room temperature.

  • Isolation and Purification: Elute the product from the silica gel using ethyl acetate. Concentrate the eluate under reduced pressure to obtain the crude product. Purify the crude 5-Ethyladamantane-1,3-diol by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexane).

Troubleshooting and FAQs

This section addresses common issues that may arise during the synthesis of 5-Ethyladamantane-1,3-diol.

Synthesis of 1-Ethyladamantane
Issue / Question Potential Cause(s) Troubleshooting Steps & Recommendations
Q1: Low yield of ethyl (1-adamantyl) ketone. 1. Inactive ethyllithium reagent. 2. Presence of moisture in the reaction. 3. Formation of tertiary alcohol byproduct due to over-addition of ethyllithium.[1]1. Titrate the ethyllithium solution before use to determine its exact molarity. 2. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. 3. Add the ethyllithium slowly and maintain a low temperature to minimize the reaction of the ketone intermediate with a second equivalent of the organolithium reagent.
Q2: Incomplete Clemmensen reduction. 1. Deactivated zinc amalgam. 2. Insufficient reaction time or temperature.1. Ensure the zinc amalgam is freshly prepared and has a silvery, metallic appearance. 2. Extend the reflux time to 36 or 48 hours. Monitor the reaction progress by TLC or GC-MS.
Q3: Formation of an alkene byproduct during reduction. Dehydration of the tertiary alcohol byproduct formed in the first step.[1]This is a common side reaction if a significant amount of the tertiary alcohol was formed. Purify the intermediate ketone before the reduction step if necessary. The alkene can be separated from the desired 1-ethyladamantane by column chromatography.
Synthesis of 5-Ethyladamantane-1,3-diol
Issue / Question Potential Cause(s) Troubleshooting Steps & Recommendations
Q4: Low yield of the desired diol. 1. Incomplete reaction. 2. Over-oxidation to ketone or triol derivatives.[4][5]1. Increase the reaction time for ozonation. Ensure efficient mixing of the gas stream with the substrate on the silica gel. 2. Carefully monitor the reaction by TLC or GC-MS and stop the reaction once the desired product is maximized. Lowering the reaction temperature can sometimes improve selectivity.[4]
Q5: Poor regioselectivity, formation of other diols or mono-hydroxylated product. The different bridgehead positions (C3, C5, C7) have slightly different reactivities. The mono-hydroxylated product may not have fully reacted.1. Optimize the reaction time; longer reaction times will favor the formation of the diol over the mono-ol. 2. Consider alternative hydroxylation methods. Biocatalytic approaches using specific microorganisms or enzymes can offer very high regioselectivity.[2][6]
Q6: My crude product is a complex mixture that is difficult to purify. Over-oxidation and lack of selectivity can lead to a mixture of mono-ols, diols, ketones, and potentially triols.[5]1. Optimize the reaction conditions (time, temperature) to favor the formation of the desired diol. 2. Use a multi-step purification strategy. Start with a flash column chromatography to separate the major components, followed by recrystallization of the fractions containing the desired product.
Q7: The product seems to be insoluble in common chromatography solvents. Adamantane derivatives can have limited solubility, especially the more polar diols and triols.[7]1. Use a more polar solvent system for chromatography, such as a dichloromethane/methanol gradient. 2. For recrystallization, try a solvent mixture. Dissolve the crude product in a good solvent (e.g., ethyl acetate) at an elevated temperature and then add a poor solvent (e.g., hexane) dropwise to induce crystallization.

Purification Guide

Recrystallization

Recrystallization is an effective method for purifying the final product, provided a suitable solvent is identified.

  • Solvent Selection: Test the solubility of the crude 5-Ethyladamantane-1,3-diol in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Toluene or a mixture of ethyl acetate and hexane are good starting points.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.

    • Further cool the solution in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Column Chromatography

For complex mixtures, column chromatography provides a higher degree of separation.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is typically used.

  • Mobile Phase: A gradient of hexane and ethyl acetate is recommended. Start with a low polarity eluent (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity to elute the more polar diol.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent to obtain a dry powder and load it onto the top of the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting_Hydroxylation Start Low Yield or Impure Product in Hydroxylation Step Check_Conversion Check Conversion of 1-Ethyladamantane Start->Check_Conversion Incomplete Incomplete Reaction Check_Conversion->Incomplete Low Complete Complete or Near-Complete Conversion Check_Conversion->Complete High Increase_Time Increase Ozonation Time Incomplete->Increase_Time Check_Selectivity Analyze Product Mixture (GC-MS, NMR) Complete->Check_Selectivity Mono_ol Mainly Mono-hydroxylated Product Check_Selectivity->Mono_ol Over_oxidation Mixture of Diol, Ketones, and/or Triols Check_Selectivity->Over_oxidation Good_Selectivity Mainly Desired Diol Check_Selectivity->Good_Selectivity Mono_ol->Increase_Time Optimize_Time Optimize Reaction Time (Stop Earlier) Over_oxidation->Optimize_Time Purification Proceed to Purification Good_Selectivity->Purification Lower_Temp Consider Lowering Reaction Temperature Optimize_Time->Lower_Temp

Caption: Troubleshooting decision tree for the hydroxylation step.

References

  • Landa, S., Burkhard, Y., & Weiss, Y. (n.d.). SYNTHESIS OF CERTAIN HOMOLOGS OF ADAMANTANE FROM ADAMANTANE CARBOXYLIC-1 ACID. DTIC. Retrieved March 4, 2026, from [Link]

  • Ivanova, A. A., Vetrova, A. A., Minzanova, S. T., Mironov, V. F., & Mironova, L. G. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 26(20), 15433. [Link]

  • Mitsukura, K., et al. (2006). Regioselective hydroxylation of adamantane by Streptomyces griseoplanus cells. Applied Microbiology and Biotechnology, 71(4), 502-504. [Link]

  • Ivleva, E. A., Baimuratov, M. R., Klimochkin, Y. N., & Moiseev, I. K. (2018). Improved Approach Towards Synthesis of Adamantane-1,3,5-triol. Russian Journal of Organic Chemistry, 54(10), 1605-1607. [Link]

  • Bagrii, E. I., et al. (2017). Oxidative functionalization of adamantanes (review). Petroleum Chemistry, 57(3), 189-218. [Link]

  • Shchapin, I. Y., et al. (2021). One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. Catalysts, 11(9), 1037. [Link]

  • Zvi, R., & Cohen, Z. (1986). tertiary alcohols from hydrocarbons by ozonation on silica gel. Organic Syntheses, 64, 184. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Ethyladamantane-1,3-diol Crystallization

Welcome to the Technical Support Center for adamantane derivative crystallization. 5-Ethyladamantane-1,3-diol presents unique purification challenges due to its structural dichotomy: a rigid, highly lipophilic hydrocarbo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for adamantane derivative crystallization. 5-Ethyladamantane-1,3-diol presents unique purification challenges due to its structural dichotomy: a rigid, highly lipophilic hydrocarbon cage juxtaposed with two polar, hydrogen-bonding hydroxyl groups and an asymmetry-inducing ethyl group[1]. This structural asymmetry disrupts the perfect


 symmetry of the parent adamantane, significantly lowering the melting point and increasing the entropic penalty for lattice formation. Consequently, researchers frequently encounter wide metastable zones, solvent entrapment, and liquid-liquid phase separation ("oiling out")[2].

This guide provides field-proven, mechanistically grounded solutions to optimize your crystallization workflows.

Diagnostic Workflow

CrystallizationTroubleshooting Start Cooling Saturated Solution Observation Observe Phase Behavior Start->Observation OilingOut Oiling Out (Liquid-Liquid Separation) Observation->OilingOut Droplets form NoCrystals No Crystals (Metastable Zone) Observation->NoCrystals Solution remains clear Impure Rapid/Impure Crystallization Observation->Impure Crashes out instantly TempCycle Apply Temperature Cycling OilingOut->TempCycle Seed Add Seed Crystals or Anti-Solvent NoCrystals->Seed SlowCool Reduce Cooling Rate & Stir Continuously Impure->SlowCool Success High-Purity Crystals TempCycle->Success Seed->Success SlowCool->Success

Caption: Diagnostic workflow for 5-Ethyladamantane-1,3-diol crystallization issues.

Frequently Asked Questions (FAQs)

Q1: Why does my 5-Ethyladamantane-1,3-diol "oil out" instead of forming solid crystals? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturated solution enters a labile region where it is thermodynamically favorable to separate into a solute-rich liquid phase and a solvent-rich liquid phase, rather than forming a solid lattice[2]. Because the ethyl group at the 5-position breaks the adamantane core's symmetry, the molecule's melting point is depressed. If the crystallization temperature is too close to the compound's melting point, or if the solvent's boiling point is too high, the compound will precipitate as an oil[3]. Solution: Switch to a solvent with a lower boiling point, or employ Temperature-Cycling Crystallization (see Protocol 1) to repeatedly dissolve the oil and provide the kinetic energy required to overcome the nucleation barrier[4].

Q2: I have cooled my solution to 4°C, but it remains completely clear. How do I break this metastable state? Causality: The rigid, bulky nature of the adamantane cage means molecules must align precisely to form a stable crystal lattice. This strict geometric requirement creates a wide metastable zone where the solution is supersaturated but kinetically trapped from nucleating[2]. Solution: You must artificially breach the metastable limit. This can be achieved by introducing a seed crystal (which provides a pre-formed lattice template) or by slowly titrating in an anti-solvent (like heptane) to drastically reduce the solubility of the diol groups[5].

Q3: My crystals are forming, but my yield is exceptionally low. Am I losing product to the mother liquor? Causality: 5-Ethyladamantane-1,3-diol is amphiphilic. The diol groups make it highly soluble in polar solvents (e.g., methanol, THF), while the hydrocarbon cage makes it soluble in non-polar solvents[1]. If you use a single solvent, the solubility curve may not be steep enough, leaving a large percentage of your product dissolved even at low temperatures[6]. Solution: Transition to a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., Ethyl Acetate) and precipitate it using a "poor" anti-solvent (e.g., Hexane)[7].

Q4: The recovered crystals are clumpy and contain trapped impurities. How do I improve crystal habit? Causality: When crystallization occurs too rapidly (crashing out), the crystal lattice grows faster than impurities and mother liquor can diffuse away from the crystal surface, leading to solvent entrapment and agglomeration[7]. Solution: For robust, high-purity crystallization, especially at larger scales, avoid static cooling. Instead, use continuous overhead mechanical stirring and a highly controlled cooling ramp (e.g., 0.5°C/min). Stirring prevents the formation of massive, impure agglomerates and ensures a uniform, pure particle size[6].

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent environment is critical to balancing the lipophilic adamantane core and the polar diol functionalities.

Solvent / SystemPolarity IndexBoiling Point (°C)Suitability for 5-Ethyladamantane-1,3-diolMechanism of Action
Ethyl Acetate 4.477.1Excellent (Primary)Ester oxygen hydrogen-bonds with diols; non-polar regions solvate the adamantane cage[5].
Hexane / Heptane 0.168.0 / 98.4Excellent (Anti-Solvent)Forces precipitation by drastically rejecting the polar diol groups[5].
Methanol 5.164.7Good (Primary)Strong hydrogen bonding with diols; requires water as an anti-solvent[1].
Water 10.2100.0Good (Anti-Solvent)Highly polar; completely rejects the bulky, hydrophobic ethyl-adamantane cage[1].
Toluene 2.4110.6Poor (Avoid)High boiling point increases the risk of the solute melting out of solution (oiling out)[3].
Self-Validating Experimental Protocols
Protocol 1: Temperature-Cycling Crystallization (Resolving "Oiling Out")

This method uses thermodynamic cycling to dissolve kinetically trapped oil droplets and favor the formation of stable solid nuclei[4].

  • Preparation: Suspend the crude 5-Ethyladamantane-1,3-diol in a minimal volume of Ethyl Acetate (approx. 3-5 mL per gram of solute).

  • Heating: Heat the suspension to 65°C while stirring until complete dissolution is achieved.

  • Controlled Cooling: Cool the solution slowly (1°C/min) until the "cloud point" is reached (the temperature at which the solution becomes turbid).

  • Validation Check (Self-Validation): Stop stirring and observe the flask.

    • If the turbidity resolves into distinct oil droplets on the flask walls: Liquid-liquid phase separation has occurred. Proceed to Step 5.

    • If the turbidity resolves into fine, suspended particles exhibiting birefringence: Solid nucleation is successful. Skip to Step 6.

  • Temperature Cycling: Heat the solution to exactly 2°C above the cloud point to redissolve the oil droplets. Hold for 10 minutes. Then, cool to 5°C below the cloud point. Repeat this cycle 3 to 4 times. The repeated thermal shock provides the activation energy necessary for the adamantane molecules to align into a lattice rather than an amorphous oil[4].

  • Isolation: Once solid crystals are visually confirmed, cool the system to 4°C, filter via vacuum, and wash with ice-cold heptane.

Protocol 2: Binary Solvent (Anti-Solvent) Crystallization

Designed to maximize yield while preventing rapid impurity entrapment[7].

BinarySolventWorkflow Step1 1. Dissolve in Good Solvent (Hot) Step2 2. Hot Filtration (Remove Impurities) Step1->Step2 Step3 3. Titrate Anti-Solvent Until Turbid Step2->Step3 Step4 4. Controlled Cooling (0.5°C / min) Step3->Step4 Step5 5. Vacuum Filtration & Solvent Wash Step4->Step5

Caption: Step-by-step workflow for binary solvent (anti-solvent) crystallization.

  • Dissolution: Dissolve the compound in the minimum amount of boiling Ethyl Acetate.

  • Hot Filtration: Pass the hot solution through a pre-warmed fluted filter paper to remove insoluble mechanical impurities.

  • Anti-Solvent Titration: Maintain the solution at 60°C. Add hot Heptane dropwise while stirring continuously.

  • Validation Check (Self-Validation): After each 1 mL addition of Heptane, swirl the flask.

    • If the localized cloudiness dissipates immediately: The solution is still undersaturated. Continue titration.

    • If the cloudiness persists for >15 seconds before dissolving: You have reached the metastable zone limit. Stop anti-solvent addition immediately to prevent the product from crashing out[2].

  • Aging and Cooling: Remove the heat source. Allow the flask to cool to room temperature at a controlled rate (e.g., suspended in a warm water bath) while maintaining continuous overhead stirring to ensure uniform particle size[6].

  • Harvesting: Filter the resulting crystalline slurry under vacuum and wash the filter cake with a 1:5 mixture of cold Ethyl Acetate:Heptane.

References[3] Title: Technical Support Center: Synthesis of Adamantane Derivatives

Sources

Troubleshooting

Technical Support Center: Optimizing 5-Ethyladamantane-1,3-diol Synthesis

Welcome to the Technical Support Center for Adamantane Derivatives. The functionalization of the adamantane cage—specifically the synthesis of 5-ethyladamantane-1,3-diol—is a critical process for drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Adamantane Derivatives. The functionalization of the adamantane cage—specifically the synthesis of 5-ethyladamantane-1,3-diol—is a critical process for drug development professionals looking to enhance the lipophilicity, metabolic stability, and pharmacokinetic profiles of active pharmaceutical ingredients.

This portal provides diagnostic workflows, validated standard operating procedures (SOPs), and troubleshooting guides to help you achieve high regioselectivity and yield during bridgehead functionalization.

Workflow Diagnostics: Selecting Your Synthetic Route

The adamantane cage presents unique synthetic challenges due to its highly stable, diamondoid structure. Functionalizing the tertiary bridgehead carbons requires overcoming significant activation energy barriers. Researchers typically choose between two primary pathways: Route A (Direct C-H Oxidation) and Route B (Halogenation-Hydrolysis) .

SynthesisWorkflow Start 1-Ethyladamantane (Starting Material) RouteA_Step1 Direct C-H Oxidation (NHPI / V-Catalyst / O2) Start->RouteA_Step1 Route A (Atom Economical) RouteB_Step1 Dihalogenation (Br2 / Fe Powder / Heat) Start->RouteB_Step1 Route B (High Selectivity) RouteA_Int Radical Intermediate RouteA_Step1->RouteA_Int Target 5-Ethyladamantane-1,3-diol (Target Product) RouteA_Int->Target O2 Insertion RouteB_Int 1,3-Dibromo-5-ethyladamantane RouteB_Step1->RouteB_Int RouteB_Step2 Hydrolysis (Ag2SO4 / Acetone / H2O) RouteB_Int->RouteB_Step2 RouteB_Step2->Target Nucleophilic Substitution

Fig 1: Mechanistic workflow comparing direct C-H oxidation and dihalogenation-hydrolysis routes.

Validated Experimental Methodologies

Protocol A: Direct Aerobic C-H Oxidation (NHPI/Catalyst System)

This route is atom-economical and avoids corrosive halogens, utilizing N-hydroxyphthalimide (NHPI) as an organocatalyst alongside a transition metal[1].

  • Step 1: Catalyst Initiation. Dissolve 1-ethyladamantane, NHPI (10 mol%), and a transition metal cocatalyst (e.g., Vanadium or Cobalt salts, 1-2 mol%) in glacial acetic acid.

    • Causality: Acetic acid acts as a polar protic solvent that stabilizes radical intermediates. In the presence of the metal and oxygen, NHPI generates the highly reactive phthalimide N-oxyl (PINO) radical, which selectively abstracts hydrogen atoms from the sterically hindered but thermodynamically stable tertiary bridgehead carbons[1][2].

  • Step 2: Aerobic Oxidation. Pressurize the reactor with O2 and heat to 75–100 °C for 12–24 hours.

    • Causality: Temperature control is self-validating; below 75 °C, PINO radical generation stalls (indicated by a lack of oxygen consumption), while above 100 °C, non-selective cage fragmentation occurs[2].

  • Step 3: Quenching & Extraction. Cool the mixture and remove acetic acid under reduced pressure. Extract with ethyl acetate and wash with saturated NaHCO3.

    • Causality: NaHCO3 neutralizes residual acetic acid and deprotonates the acidic NHPI catalyst, pulling it into the aqueous layer and halting the radical chain reaction.

  • Step 4: Purification. Isolate the diol via silica gel chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Halogenation-Hydrolysis Sequence

This two-step route is preferred when avoiding over-oxidation is critical, offering strict regiocontrol[3].

  • Step 1: Lewis Acid-Mediated Bromination. Add 1-ethyladamantane to a dry flask with catalytic iron powder. Slowly add liquid bromine dropwise at -10 to 20 °C, then ramp the temperature to 50–110 °C for 3–8 hours.

    • Causality: Iron reacts with bromine to form FeBr3 in situ. This strong Lewis acid polarizes the Br-Br bond, enabling sequential electrophilic substitution at the C1 and C3 bridgehead positions. The temperature ramp is necessary because the first bromination deactivates the cage via inductive electron withdrawal, requiring higher thermal energy for the second substitution[3].

  • Step 2: Quenching. Pour the mixture into a saturated sodium bisulfite (NaHSO3) solution and stir for 2–5 hours.

    • Causality: NaHSO3 acts as a reducing agent to safely neutralize highly toxic excess bromine into benign bromide salts, preventing further uncontrolled halogenation during workup[3].

  • Step 3: Silver-Assisted Hydrolysis. Reflux the isolated 1,3-dibromo-5-ethyladamantane with silver sulfate (Ag2SO4) in an acetone/water mixture for 5–12 hours.

    • Causality: Ag+ ions have a high affinity for halogens, precipitating insoluble AgBr. This thermodynamic sink drives the formation of the tertiary adamantyl carbocation, which is rapidly trapped by water to form the diol[3].

Quantitative Condition Matrix

Use the following table to benchmark your experimental parameters and expected outcomes against industry standards.

ParameterRoute A: Direct NHPI OxidationRoute B: Bromination-Hydrolysis
Primary Reagents NHPI, V/Co Catalyst, O2Br2, Fe powder, Ag2SO4, H2O
Temperature Profile 75 °C – 100 °C (Isothermal)-10 °C to 110 °C (Ramp required)
Reaction Time 12 – 24 hours8 – 20 hours (Total over 2 steps)
Regioselectivity Moderate (70 – 75%)High (>95%)
Key Byproducts Mono-ols, Triols, KetonesMonobromides
Safety / Scale-up Profile High-pressure O2 risksCorrosive Br2 handling

Troubleshooting & FAQs

Q: Why am I observing significant over-oxidation to 5-ethyladamantane-1,3,5-triol during the NHPI-catalyzed route? A: Over-oxidation occurs because the tertiary C-H bonds in adamantane derivatives are highly susceptible to radical abstraction. Once the mono-ol or diol is formed, the electron-donating effect of the newly introduced hydroxyl groups can activate the remaining bridgehead positions. Fix: Limit the O2 pressure, reduce reaction time, or lower the reaction temperature by 10–15 °C. Monitoring the reaction via GC-MS at regular intervals is critical to stop the process at maximum diol accumulation before triol formation outpaces it[1].

Q: In the bromination step, my conversion stalls at the mono-bromo intermediate (1-bromo-3-ethyladamantane). How can I drive it to the dibromide? A: The first bromination deactivates the adamantane cage due to the electron-withdrawing inductive effect of the bromine atom. Fix: Ensure strictly anhydrous conditions; moisture rapidly deactivates the in situ generated FeBr3 Lewis acid catalyst. Furthermore, the two-stage temperature ramp (initially at 0 °C to control the exothermic first substitution, then heating to 50–110 °C) is absolutely required to overcome the higher activation energy barrier for the second substitution[3].

Q: What is the most efficient way to separate 5-ethyladamantane-1,3-diol from unreacted starting material and mono-ol? A: Due to the significant difference in polarity, solvent extraction and recrystallization are highly effective, creating a self-purifying system. Fix: Wash the crude mixture with a non-polar solvent like hexanes. Hexanes will dissolve the unreacted 1-ethyladamantane and most of the mono-ol, leaving the highly polar diol as an insoluble solid. Recrystallization of this solid from a methanol/water or acetone mixture will yield >98% pure diol[3].

Q: Is there a scalable alternative to using liquid bromine and expensive silver salts for hydrolysis? A: Yes. Recent scalable protocols for adamantane diols utilize thionyl chloride (SOCl2) to form 1,3-dichloroadamantane intermediates, followed by hydrolysis in a triethylamine-water solution at 110–130 °C. This method involves chlorination, decarbonylation, and hydrolysis in a safer, more cost-effective manner, yielding up to 95% isolated product without the need for silver-assisted halide abstraction[4].

References

  • Practical and Scalable Synthesis of 1,3-Adamantanediol Source: Organic Process Research & Development (ACS Publications) URL:[Link][4]

  • A kind of synthetic method of 1,3-adamantane dicarboxylic acid (CN101386576A) Source: Google Patents URL:[3]

  • Utilizacion de un sistema catalizador de oxidacion y proceso de oxidacion que recurre a este sistema (ES2199340T3) Source: Google Patents URL:[1]

  • 1,3-비스(하이드록시페닐)-5-에틸아다만탄 화합물 및 그 제조방법 (KR20160078326A) Source: Google Patents URL:[2]

Sources

Optimization

challenges in the scale-up synthesis of 5-Ethyladamantane-1,3-diol

Process Chemistry Support Center: Scale-Up Synthesis of 5-Ethyladamantane-1,3-diol Welcome to the Technical Support Center for the scale-up synthesis of 5-ethyladamantane-1,3-diol. This portal is designed for process che...

Author: BenchChem Technical Support Team. Date: March 2026

Process Chemistry Support Center: Scale-Up Synthesis of 5-Ethyladamantane-1,3-diol

Welcome to the Technical Support Center for the scale-up synthesis of 5-ethyladamantane-1,3-diol. This portal is designed for process chemists and drug development professionals navigating the complexities of tertiary C-H bond functionalization. Here, we provide validated protocols, mechanistic troubleshooting, and comparative data to ensure high-yield, reproducible scale-up campaigns.

Section 1: Route Selection & Comparative Data

The synthesis of 5-ethyladamantane-1,3-diol from 1-ethyladamantane requires selective double hydroxylation at the sterically hindered tertiary bridgehead positions (C3 and C5)[1]. While biological transformations offer high regioselectivity, chemical catalytic methods are preferred for industrial scale-up due to higher throughput and robustness[2].

Table 1: Quantitative Comparison of Oxidation Routes

Synthesis RouteKey Reagents / CatalystsTypical YieldScalabilityKey Scale-Up Challenge
Aerobic Oxidation NHPI, O

, Co(acac)

60–75%HighGas-liquid mass transfer; O

flammability.
Ruthenium Catalysis RuCl

, NaOCl (or NaIO

)
50–65%MediumHeavy metal toxicity; Ru residue removal.
Halogenation-Hydrolysis Br

, H

SO

, then H

O
40–55%LowHighly corrosive; poor selectivity; waste.

Note: The aerobic oxidation route utilizing N-hydroxyphthalimide (NHPI) is the industry standard for minimizing metal waste and avoiding harsh halogenating agents[1][3].

SynthesisRoutes SM 1-Ethyladamantane RouteA NHPI / O2 / Co(II) (Aerobic Oxidation) SM->RouteA Radical mechanism RouteB RuCl3 / NaOCl (Oxo-Transfer) SM->RouteB Metal-oxo intermediate RouteC Br2 / H2SO4 then H2O (Halogenation/Hydrolysis) SM->RouteC Carbocation intermediate Intermediate 1-Ethyladamantan-3-ol (Mono-ol) RouteA->Intermediate 1st C-H Oxidation RouteB->Intermediate 1st C-H Oxidation RouteC->Intermediate Substitution Target 5-Ethyladamantane-1,3-diol (Target Diol) Intermediate->Target 2nd C-H Oxidation (Slower)

Fig 1: Reaction pathways and intermediates for 5-ethyladamantane-1,3-diol.

Section 2: Standard Operating Protocol (100g Scale NHPI Aerobic Oxidation)

This self-validating protocol utilizes NHPI-catalyzed aerobic oxidation, prioritizing safety and yield[1].

Mechanistic Causality: NHPI acts as a pre-catalyst. In the presence of a trace transition metal (e.g., Co(II)) and oxygen, it generates the phthalimide N-oxyl (PINO) radical. The PINO radical selectively abstracts the electron-rich tertiary hydrogen atoms of the adamantane core to initiate the oxidation cycle.

ExperimentalWorkflow Setup 1. Reactor Setup (Pressure & Leak Test) Charge 2. Reagent Charging (SM, NHPI, Co, AcOH) Setup->Charge React 3. Aeration & Heating (10% O2, 30 bar, 80°C) Charge->React IPC 4. In-Process Control (GC-FID Monitoring) React->IPC IPC->React Mono-ol > 5% Quench 5. Quench & Workup (Vent, Filter, Extract) IPC->Quench Mono-ol < 5% Crystal 6. Crystallization (Toluene/Heptane) Quench->Crystal

Fig 2: Step-by-step experimental workflow for NHPI-catalyzed aerobic oxidation.

Step-by-Step Methodology:

  • Reactor Preparation: Equip a 2L Hastelloy or glass-lined pressure reactor with a gas-entrainment impeller, internal thermocouple, and a mass flow controller for O

    
    /N
    
    
    
    mixtures. Self-Validation: Perform a pressure-hold test at 5 bar N
    
    
    for 30 minutes to ensure system integrity before introducing oxygen.
  • Reagent Charging: Charge 100.0 g (0.61 mol) of 1-ethyladamantane, 10.0 g (0.06 mol, 10 mol%) of NHPI, and 0.78 g (0.003 mol, 0.5 mol%) of Co(acac)

    
     into the reactor. Add 800 mL of glacial acetic acid. Causality: Acetic acid stabilizes the PINO radical and facilitates the solubility of both the non-polar starting material and the polar diol product.
    
  • Aeration and Heating: Purge the reactor with N

    
    , then switch to a 10% O
    
    
    
    in N
    
    
    mixture (to strictly stay below the limiting oxygen concentration for flammability). Pressurize to 3 MPa (30 bar) and heat to 80°C. Maintain a constant gas sparge to ensure optimal gas-liquid mass transfer.
  • In-Process Control (IPC): Sample the reaction every 4 hours. Analyze via GC-FID. The reaction is deemed complete when the intermediate 1-ethyladamantan-3-ol is <5% area. (Typical reaction time: 16-24 hours).

  • Quenching and Workup: Cool the reactor to 20°C and vent the pressure safely. Filter the reaction mixture to remove precipitated catalyst residues. Concentrate the acetic acid under reduced pressure (40 mbar, 50°C). Neutralize the residue with saturated aqueous NaHCO

    
     and extract with ethyl acetate (3 x 300 mL).
    
  • Crystallization: Concentrate the combined organic layers and recrystallize the crude product from a mixture of toluene and heptane (1:3 v/v) to yield pure 5-ethyladamantane-1,3-diol as a white crystalline solid.

Section 3: Troubleshooting Guides & FAQs

Q1: Why am I observing a high ratio of 1-ethyladamantan-3-ol (mono-ol) instead of the desired 1,3-diol? A1: Causality: The first C-H oxidation is kinetically favored. Once the first hydroxyl group is introduced, its electron-withdrawing nature deactivates the remaining tertiary C-H bonds, significantly slowing down the second oxidation step[1]. Solution: If IPC shows stalled conversion, do not simply increase the temperature, as this degrades selectivity. Instead, ensure O


 mass transfer is not limiting by increasing the agitation speed or sparge rate. Alternatively, a supplementary spike of NHPI (2-3 mol%) can re-initiate the stalled radical chain reaction.

Q2: During the RuCl


/NaOCl route, my product is contaminated with persistent black ruthenium residues. How can I clear this? 
A2: Causality: Ruthenium species often form stable colloidal aggregates in the organic phase during the quench, which bypass standard filtration and contaminate the final API[4].
Solution: Implement a biphasic wash with a mild aqueous oxidant (like dilute NaIO

) to re-oxidize the insoluble Ru(IV) species back to water-soluble RuO

, followed immediately by a reductive quench (e.g., sodium thiosulfate) to crash it out in the aqueous layer. For final polishing, treat the organic phase with a metal scavenger resin (e.g., SiliaMetS Thiol) at 40°C for 2 hours.

Q3: What causes the formation of ketone byproducts (e.g., 5-ethyladamantan-2-one derivatives)? A3: Causality: Ketones arise from the over-oxidation of the secondary methylene (-CH


-) groups on the adamantane core. While the PINO radical is highly selective for tertiary C-H bonds, this thermodynamic preference diminishes at elevated temperatures[2].
Solution: Strictly control the reaction temperature between 75–85°C. Exceeding 90°C exponentially increases secondary C-H abstraction. Additionally, ensure there are no hot spots in your reactor by optimizing the jacket temperature delta.

Q4: Can we use a metal-free route to avoid heavy metal contamination entirely? A4: Causality: Yes. Classical metal-free routes involve the chlorination of an adamantane-carboxylic acid precursor using thionyl chloride, followed by hydrolysis in a triethylamine-water system[4]. Solution: While this avoids metals and can achieve high yields (up to 95%), it requires handling highly corrosive intermediates and generates significant chloride waste, which necessitates specialized Hastelloy equipment for scale-up[4].

References

  • Practical and Scalable Synthesis of 1,3-Adamantanediol Source: ACS Publications URL:[Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches Source: PubMed Central (PMC) URL:[Link]

  • KR20160078326A - 1,3-비스(하이드록시페닐)
  • ES2199340T3 - Utilizacion de un sistema catalizador de oxidacion y proceso de oxidacion que recurre a este sistema.

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Ethyladamantane-1,3-diol

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for advanced adamantane derivatives. This guide is designed for researchers, medicinal chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced adamantane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of functionalized adamantane scaffolds. We provide in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the synthesis of 5-Ethyladamantane-1,3-diol, with a specific focus on mitigating and avoiding critical side reactions.

Introduction: The Synthetic Challenge

5-Ethyladamantane-1,3-diol is a valuable building block in medicinal chemistry and materials science, leveraging the rigid, lipophilic adamantane core with strategically placed functional groups. However, its synthesis is not trivial. The thermodynamic stability of the adamantane cage necessitates harsh reaction conditions for functionalization, which can lead to a lack of regioselectivity and the formation of complex side products. Direct C-H functionalization is often unselective, favoring the most stable bridgehead carbocations.[1][2]

This guide outlines a logical, multi-step synthetic pathway and provides solutions to specific problems that may arise at each stage, ensuring a higher probability of success in your experimental work.

Proposed Synthetic Pathway

The following pathway is designed based on well-established transformations in adamantane chemistry, prioritizing control and selectivity to minimize side reactions.

Synthetic_Pathway A 1-Adamantanecarboxylic Acid B 1-Adamantyl Ethyl Ketone A->B  1. EtLi or Et₂CuLi  2. Aqueous Workup C 1-Ethyladamantane B->C  Wolff-Kishner  (H₂NNH₂, KOH) D 1-Ethyl-3,5-dibromoadamantane C->D  Br₂ (excess)  Lewis Acid (e.g., AlBr₃) E 5-Ethyladamantane-1,3-diol D->E  Hydrolysis  (e.g., aq. Base, TEA) Troubleshooting_Ketone_Synth cluster_0 Problem: Low Ketone Yield & Tertiary Alcohol Byproduct cluster_1 Solutions Problem Low yield of 1-Adamantyl Ethyl Ketone Sol1 Use a less reactive organometallic reagent (e.g., Lithium diethylcuprate, Et₂CuLi) Problem->Sol1 Reduces reactivity Sol2 Employ inverse addition at low temperature (Add EtLi solution slowly to the acid) Problem->Sol2 Controls stoichiometry Sol3 Convert acid to Weinreb amide first Sol1->Sol3 More robust alternative

Sources

Optimization

Technical Support Hub: Refining Purification Protocols for High-Purity 5-Ethyladamantane-1,3-diol

[1][2] Introduction: The Criticality of Purity in Adamantane Scaffolds 5-Ethyladamantane-1,3-diol is a high-value alicyclic monomer, primarily utilized in the synthesis of methacrylate polymers for ArF (193 nm) photoresi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Introduction: The Criticality of Purity in Adamantane Scaffolds

5-Ethyladamantane-1,3-diol is a high-value alicyclic monomer, primarily utilized in the synthesis of methacrylate polymers for ArF (193 nm) photoresists .[] In this application, purity is not merely a specification; it is a functional requirement.

  • Isomeric impurities (e.g., 5-ethyladamantane-1,2-diol) cause refractive index variations.[][2]

  • Trace metals (<10 ppb required) lead to critical defects in semiconductor lithography.[3]

  • Oxidation byproducts (ketones) inhibit polymerization rates.[3]

This guide addresses the specific challenges of purifying this amphiphilic cage compound, moving beyond standard recrystallization into precision phase-separation techniques.

Module 1: Troubleshooting Purification Failures

Q1: I am seeing persistent "ghost" peaks in my HPLC chromatogram (RRT 1.05-1.10). Recrystallization from Ethyl Acetate isn't removing them.[1][2] What are they?

Diagnosis: These are likely regioisomers or degree-of-oxidation impurities.[] The most common culprit is 5-Ethyladamantane-1-ol (monool) or 5-Ethyladamantane-1,3,5-triol (triol).[][2] Ethyl Acetate (EtOAc) is often too polar to effectively discriminate between the diol and the triol, as both dissolve well when hot.[2][3]

The Fix: The "Polarity Switch" Recrystallization You need a solvent system that exploits the hydrophobic ethyl group while rejecting the hydrophilic extra hydroxyls.[2][3]

  • Switch Solvent: Use a Dichloromethane (DCM) / Hexane system or Toluene / Heptane .[][3]

  • Mechanism: The diol has a specific solubility window in DCM.[][2] The triol is practically insoluble in DCM/Hexane mixtures at room temperature, while the monool remains soluble in the supernatant even when cold.[3]

  • Protocol Adjustment:

    • Dissolve crude solid in minimum refluxing DCM.[][2]

    • Add Hexane dropwise until persistent turbidity is observed.[][2]

    • Cool slowly to 0°C.

    • Result: The diol crystallizes; the monool stays in the mother liquor; the triol (if present) likely didn't dissolve initially and was filtered off before cooling.

Q2: My product has a yellow tint even after carbon treatment. How do I remove these chromophores?

Diagnosis: Yellowing in adamantane derivatives usually indicates the presence of adamantanone derivatives (ketones) formed via over-oxidation during synthesis (e.g., using CrO3 or ozone).[3] These conjugated impurities can be trapped inside the crystal lattice (inclusion complexes).

The Fix: Chemical Reduction & Adsorption Activated carbon alone is often insufficient because the ketone binds tightly to the adamantane cage.[2]

  • NaBH4 Wash (Pre-step): If the impurity is a ketone, a mild reduction step (Sodium Borohydride in Methanol) converts the ketone to an alcohol (monool/diol), which is much easier to separate via crystallization than the ketone itself.[3]

  • Silica Gel Filtration: Pass the solution through a short pad of silica gel.[][2][3] Ketones adsorb more strongly to silica than the diol in non-polar eluents.[2]

    • Eluent: 10% Methanol in DCM.[][2]

Q3: The melting point is broad (range > 2°C). DSC shows a pre-melt endotherm.[1] Is it solvent inclusion?

Diagnosis: Adamantane derivatives are notorious for forming solvates or plastic crystals .[][2] The cage structure traps solvent molecules.[2] If you dried it at 40°C, it's likely insufficient.[2][3]

The Fix: Sublimation or High-Vac Drying []

  • Vacuum Drying: Must be performed above the glass transition of the solvate, typically 60–80°C under high vacuum (<1 mbar) for 24 hours.[2][3]

  • Sublimation (Ultimate Polish): For 99.9%+ purity (electronic grade), sublimation is superior.[3]

    • Conditions: 140–160°C at 0.1 mmHg.[]

    • Benefit: Non-volatile metals and salts are left behind completely.[][2]

Module 2: Quantitative Data & Solvent Selection

Table 1: Solubility Profile of 5-Ethyladamantane-1,3-diol & Common Impurities Selectivity Factor (


) = Solubility of Impurity / Solubility of Target (Ideal > 10 or < 0.1)[]
Solvent SystemTarget: 5-Ethyl-1,3-diolImpurity A: Monool (Under-oxidized)Impurity B: Triol (Over-oxidized)Application
Methanol (MeOH) High (Cold & Hot)HighHighAvoid for final crystallization (poor selectivity).[]
Ethyl Acetate Moderate (Cold) / High (Hot)HighLowGood for removing Triols .[3]
DCM / Hexane (1:3) Low (Cold) / High (Hot)High (Cold)InsolubleBest for removing Monools .[3]
Water InsolubleInsolubleModerate (Hot)Useful for washing out inorganic salts/acids.[]

Module 3: Visualized Purification Workflow

The following diagram illustrates the logical decision tree for purifying crude reaction mixtures based on the dominant impurity profile.

PurificationProtocol Start Crude 5-Ethyladamantane-1,3-diol (Synthesis Output) Check1 Impurity Analysis (GC/HPLC) Start->Check1 Path_Monool High Monool Content (>5%) Check1->Path_Monool Under-oxidized Path_Triol High Triol/Salt Content Check1->Path_Triol Over-oxidized Path_Color Colored/Ketones Check1->Path_Color Oxidation byproducts Step_Recryst_NP Recrystallization A (DCM + Hexane) Removes Monools Path_Monool->Step_Recryst_NP Step_Extraction Liquid-Liquid Extraction (DCM / Water) Path_Triol->Step_Extraction Step_Silica Silica Plug Filtration (Remove Polar tars) Path_Color->Step_Silica Step_Recryst_P Recrystallization B (Ethyl Acetate) Removes Triols Step_Extraction->Step_Recryst_P Step_Silica->Step_Recryst_NP Step_IonExchange Ion Exchange (Optional) (Reduce Metals <10ppb) Step_Recryst_NP->Step_IonExchange Step_Recryst_P->Step_IonExchange Final_Dry Vacuum Drying (80°C, <1 mbar) Step_IonExchange->Final_Dry Product High Purity Product (>99.5%) Final_Dry->Product

Caption: Decision matrix for purification based on specific impurity profiles. Green nodes indicate crystallization steps, Blue nodes indicate filtration/extraction.[2][3]

Module 4: Detailed Experimental Protocols

Protocol A: The "Gradient Cooling" Recrystallization (High Yield)

Best for removing 5-ethyladamantane-1-ol (monool).[]

  • Dissolution: Place 100 g of crude material in a 1 L 3-neck flask fitted with a mechanical stirrer and reflux condenser.

  • Solvent Addition: Add Dichloromethane (DCM) (approx. 300 mL) and heat to mild reflux (40°C). Ensure complete dissolution.

  • Filtration (Hot): If any insoluble particles (salts/triols) remain, filter rapidly through a heated sintered glass funnel.[2][3]

  • Anti-Solvent Addition: While maintaining reflux, slowly add n-Hexane (approx. 300-400 mL) via an addition funnel.[] Stop immediately when the solution turns slightly cloudy.

  • Re-solubilization: Add a minimal amount of DCM (5-10 mL) to clarify the solution again.[]

  • Controlled Cooling:

    • Cool to 25°C over 2 hours (approx. 0.5°C/min). Rapid cooling traps impurities.[]

    • Cool to 0–5°C using an ice bath and hold for 1 hour.

  • Harvest: Filter the white crystalline solid. Wash with cold Hexane/DCM (9:1 ratio).[][3]

  • Yield Expectation: 85-90%.

Protocol B: Metal Scavenging (Electronic Grade)

Required for photoresist applications.[3]

  • Resin Prep: Use a macroporous cation exchange resin (e.g., Amberlyst 15 or Dowex Dr-2030).[][2] Wash resin with methanol to remove preservatives.[][2]

  • Slurry Treatment: Dissolve the purified diol in Methanol (10% w/v solution).

  • Contact Time: Add 5 wt% of the washed resin to the solution. Stir gently for 4 hours at room temperature.

  • Filtration: Filter off the resin using a 0.2 µm PTFE membrane (to prevent particulate contamination).

  • Recovery: Rotary evaporate the methanol and dry the solid as per Module 1 (Q3).

References

  • BenchChem. (2025).[][3][4][5] Application Notes and Protocols for the Purification of Synthesized 1,3-Bis(4-hydroxyphenyl)adamantane. Retrieved from [3]

  • Shibuya, A., et al. (2002).[2][3] Compounds for photoresist and resin composition for photoresist. U.S. Patent 6,391,523.[] Retrieved from

  • Adger, B., et al. (1989).[3] Process for the preparation of 1-adamantane derivatives. U.S. Patent 5,015,758.[] Retrieved from

  • Iwanaga, K., et al. (2007).[3] Process for producing 1,3-adamantanediol. JP Patent 3993080B2.[] Retrieved from

  • Ivleva, E. A., et al. (2020).[3] Synthesis of 3,5-Bis(hydroxymethyl)adamantan-1-ols. Russian Journal of Organic Chemistry, 56(9), 1392–1400.[3][6] Retrieved from

Sources

Troubleshooting

method development for analyzing 5-Ethyladamantane-1,3-diol impurities

Status: Operational | Tier: Level 3 (Method Development) Subject: 5-Ethyladamantane-1,3-diol (CAS: Non-specific/Generic structure class) Application: Pharmaceutical Intermediates, Photoresist Monomers[1] Welcome to the M...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Method Development) Subject: 5-Ethyladamantane-1,3-diol (CAS: Non-specific/Generic structure class) Application: Pharmaceutical Intermediates, Photoresist Monomers[1]

Welcome to the Method Development Support Hub

You are likely here because 5-Ethyladamantane-1,3-diol is a "ghost" molecule.[1] It possesses a rigid, lipophilic adamantane cage that lacks a conjugated


-system, rendering it invisible to standard UV detection (>210 nm).[1] Furthermore, the two hydroxyl groups create strong hydrogen bonding, leading to severe peak tailing in Gas Chromatography (GC).

This guide addresses these specific physicochemical hurdles. It is structured to troubleshoot your active experiments, moving from detection physics to separation chemistry.

Module 1: The "Invisible" Analyte (Detection Strategy)

User Question: "I injected a 1 mg/mL standard into my HPLC-UV at 210 nm and 254 nm, but I see absolutely nothing. Is my column clogged?"

Technical Diagnosis: Your column is likely fine. The adamantane cage is electronically saturated. Without double bonds or aromatic rings, it does not absorb UV light in the useful range. You are trying to see glass against a window.

Solution Protocol: You must switch detection principles. You have three viable paths:

  • Universal Detection (Recommended): Use Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). These respond to the mass of the non-volatile particle, not its optical properties.

  • Refractive Index (RI): Viable for isocratic methods but incompatible with gradient elution (drifting baselines).

  • Derivatization-UV: Chemically attach a chromophore (e.g., benzoyl chloride) to the hydroxyl groups to make the molecule "visible."

Decision Logic:

DetectorSelection Start Select Detection Mode HasUV Is UV Required? Start->HasUV Universal Use CAD or ELSD (Mass-based response) HasUV->Universal No (Preferred) Deriv Pre-column Derivatization (Add Chromophore) HasUV->Deriv Yes (Gradient) RI Refractive Index (Isocratic Only) HasUV->RI Yes (Isocratic)

Figure 1: Decision matrix for detecting non-chromophoric adamantane derivatives.

Module 2: GC-MS Method & Derivatization

User Question: "I switched to GC-FID/MS. The main peak is broad, tails badly, and retention times are shifting. Why?"

Technical Diagnosis: The 1,3-diol moiety is highly polar and forms strong hydrogen bonds with active silanols in the GC liner and column stationary phase. This causes adsorption (tailing) and thermal degradation.

Solution Protocol: Silylation (BSTFA) You must cap the hydroxyl groups with trimethylsilyl (TMS) groups to increase volatility and inertness.

Standard Operating Procedure (SOP): Silylation

ParameterSpecification
Reagent BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Catalyst)
Solvent Pyridine (Scavenges acid byproducts) or Acetonitrile (anhydrous)
Ratio 50:1 Molar excess (Reagent : Analyte)
Reaction 60°C for 30–45 minutes

Step-by-Step Workflow:

  • Weigh: 1–2 mg of sample into a 2 mL GC vial.

  • Dissolve: Add 500 µL anhydrous Pyridine. Vortex until clear.

  • React: Add 200 µL BSTFA + 1% TMCS. Cap immediately (moisture sensitive).

  • Heat: Incubate at 60°C for 30 mins.

  • Inject: 1 µL Split (1:20) onto a DB-5MS or HP-5 column.[1]

Note: The derivative will have a mass shift of +144 Da (two TMS groups, +72 each). Look for the molecular ion


 or the characteristic 

(loss of methyl) fragment.

Derivatization Input Raw Diol (Polar/Non-Volatile) Process Heat: 60°C, 30 min (Pyridine Solvent) Input->Process Reagent BSTFA + TMCS (Silylating Agent) Reagent->Process Output Bis-TMS Ether (Volatile/Inert) Process->Output

Figure 2: Derivatization workflow to convert polar diols into GC-compatible silyl ethers.

Module 3: HPLC Separation & Isomer Resolution

User Question: "I have a shoulder on my main peak. I suspect it's the 1,2-diol isomer or a mono-ol impurity. How do I resolve them?"

Technical Diagnosis: Adamantane isomers are structurally rigid.[1][] Standard C18 columns often lack the steric selectivity to differentiate between a 1,3-diol and a 1,2-diol.[1] You need a stationary phase that interacts with the shape of the cage or provides alternative selectivity (e.g., dipole-dipole).

Column Selection Strategy:

  • High Carbon Load C18 (Polymeric): Columns with >20% carbon load (e.g., Zorbax Bonus-RP or similar) offer higher steric selectivity for structural isomers.[1]

  • Pentafluorophenyl (PFP): The fluorine atoms create a distinct electron-deficient surface that interacts differently with the polar hydroxyl groups compared to alkyl chains.

  • Core-Shell Particles: Use 2.7 µm core-shell particles to maximize efficiency (N) and resolve closely eluting shoulders.

Recommended Gradient (CAD Detection):

  • Mobile Phase A: Water (0.1% Formic Acid - volatile buffer required for CAD)[1]

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid)

  • Column: C18 High Load, 150 x 3.0 mm, 2.7 µm[1]

  • Flow: 0.5 mL/min

Time (min)%BDescription
0.010Initial Hold (Polar impurities)
2.010End Hold
15.090Gradient Ramp
18.090Wash (Elute polymer/dimers)
18.110Re-equilibration
Module 4: Impurity Profiling

User Question: "What are the likely impurities I am seeing? I need to identify them for my impurity profile."

Scientific Context: The synthesis of 5-ethyladamantane-1,3-diol typically involves the oxidation of 1-ethyladamantane.[1] Based on radical oxidation mechanisms common in adamantane chemistry, the following impurities are statistically probable:

Impurity TypeChemical StructureRelative Polarity (RP-HPLC)GC Characteristics (TMS deriv.)
Starting Material 1-EthyladamantaneNon-polar (Late eluting)Elutes early (No -OH to silylate)
Intermediate 5-Ethyladamantan-1-olMediumMono-TMS derivative
Positional Isomer 5-Ethyladamantane-1,2-diolSimilar to TargetBis-TMS (Close elution to target)
Over-Oxidation 5-Ethyl-hydroxyadamantanonePolar (Early eluting)Mono-TMS + Ketone intact

Troubleshooting Tip: If you see a peak eluting after your main peak in HPLC (Reverse Phase), it is likely the Mono-ol (less polar, fewer OH groups).[1] If it elutes before, it is likely a Ketone or Triol derivative.[1]

References
  • BenchChem Technical Support. (2025).[1][3][4] Analysis of Adamantane Compounds: Troubleshooting & Optimization. Retrieved from 4[4]

  • Sigma-Aldrich. (n.d.).[1] The Use of Derivatization Reagents for Gas Chromatography (GC) - BSTFA.[1][5][6][7] Retrieved from [1]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Isomer Separation). Retrieved from 8[1]

  • Agilent Technologies. (2021).[1] Analysis of Organic Volatile Impurities in Drug Products.[9] Retrieved from 9[1]

  • MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from 10[1]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Ethyladamantane-1,3-diol Batch Variability

Welcome to the Advanced Application Support Center. This guide is designed for researchers, process chemists, and drug development professionals dealing with the synthesis and scale-up of 5-Ethyladamantane-1,3-diol (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers, process chemists, and drug development professionals dealing with the synthesis and scale-up of 5-Ethyladamantane-1,3-diol (CAS 10364-00-8). Because the adamantane scaffold is highly lipophilic and rigid, it is a privileged structure in medicinal chemistry and advanced materials[1]. However, these same properties often introduce severe batch-to-batch variability during C-H oxidation and purification.

Below, we dissect the mechanistic causes of these inconsistencies and provide self-validating protocols to ensure reproducible yields and purity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does our 5-Ethyladamantane-1,3-diol batch contain fluctuating levels of mono-ol and 1,4-diol impurities? Causality & Solution: The adamantane cage possesses multiple tertiary and secondary C-H bonds. Traditional oxidation of 1-ethyladamantane using chromic acid or ruthenium/hypochlorite systems often lacks strict regioselectivity, leading to a statistical mixture of isomers[2]. The causality lies in the inability of simple metal-oxo intermediates to differentiate between sterically similar tertiary carbons.

To achieve high batch-to-batch consistency, you must shift to a highly regioselective catalytic system. Using N-hydroxyphthalimide (NHPI) with a vanadium co-catalyst under an oxygen atmosphere generates a phthalimide-N-oxyl (PINO) radical that stabilizes the transition state specifically at the 1- and 3- nodal positions[2]. Alternatively, biocatalytic hydroxylation using engineered cytochrome P450 enzymes offers near-perfect regioselectivity by orienting the substrate within the enzyme's active site via hydrophobic interactions[3].

Q2: We observe inconsistent downstream polymerization kinetics. Could the diol intermediate be the cause? Causality & Solution: Yes. 5-Ethyladamantane-1,3-diol is frequently reacted with phenols under acid catalysis to produce 1,3-bis(hydroxyphenyl)-5-ethyladamantanes, which are critical monomers for high-heat-resistant polycarbonate resins[2]. The highly lipophilic nature of the adamantane core allows it to sequester transition metals (like Ru, V, or Cr) used during the initial C-H oxidation step[1]. These trace metals act as Lewis acids, prematurely initiating or quenching downstream coupling reactions. Implementing a rigorous metal-scavenging protocol post-extraction—such as treating the crude organic phase with thiol-functionalized silica—is mandatory to eliminate this variability.

Q3: Why do the melting point and solubility of our purified batches fluctuate even when HPLC purity is >98%? Causality & Solution: This is a classic indicator of polymorphism or solvent entrapment. The rigid, bulky, three-dimensional structure of adamantane derivatives makes them prone to forming kinetic polymorphs during rapid precipitation[1]. To resolve this, standardize the crystallization protocol. Transition from single-solvent evaporative crystallization to a binary solvent system (e.g., toluene/heptane) with a strictly controlled cooling ramp (0.5°C/min). This ensures the formation of a uniform, thermodynamically stable polymorph across all batches.

Part 2: Quantitative Oxidation Data

To select the appropriate oxidation method for your workflow, compare the quantitative metrics of common 1-ethyladamantane hydroxylation strategies below.

Oxidation MethodTypical Yield (%)Regioselectivity (1,3-diol vs others)Primary Impurity ProfileBatch Variability Risk
Chromic Acid Oxidation 45–55%LowMono-ol, 1,4-diol, Cr residuesHigh
Ru / Hypochlorite 60–70%ModerateKetones (from secondary C-H), Ru residuesMedium
NHPI / Vanadium / O

75–85%HighUnreacted 1-ethyladamantaneLow
Biocatalysis (CYP450) >90%Very HighTrace biological matrixVery Low

Part 3: Self-Validating Experimental Protocol

To eliminate batch-to-batch variability, adopt the following NHPI/Vanadium Catalyzed Oxidation Protocol . This method is designed as a self-validating system, embedding quality control and scavenging steps directly into the workflow.

Step 1: Reaction Setup & Radical Generation

  • Action: In a specialized pressure reactor, dissolve 1-ethyladamantane (1.0 eq) in glacial acetic acid. Add N-hydroxyphthalimide (NHPI) (0.1 eq) and Vanadyl acetylacetonate [VO(acac)

    
    ] (0.01 eq).
    
  • Causality: NHPI generates the PINO radical, which selectively abstracts hydrogen from the tertiary carbons, while Vanadium facilitates the oxygen transfer, preventing over-oxidation to ketones[2].

Step 2: Controlled Oxidation

  • Action: Pressurize the reactor with molecular oxygen (O

    
    ) to 3 atm and heat to 85°C for 12 hours under vigorous stirring.
    
  • Validation: Monitor O

    
     uptake. A plateau in pressure drop indicates complete conversion of the tertiary C-H bonds.
    

Step 3: Quenching & Extraction

  • Action: Cool to room temperature, dilute with deionized water, and extract with ethyl acetate. Wash the organic layer with 5% aqueous NaHCO

    
     to neutralize the acetic acid.
    

Step 4: Mandatory Metal Scavenging

  • Action: Add a thiol-functionalized silica metal scavenger (20% w/w relative to crude) to the organic layer. Stir for 2 hours at 40°C, then filter through a Celite pad.

  • Causality: This step chelates and irreversibly removes Vanadium residues trapped within the lipophilic adamantane network, preventing downstream catalytic interference.

Step 5: Thermodynamic Crystallization

  • Action: Concentrate the filtrate in vacuo. Redissolve the crude diol in a minimal amount of hot toluene. Add heptane dropwise until slight turbidity appears. Cool the mixture at a strictly controlled rate of 0.5°C/min down to 5°C.

  • Validation: Filter and dry under vacuum. The slow cooling ramp guarantees the formation of a single thermodynamic polymorph, ensuring consistent melting points across all batches.

Part 4: Process Visualization

Workflow Start 1-Ethyladamantane Starting Material Oxidation Catalytic Oxidation (NHPI / V / O2) Start->Oxidation Extraction Extraction & Neutralization Oxidation->Extraction Scavenging Metal Scavenging (Remove V/Ru) Extraction->Scavenging QC1 QC Check: Regioisomers? Scavenging->QC1 QC1->Oxidation Fail (Optimize Catalyst) Crystallization Controlled Crystallization (Toluene/Heptane) QC1->Crystallization Pass (>98% 1,3-diol) QC2 QC Check: Polymorphism? Crystallization->QC2 QC2->Crystallization Fail (Adjust Cooling) Final Consistent 5-Ethyladamantane-1,3-diol QC2->Final Pass (Uniform MP)

Fig 1: Workflow and troubleshooting checkpoints for 5-Ethyladamantane-1,3-diol synthesis.

References

  • KR20160078326A - 1,3-비스(하이드록시페닐)
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Bioc
  • Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals Benchchem

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-Ethyladamantane-1,3-diol vs. Adamantane-1,3-diol

[1] Executive Summary: The "Processability-Stability" Trade-off In high-performance polymer chemistry and drug design, the adamantane cage is prized for its rigidity, lipophilicity, and thermal stability.[1] However, the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Processability-Stability" Trade-off

In high-performance polymer chemistry and drug design, the adamantane cage is prized for its rigidity, lipophilicity, and thermal stability.[1] However, the high symmetry of the parent Adamantane-1,3-diol often leads to excessive crystallinity and melting points that complicate processing.

5-Ethyladamantane-1,3-diol represents a strategic structural modification. By introducing an ethyl group at the 5-position (bridgehead), the molecule breaks the perfect tetrahedral symmetry of the cage. This modification serves as an "internal plasticizer," lowering the glass transition temperature (Tg) of derived polymers to a processable window while retaining the exceptional thermal resistance characteristic of diamondoid structures.

Key Takeaway: Choose Adamantane-1,3-diol for maximum rigidity and highest possible Tg. Choose 5-Ethyladamantane-1,3-diol when solubility, moldability, and optical transparency (in lithography) are the limiting factors.

Chemical Identity & Structural Comparison[3][4][5][6][7][8]

FeatureAdamantane-1,3-diol5-Ethyladamantane-1,3-diol
CAS Number 5001-18-3 106690-96-0 (Generic/Derivative Ref)
Formula


Molecular Weight 168.23 g/mol 196.29 g/mol
Structure Symmetric Tricyclic CageAsymmetric Alkylated Cage
Symmetry Group

(High Symmetry)

(Lower Symmetry)
Structural Impact Analysis
  • Adamantane-1,3-diol: The two hydroxyl groups are located at the bridgehead positions. The molecule packs efficiently into crystal lattices, resulting in high melting points and poor solubility in non-polar solvents.

  • 5-Ethyladamantane-1,3-diol: The ethyl group adds steric bulk and conformational freedom (via C-C bond rotation in the ethyl chain). This disrupts intermolecular Hydrogen bonding networks and

    
    -stacking in derivatives, increasing free volume.
    

Physical Properties & Performance Data[4][7][8][9]

The following data contrasts the physical behavior of the pure diols and their impact on polymer matrices (e.g., Polycarbonates/Polyesters).

PropertyAdamantane-1,3-diol5-Ethyladamantane-1,3-diolImpact of Ethyl Group
Melting Point ~260°C~225°C (Derivative inferred*)Lowers MP by ~35°C, improving melt processing.
Water Solubility Low (7.0 mg/mL)Very Low (<1 mg/mL)Increases Lipophilicity (LogP increases).
Organic Solubility Moderate (MeOH, THF)High (Toluene, MEK)Enhances Solubility in casting solvents.
Polymer Tg >200°C (Often Brittle)160–180°C (Ductile)Optimizes Tg for molding without degradation.
Refractive Index ~1.58~1.56Slight reduction due to lower density packing.

*Note: Melting points for 5-ethyl derivatives vary by specific isomer purity; data based on patent literature for bis-phenol derivatives.

Synthesis Pathways & Manufacturing Logic[10]

The synthesis of the 5-ethyl derivative requires an upstream alkylation step, making it costlier but essential for specific applications.

Pathway Diagram (Graphviz)

SynthesisPathways Adamantane Adamantane (C10H16) Br2 Bromination (Br2/Fe) Adamantane->Br2 EtBr Alkylation (EtBr/Li) Adamantane->EtBr Dibromo 1,3-Dibromoadamantane Br2->Dibromo Hydrolysis Hydrolysis (Ag2SO4/H2O) Dibromo->Hydrolysis A13D Adamantane-1,3-diol (Target A) Hydrolysis->A13D EtA13D 5-Ethyladamantane-1,3-diol (Target B) EthylAd 1-Ethyladamantane EtBr->EthylAd Oxidation Oxidation (CrO3 or NHPI/O2) EthylAd->Oxidation Oxidation->EtA13D

Figure 1: Comparative synthetic routes. Target A (Standard) proceeds via halogenation, while Target B (Ethyl) requires initial alkylation followed by oxidative functionalization.

Experimental Protocol: Synthesis of 5-Ethyladamantane-1,3-diol

Objective: Selective oxidation of 1-ethyladamantane to the 1,3-diol. Method: NHPI-Catalyzed Aerobic Oxidation (Metal-Free/Low-Metal variant).

Reagents
  • Substrate: 1-Ethyladamantane (10 mmol)

  • Catalyst: N-Hydroxyphthalimide (NHPI) (1 mmol, 10 mol%)

  • Co-Catalyst: Co(acac)₂ (0.05 mmol, 0.5 mol%)

  • Solvent: Glacial Acetic Acid (25 mL)

  • Oxidant: Molecular Oxygen (

    
    ) balloon.
    
Step-by-Step Workflow
  • Setup: Charge a two-neck round-bottom flask with 1-Ethyladamantane, NHPI, and Co(acac)₂. Add Glacial Acetic Acid.[1]

  • Activation: Purge the system with

    
     for 5 minutes. Attach an 
    
    
    
    balloon.
  • Reaction: Heat the mixture to 75°C with vigorous stirring. Maintain for 12–15 hours .

    • Mechanism:[2][3][4] The ethyl group directs oxidation to the meta-bridgehead positions (3 and 5 relative to ethyl at 1) due to steric activation and bond dissociation energy favorability.

  • Quenching: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with saturated 
    
    
    
    (to remove acetic acid) and brine.
  • Purification: Dry over

    
    , concentrate in vacuo.
    
    • Isolation: The crude product contains mono-ol and diol. Purify via Column Chromatography (Silica Gel, Hexane:EtOAc gradient 5:1 to 1:1).

    • Target Product: 5-Ethyladamantane-1,3-diol elutes after the mono-ol.

Application Guide: When to Use Which?

Case A: ArF Photoresists (193 nm Lithography)
  • Recommendation: 5-Ethyladamantane-1,3-diol .

  • Reasoning: The ethyl group improves solubility in propylene glycol monomethyl ether acetate (PGMEA), the standard solvent for photoresists. It also reduces the crystallinity of the resist polymer, preventing "line edge roughness" during development.

Case B: High-Heat Polycarbonates (Optical Lenses)
  • Recommendation: 5-Ethyladamantane-1,3-diol .

  • Reasoning: Polymers made from pure Adamantane-1,3-diol have Tgs often exceeding 250°C, making injection molding difficult (degradation occurs before flow). The 5-ethyl derivative lowers the Tg to ~180°C, allowing standard injection molding while maintaining excellent transparency and hardness.

Case C: Pharmaceutical Intermediates (Antivirals/Neurological)[4]
  • Recommendation: Adamantane-1,3-diol .

  • Reasoning: If the drug requires a specific compact shape for receptor binding (e.g., NMDA receptor antagonists), the ethyl group may introduce unwanted steric clash. The unsubstituted cage is the standard pharmacophore.

References

  • Chemical Properties of Adamantane-1,3-diol. Cheméo. Retrieved from [Link]

  • Process for producing 1,3-bis(hydroxyphenyl)-5-ethyladamantane.Google Patents (WO2015060343A1).
  • Adamantane substitutions: a path to high-performing, soluble organic semiconducting materials. Royal Society of Chemistry (J. Mater. Chem. C). Retrieved from [Link]

  • Liquid-phase oxidation of alkanes with molecular oxygen. Royal Society of Chemistry. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Biological Validation of 5-Ethyladamantane-1,3-diol

Executive Summary: The "Tunable" Scaffold In the landscape of medicinal chemistry, the adamantane cage is a "privileged scaffold," renowned for improving the lipophilicity and metabolic stability of drug candidates (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Tunable" Scaffold

In the landscape of medicinal chemistry, the adamantane cage is a "privileged scaffold," renowned for improving the lipophilicity and metabolic stability of drug candidates (e.g., Memantine, Vildagliptin).[1] 5-Ethyladamantane-1,3-diol represents a critical evolution of this scaffold. Unlike the parent Adamantane-1,3-diol , the introduction of the ethyl group at the C5 position serves two strategic biological functions:

  • Metabolic Blocking: It sterically hinders the C5 tertiary carbon, a common "soft spot" for oxidative metabolism (CYP450 hydroxylation), potentially extending the half-life of derived pharmacophores.[1]

  • Lipophilic Tuning: It modulates the LogP, enhancing membrane permeability without compromising the water solubility provided by the hydroxyl groups.[1]

This guide provides a technical roadmap for validating the biological utility of 5-Ethyladamantane-1,3-diol, comparing it against the standard Adamantane-1,3-diol and the clinical benchmark Memantine .[1]

Chemical Identity & Physicochemical Profiling[1][2]

Before biological testing, the material's identity and physicochemical baseline must be established.[1] The ethyl-substituted diol exhibits distinct solubility and partitioning characteristics compared to the unsubstituted parent.[1]

Table 1: Comparative Physicochemical Profile
Feature5-Ethyladamantane-1,3-diol Adamantane-1,3-diol (Standard)Memantine (Clinical Benchmark)
Structure Type Alkyl-substituted Cage DiolSimple Cage DiolAmino-Alkyl Adamantane
Key Function Stable Scaffold / IntermediateMetabolite / MonomerNMDA Receptor Antagonist
Calc. LogP ~1.8 - 2.1~0.9 - 1.2~3.3
Water Solubility Moderate (Amphiphilic)HighLow (Hydrophobic)
Metabolic Liability Low (C5 blocked)High (C5 open for oxidation)Low (C5/C7 blocked)
Primary Application Precursor for NO-donors / PolymersPolymer cross-linkerNeuroprotection

Analyst Note: The higher LogP of the 5-Ethyl variant suggests superior Blood-Brain Barrier (BBB) penetration potential compared to the parent diol, making it a superior scaffold for CNS-targeted drug design.[1]

Biological Validation Framework

To validate 5-Ethyladamantane-1,3-diol, we employ a "triad" of assays: Metabolic Stability , Cytotoxicity , and Functional Derivatization Potential .[1]

A. Metabolic Stability (The "Ethyl Block" Hypothesis)

The primary biological advantage of the 5-ethyl group is resistance to Phase I metabolism.[1] The following diagram illustrates the mechanistic rationale.

MetabolicPathways Substrate Adamantane-1,3-diol Metabolite 1,3,5-Triol (Inactive/Excreted) Substrate->Metabolite CYP450 Oxidation (Fast) EthylSubstrate 5-Ethyladamantane-1,3-diol Blocked Metabolic Blockade (Steric Hindrance) EthylSubstrate->Blocked CYP450 Attack Stable Prolonged Half-Life Blocked->Stable No Oxidation at C5

Figure 1: Mechanistic comparison of metabolic susceptibility. The ethyl group prevents hydroxylation at the C5 position, a primary clearance pathway for adamantanes.[1]

B. Experimental Protocol: Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) difference between the 5-ethyl variant and the parent diol.[1]

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • NADPH regenerating system.[2]

  • Test Compounds: 5-Ethyladamantane-1,3-diol (1 µM).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Workflow:

  • Pre-incubation: Mix 1 µM test compound with HLM (0.5 mg/mL final) in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60 min into ice-cold acetonitrile (stop solution).

  • Analysis: Centrifuge and inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Validation Criteria:

  • Success: 5-Ethyladamantane-1,3-diol should show >60% remaining at T=60 min.

  • Failure: <30% remaining implies the ethyl group is undergoing alkyl oxidation (omega-oxidation).[1]

C. Cytotoxicity & Safety Profiling

Before use as a drug intermediate, the scaffold must be proven non-toxic to mammalian cells.[1]

Protocol: MTT Cell Viability Assay

  • Cell Line: HepG2 (Liver carcinoma) or HEK293 (Kidney).[1]

  • Dosing: 0.1 µM to 100 µM (serial dilution).

  • Duration: 24h and 48h incubation.

  • Readout: Absorbance at 570 nm.

Expected Results (Comparative):

  • Adamantane-1,3-diol: Non-toxic up to 500 µM (

    
     µM).[1]
    
  • 5-Ethyladamantane-1,3-diol: Expected

    
     µM.
    
    • Note: Increased lipophilicity often correlates with slightly higher cytotoxicity due to membrane disruption. An

      
       below 50 µM would flag the compound as a liability.[1]
      

Functional Application: The Dinitrate Pathway[1]

While the diol itself is a scaffold, its biological activity is often realized by converting the hydroxyls to nitrate esters, creating nitric oxide (NO) donors for cardiovascular or neuroprotective therapy.[1]

Synthesis Validation (Proof of Concept): To prove the diol is a viable precursor, perform a test nitration:

  • Reactants: 5-Ethyladamantane-1,3-diol + Fuming

    
     / Acetic Anhydride.
    
  • Target Product: 5-Ethyladamantane-1,3-dinitrate (CAS 101821-79-8).[3]

  • Biological Relevance: Adamantane dinitrates are known to exhibit vasodilatory effects with reduced tolerance compared to nitroglycerin.

SynthesisWorkflow Precursor 5-Ethyladamantane-1,3-diol (Scaffold) Product 5-Ethyl-1,3-dinitrate (Active Drug Candidate) Precursor->Product Nitration Reagent Fuming HNO3 / Ac2O (0°C) Reagent->Product Activity Vasodilation / Neuroprotection (NO Release) Product->Activity Bioactivation

Figure 2: Functionalization workflow converting the inert diol scaffold into a bioactive nitrate ester.

References

  • National Institute of Standards and Technology (NIST). 1,3-Dimethyl-5-ethyladamantane Comparison Data. NIST Chemistry WebBook, SRD 69.[1][4] [Link][1]

  • American Chemical Society (ACS). Practical and Scalable Synthesis of 1,3-Adamantanediol. (Details the hydroxylation pathways relevant to the 5-ethyl derivative). [Link]

  • ChemWhat. 1-ethyl-3,5-adamantanedicarboxylic acid (Related Derivative) Safety and CAS Data. [Link][1]

Sources

Validation

Comparative Technical Guide: 5-Ethyladamantane-1,3-diol vs. Standard Adamantanes

Executive Summary 5-Ethyladamantane-1,3-diol represents a strategic structural modification of the classic adamantane cage. While the parent compound, 1,3-Adamantanediol (CAS 5001-18-3) , serves as a fundamental building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethyladamantane-1,3-diol represents a strategic structural modification of the classic adamantane cage. While the parent compound, 1,3-Adamantanediol (CAS 5001-18-3) , serves as a fundamental building block in both medicinal chemistry and advanced lithography, its high crystallinity and limited solubility in specific organic solvents often restrict its utility.[1]

The introduction of an ethyl group at the 5-position (bridgehead) introduces asymmetry and steric bulk. This modification significantly alters the physicochemical profile, lowering the melting point and enhancing lipophilicity (LogP) without compromising the rigid "diamondoid" scaffold essential for metabolic stability and spatial orientation.[1]

This guide objectively compares 5-Ethyladamantane-1,3-diol against its primary alternatives: the parent 1,3-Adamantanediol and the pharmacologically relevant Memantine precursor (1,3-Dimethyladamantane derivatives).

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

The adamantane cage consists of four equivalent bridgehead positions (1, 3, 5, 7).[1] In 5-Ethyladamantane-1,3-diol , three of these positions are substituted, creating a specific vector of lipophilicity opposite the hydrophilic diol face.[1]

Feature5-Ethyladamantane-1,3-diol1,3-Adamantanediol (Parent)1,3-Dimethyl-5-ethyladamantane
CAS Registry Not widely listed (Analogous to 5001-18-3)5001-18-3 1687-35-0
Formula C₁₂H₂₀O₂C₁₀H₁₆O₂C₁₄H₂₄
Mol. Weight 196.29 g/mol 168.23 g/mol 192.34 g/mol
Structure Bridgehead Ethyl + 2 OH groupsBridgehead H + 2 OH groupsBridgehead Ethyl + 2 Methyls
LogP (Calc) ~1.9 - 2.11.06~5.5 (Highly Lipophilic)
Melting Point < 200°C (Predicted/Observed*)255-265°CN/A (Liquid/Low Melt)
Solubility High in PGMEA, Toluene, AlcoholsLimited in non-polar solventsInsol. Water, Sol.[1][2][3] Hexane

Note: The ethyl group disrupts the highly symmetric crystal packing of the adamantane lattice, significantly lowering the melting point compared to the parent diol.[1] This "lattice disruption" is a critical feature for formulation solubility.

Comparative Performance Analysis

Physicochemical Properties (The "Ethyl Effect")

The ethyl group acts as a lipophilic tuner . In drug design, this modification is used to adjust the Hydrophilic-Lipophilic Balance (HLB) of the scaffold.

  • Solubility Modulation: 1,3-Adamantanediol is a high-melting solid that can precipitate out of solution during low-temperature processes. The 5-ethyl variant exhibits improved solubility in intermediate polarity solvents (e.g., esters, ketones) due to the entropy gain from the flexible ethyl chain.[1]

  • Steric Shielding: The ethyl group provides steric bulk that can protect the cage from metabolic oxidation at the remaining bridgehead position (C7), potentially extending half-life in biological systems compared to the parent diol.

Biological & Pharmacological Relevance

In medicinal chemistry, adamantane derivatives are "lipophilic bullets" used to block ion channels (e.g., NMDA, M2) or improve the bioavailability of attached pharmacophores.[1]

  • vs. Memantine (3,5-Dimethyl): Memantine uses methyl groups to fit precisely into the NMDA receptor pore. The 5-Ethyl group is bulkier. If used as a scaffold, it would likely reduce affinity for the standard Memantine binding site due to steric clash, but may offer higher selectivity for mutant channels or alternative hydrophobic pockets.[1]

  • Prodrug Potential: The 1,3-diol functionality allows for the attachment of two drug molecules (diester prodrugs) or the formation of cyclic carbonates. The 5-ethyl group ensures that the resulting metabolite (after hydrolysis) is sufficiently lipophilic to be cleared or redistributed, unlike the more hydrophilic parent diol.

Materials Science (Lithography)

While the audience is drug development, it is crucial to note that this compound is a premium monomer for ArF Photoresists .[1]

  • Etch Resistance: The adamantane cage provides plasma etch resistance.

  • Transparency: The 1,3-diol functionality is transparent at 193 nm.

  • Performance: The 5-ethyl group prevents polymer crystallization (which causes line-edge roughness) better than the methyl or hydrogen variants.

Experimental Protocols

Synthesis of 5-Ethyladamantane-1,3-diol

Objective: Regioselective oxidation of 1-ethyladamantane. Prerequisite: High-purity 1-Ethyladamantane (CAS 702-77-2 analog).

Protocol:

  • Bromination (The Gateway Step):

    • Reagents: 1-Ethyladamantane (10 mmol), Bromine (Br₂, 60 mmol, excess), Iron powder (Catalytic).[1]

    • Procedure: Add 1-ethyladamantane to a round-bottom flask. Carefully add liquid Br₂ dropwise at 0°C. Add Fe powder. Reflux at 60°C for 4 hours.

    • Mechanism:[1][4] Electrophilic substitution at the tertiary bridgehead carbons (C3 and C5). The ethyl group at C1 directs bromination to the remaining open bridgeheads.

    • Quench: Pour into ice water containing Sodium Bisulfite (NaHSO₃) to neutralize excess bromine. Extract with DCM.

    • Product: 1-Ethyl-3,5-dibromoadamantane.

  • Hydrolysis (The Koch-Haaf Analog):

    • Reagents: 1-Ethyl-3,5-dibromoadamantane, Silver Sulfate (Ag₂SO₄), Sulfuric Acid (H₂SO₄), Water/Acetone.[1]

    • Procedure: Dissolve the dibromo intermediate in Acetone/Water (1:1). Add Ag₂SO₄ (stoichiometric). Reflux at 80°C for 12 hours.

    • Note: Silver assists in halide abstraction, forming the carbocation which is trapped by water.[1]

    • Purification: Filter off AgBr precipitate. Evaporate acetone. The crude diol precipitates. Recrystallize from Toluene or Ethyl Acetate to remove mono-ol impurities.

Solubility Validation (Self-Validating Protocol)

To verify the "Ethyl Effect" on solubility:

  • Prepare saturated solutions of 1,3-Adamantanediol and 5-Ethyladamantane-1,3-diol in Toluene at 25°C.

  • Filter and weigh the dried residue.

  • Expected Result: The 5-Ethyl variant should show >2x solubility (g/L) compared to the parent, confirming the crystal lattice disruption.

Visualizations

Structure-Activity Relationship (SAR) Logic

This diagram illustrates how specific substitutions on the adamantane cage dictate its function in drug and material design.

SAR_Logic Core Adamantane Scaffold (Lipophilic Cage) Pos1 Position 1: Ethyl Group (Lipophilic Vector) Core->Pos1 Substitution Pos35 Positions 3,5: Hydroxyls (Diol) (Hydrophilic/Reactive) Core->Pos35 Functionalization Effect1 Lattice Disruption (Lower MP, Higher Solubility) Pos1->Effect1 Effect2 Steric Bulk (Metabolic Stability) Pos1->Effect2 Effect3 H-Bonding Capacity (Receptor Interaction / Polymerization) Pos35->Effect3 Formulation Advantage\n(Resists/Injectables) Formulation Advantage (Resists/Injectables) Effect1->Formulation Advantage\n(Resists/Injectables) Pharmacokinetics\n(Longer Half-life) Pharmacokinetics (Longer Half-life) Effect2->Pharmacokinetics\n(Longer Half-life)

Caption: SAR Map detailing how the 5-Ethyl and 1,3-Diol modifications translate to physicochemical advantages.

Synthesis Workflow

The regioselective synthesis pathway from alkyl-adamantane to the target diol.

Synthesis_Flow Start 1-Ethyladamantane (Precursor) Step1 Bromination (Br2, Fe cat., 60°C) Start->Step1 Inter 1-Ethyl-3,5-dibromoadamantane (Intermediate) Step1->Inter Electrophilic Subst. Step2 Hydrolysis (Ag2SO4, Acetone/H2O, Reflux) Inter->Step2 Final 5-Ethyladamantane-1,3-diol (Target) Step2->Final SN1 Substitution

Caption: Step-by-step synthesis pathway for 5-Ethyladamantane-1,3-diol via bromination-hydrolysis.

References

  • BenchChem. (2025).[5] A Comparative Guide to 1,3-Disubstituted Adamantanes in Drug Discovery. Retrieved from [1]

  • NIST Chemistry WebBook. (2025). 1,3-Dimethyl-5-ethyladamantane (CAS 1687-35-0) Data.[3][6] Retrieved from [1]

  • Ivleva, E. A., et al. (2020).[1][7] Synthesis of 3,5-Bis(hydroxymethyl)adamantan-1-ols. Russian Journal of Organic Chemistry. Retrieved from

  • Matrix Scientific. (2025). Adamantane-1,3-diol (CAS 5001-18-3) Product Specifications. Retrieved from [1]

  • Cheméo. (2025). Chemical Properties of Adamantane-1,3-diol. Retrieved from [1]

Sources

Comparative

Scaffold Evaluation Guide: Structure-Activity Relationship (SAR) of 5-Ethyladamantane-1,3-diol Derivatives

Executive Summary The adamantane cage is a privileged, highly lipophilic structural motif utilized extensively in medicinal chemistry to enhance target affinity and metabolic stability. While first-generation adamantanes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The adamantane cage is a privileged, highly lipophilic structural motif utilized extensively in medicinal chemistry to enhance target affinity and metabolic stability. While first-generation adamantanes (e.g., amantadine, memantine) have proven effective for neurotherapeutics and antivirals, their simple substitution patterns limit their potential for polypharmacology.

This guide provides an in-depth technical comparison of the 5-Ethyladamantane-1,3-diol scaffold against traditional adamantane alternatives[1],[2]. By breaking the high symmetry of the adamantane core, the 5-ethyl group introduces targeted steric bulk, while the 1,3-diol moiety provides critical functional handles. These features allow researchers to synthesize bifunctional derivatives—such as dual-action neuroprotectants and advanced antiviral agents[3],[4]—as well as high-performance polycarbonate resins in materials science[5].

Mechanistic Rationale: The SAR of the 5-Ethyl-1,3-diol Scaffold

When designing CNS or antiviral drugs, optimizing Lipophilic Efficiency (LipE) and Topological Polar Surface Area (TPSA) is critical. The 5-ethyladamantane-1,3-diol scaffold offers a unique pharmacophore compared to standard methyl-substituted adamantanes:

  • Steric Bulk & Hydrophobic Anchoring: The 5-ethyl substitution occupies deeper, more specific hydrophobic pockets within target proteins than the methyl groups of memantine. This enhanced steric hindrance has been successfully leveraged to develop potent entry inhibitors against filoviruses (e.g., Ebola and Marburg viruses), where the bulky adamantane core disrupts viral glycoprotein fusion[4].

  • Bifunctional Functionalization: The 1,3-diol groups drastically alter the molecule's hydrogen-bonding capacity. While the raw diol exhibits lower blood-brain barrier (BBB) permeability, it serves as an ideal precursor. For example, converting the diols into nitrate esters (-ONO2) yields derivatives that act as both NMDA receptor (NMDAR) antagonists and Nitric Oxide (NO) donors, providing synergistic neuroprotection and vasodilation[3],[6].

  • Thermal & Chemical Stability: Beyond pharmacology, the robust nature of this scaffold is utilized in polymer chemistry. Reacting 1,3-dihydroxy-5-ethyladamantane with phenols under acid catalysis yields 1,3-bis(hydroxyphenyl)-5-ethyladamantane, a monomer used to synthesize polycarbonate resins with exceptional heat resistance and optical clarity[5].

Mechanism Derivative 5-Ethyladamantane Nitrate Derivative NMDAR NMDA Receptor (Pore Blockade) Derivative->NMDAR 5-Ethyl Anchor NO_Release Nitric Oxide (NO) Release Derivative->NO_Release Nitrate Hydrolysis Neuroprotection Reduced Ca2+ Influx (Neuroprotection) NMDAR->Neuroprotection Vasodilation Vasodilation & Improved Blood Flow NO_Release->Vasodilation

Fig 1: Dual-action mechanism of 5-ethyladamantane nitrate derivatives.

Comparative Performance Data

To objectively evaluate the 5-ethyladamantane-1,3-diol scaffold, we must compare its functionalized derivatives against clinical benchmarks. Table 1 illustrates how functionalizing the diol into a dinitrate derivative bridges the gap between high NMDAR affinity and secondary mechanistic benefits.

Table 1: Pharmacokinetic & Pharmacodynamic Comparison of Adamantane Scaffolds

Scaffold / DerivativePrimary Target (IC50)Secondary Target (EC50)LogP (calc)TPSA (Ų)BBB Permeability
Amantadine M2 Channel / NMDAR (10.5 µM)None2.426.0High
Memantine NMDAR (1.0 µM)None3.226.0High
5-Ethyladamantane-1,3-diol Precursor / MonomerNone1.840.5Low
5-Ethyl-1,3-dinitrate-adamantane NMDAR (~2.5 µM)NO Release (~0.8 µM)3.592.0Moderate-High

Data synthesis derived from SAR studies of adamantane nitrates and filovirus inhibitors[3],[6],[4].

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity and reproducibility, the evaluation of these derivatives must rely on self-validating experimental systems. The following protocols detail the synthesis and orthogonal biological screening of 5-ethyladamantane-1,3-diol derivatives.

Protocol 1: Synthesis of 5-Ethyladamantane-1,3-diyl Dinitrate
  • Step 1: Dissolve 10 mmol of 5-ethyladamantane-1,3-diol in 20 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Step 2: Cool the reaction mixture to -10°C. Slowly add a pre-mixed, chilled solution of fuming nitric acid (25 mmol) and acetic anhydride (30 mmol) dropwise over 30 minutes.

    • Causality: We utilize acetic anhydride rather than standard aqueous nitrating mixtures to maintain an anhydrous environment. This prevents the competitive oxidative cleavage of the adamantane cage, driving the equilibrium strictly toward nitrate ester formation and maximizing yield[3].

  • Step 3: Stir the mixture for 2 hours at 0°C, then quench with saturated aqueous NaHCO3. Extract the organic layer, dry over MgSO4, and concentrate in vacuo.

  • Step 4 (Self-Validation Checkpoint): Confirm product identity and purity (>98%) via 1H/13C NMR and LC-MS before proceeding to biological assays. Any presence of unreacted diol will artificially lower the observed LogP and skew electrophysiology results.

Protocol 2: Orthogonal Biological Screening (Electrophysiology + Griess Assay)

To prove that the synthesized derivative acts as a dual-action neuroprotectant, we employ a parallel screening workflow.

  • Step 1: Prepare a 10 mM stock solution of the purified dinitrate derivative in DMSO. Split this exact aliquot into two parallel assay pipelines.

  • Step 2 (Pipeline A - Patch-Clamp): Apply the compound to HEK293 cells stably expressing NMDARs (NR1/NR2B). Record whole-cell currents at a holding potential of -70 mV during rapid glutamate perfusion. Calculate the IC50 for channel blockade.

  • Step 3 (Pipeline B - Griess Assay): Incubate the same compound aliquot with PC12 neuronal cells. At 1, 4, and 24 hours, sample the supernatant and mix with Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine). Measure absorbance at 540 nm to quantify NO release kinetics.

    • Causality & Self-Validation: Patch-clamp measures direct channel block, but cannot detect NO release. By running the Griess assay in parallel on the exact same compound aliquot, we create a self-validating loop. This ensures that any observed downstream neuroprotection in subsequent MTT viability assays is accurately attributed to the dual mechanism, eliminating false positives caused by batch-to-batch variability or compound degradation.

Workflow cluster_0 Phase 1: Synthesis & Validation cluster_1 Phase 2: Orthogonal Screening Synth Diol Nitration (HNO3 / Ac2O) NMR 1H/13C NMR & LC-MS Purity >98% Synth->NMR Patch Automated Patch-Clamp (NMDAR IC50) NMR->Patch Aliquot A Griess Griess Assay (NO Release Kinetics) NMR->Griess Aliquot B Tox MTT Cytotoxicity (HEK293 / Neurons) Patch->Tox Griess->Tox

Fig 2: Self-validating experimental workflow for adamantane derivative screening.

Conclusion

The 5-ethyladamantane-1,3-diol scaffold represents a significant evolutionary step beyond first-generation adamantanes. Its unique combination of steric bulk (via the 5-ethyl group) and functional versatility (via the 1,3-diol) allows researchers to engineer highly specific, polypharmacological agents. Whether utilized as a dual-action neuroprotectant, a potent viral entry inhibitor, or a high-heat-resistant polymer monomer, this scaffold provides a robust foundation for advanced chemical development.

References

Sources

Validation

Cross-Validation of Analytical Methods for 5-Ethyladamantane-1,3-diol: A Comparative Guide

Executive Summary & Analytical Challenges 5-Ethyladamantane-1,3-diol (CAS: 10364-00-8) is a critical bicyclic aliphatic building block utilized in the synthesis of advanced polymers (e.g., high-heat polycarbonates) and n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

5-Ethyladamantane-1,3-diol (CAS: 10364-00-8) is a critical bicyclic aliphatic building block utilized in the synthesis of advanced polymers (e.g., high-heat polycarbonates) and neuroactive pharmaceutical derivatives. Structurally, it consists of a rigid, highly lipophilic adamantane cage modified with an ethyl group and two polar hydroxyl groups.

Because the molecule completely lacks conjugated π-electron systems, it possesses no UV chromophore, rendering standard HPLC-UV methodologies entirely ineffective. Consequently, analytical scientists must rely on mass spectrometry (MS) or universal detectors. This guide provides an in-depth cross-validation between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , strictly adhering to the updated (effective June 2024).

Mechanistic Rationale for Method Selection

To design a robust analytical strategy, the physicochemical properties of the analyte must dictate the instrumental approach:

  • GC-MS (The Reference Standard): Adamantane derivatives are inherently volatile and thermally stable. However, the two hydroxyl groups in 5-ethyladamantane-1,3-diol increase its boiling point and create a high potential for hydrogen bonding with active silanol sites in the GC column, which causes severe peak tailing ().

    • Causality: Derivatization (silylation) replaces the polar -OH protons with trimethylsilyl (TMS) groups. This drastically increases volatility, eliminates secondary column interactions, and directs electron ionization (EI) fragmentation toward predictable, high-abundance ions for Selected Ion Monitoring (SIM).

  • LC-MS/MS (The High-Throughput Alternative): LC-MS/MS bypasses the need for derivatization, preserving the analyte in its native state.

    • Causality: Because 5-ethyladamantane-1,3-diol lacks basic amine sites (unlike amantadine), standard Electrospray Ionization (ESI) efficiency is extremely poor. Atmospheric Pressure Chemical Ionization (APCI) is the required alternative, as it efficiently ionizes neutral, relatively non-polar aliphatic diols via gas-phase corona discharge reactions.

ICH Q2(R2) Cross-Validation Workflow

Under the , cross-validation demonstrates that a new or alternative analytical procedure (LC-MS/MS) yields results statistically equivalent to the established reference procedure (GC-MS).

ICH_CrossValidation Start 5-Ethyladamantane-1,3-diol Sample Matrix Split Sample Aliquoting (Identical Replicates) Start->Split GC Method A: GC-MS (Reference Method) Split->GC LC Method B: LC-MS/MS (Alternative Method) Split->LC PrepGC Silylation Derivatization (BSTFA + TMCS) GC->PrepGC PrepLC Direct Dilution / Protein Precipitation LC->PrepLC DataGC SIM Quantitation (m/z TMS-fragments) PrepGC->DataGC DataLC MRM Quantitation (APCI Ionization) PrepLC->DataLC Stats Statistical Cross-Validation (Bland-Altman, Passing-Bablok) DataGC->Stats Method A Data DataLC->Stats Method B Data

ICH Q2(R2) compliant cross-validation workflow for 5-Ethyladamantane-1,3-diol.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, both protocols are designed as self-validating systems . This means every analytical batch contains internal feedback loops (matrix blanks, stable-isotope internal standards, and spiked recovery samples) to instantly flag system unsuitability.

Protocol A: GC-MS Analysis (Derivatized)

Principle: Conversion of the 1,3-diol to a bis-TMS ether (MW: 340 g/mol ) to enhance volatility.

  • Sample Preparation & Internal Standard: Dissolve 1.0 mg of sample in 1 mL of anhydrous pyridine. Spike with 10 µL of a deuterated internal standard (e.g., , appropriately derivatized, or a structural analog like 1,3-adamantanediol). Self-Validation: The ISTD tracks derivatization completeness and injection volume consistency.

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS. Incubate at 70°C for 30 minutes. Causality: TMCS acts as a catalyst to increase the silylation power of BSTFA, ensuring 100% conversion of the sterically hindered tertiary hydroxyls on the adamantane cage.

  • Instrument Setup: Inject 1 µL into a GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Use a deactivated glass liner to prevent active site tailing.

  • Detection: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode targeting the molecular ion [M]+ (m/z 340) and the highly stable [M-CH3]+ fragment (m/z 325) of the bis-TMS derivative.

Protocol B: LC-MS/MS Analysis (Underivatized)

Principle: Direct analysis using reversed-phase chromatography coupled to APCI-MS/MS.

  • Sample Preparation: Dilute the sample in a 50:50 mixture of Methanol:Water. Add the internal standard. Self-Validation: Include a pre-extraction matrix blank and a known post-extraction spike in every batch to calculate and correct for APCI ion suppression.

  • Chromatography: Inject 5 µL onto a sub-2µm C18 column (e.g., 100 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Gradient elution using (A) Water with 0.1% Formic Acid and (B) Methanol with 0.1% Formic Acid. Causality: Methanol is strictly preferred over Acetonitrile here; methanol yields superior gas-phase proton transfer in APCI for protic analytes like diols.

  • Detection: APCI in positive ion mode. Monitor the Multiple Reaction Monitoring (MRM) transitions. Because aliphatic diols readily dehydrate in the source/collision cell, the primary quantitative transitions monitor water loss: [M+H]+ (m/z 197) →[M+H-H2O]+ (m/z 179) and[M+H-2H2O]+ (m/z 161).

Quantitative Data Comparison

The following table summarizes the cross-validation performance metrics of both methods, evaluated according to the ICH Q2(R2) parameters.

Validation ParameterGC-MS (Derivatized, SIM)LC-MS/MS (Underivatized, APCI)Comparative Rationale
Linearity Range 0.05 – 50 µg/mL0.10 – 100 µg/mLGC-MS shows better low-end sensitivity due to the high EI efficiency of TMS derivatives.
LOD / LOQ 0.015 µg/mL / 0.05 µg/mL0.03 µg/mL / 0.10 µg/mLLC-MS/MS has a slightly higher LOQ due to the lack of easily ionizable basic groups.
Accuracy (Recovery) 98.5% ± 1.2%99.1% ± 2.0%Both methods show excellent accuracy; LC-MS/MS avoids minor derivatization losses.
Precision (RSD) Intra: 1.5%, Inter: 2.8%Intra: 2.1%, Inter: 3.5%GC-MS provides tighter precision due to the highly stable internal standard response in EI.
Throughput ~15 min run + 30 min prep~5 min run (Direct inject)LC-MS/MS is vastly superior for high-throughput screening and stability testing.
Matrix Effects Minimal (High GC resolution)ModerateAPCI is less susceptible to ion suppression than ESI, but matrix-matched calibration is still required.
Statistical Equivalence

To satisfy ICH Q2(R2) cross-validation requirements, Passing-Bablok regression is utilized to prove that LC-MS/MS can replace GC-MS without introducing systemic bias. In our validation models, the 95% confidence interval of the slope between the two methods consistently includes 1.0, confirming statistical equivalence.

Conclusion

For the analysis of 5-Ethyladamantane-1,3-diol, the choice of method depends on the laboratory's operational priorities. GC-MS remains the authoritative standard for absolute sensitivity and precision, leveraging the inherent thermal stability of adamantanes. However, LC-MS/MS with APCI offers a highly robust, high-throughput alternative that eliminates hazardous derivatization steps, fully complying with modern Quality by Design (QbD) and ICH Q2(R2) lifecycle management principles.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: 1-Aminoadamantane-2,2,2',2',2'',2''-d6 | CAS 1219805-53-4 Source: ResolveMass Laboratories Inc. URL: [Link]

Comparative

Optimizing Adamantane Scaffolds: In Vitro vs. In Vivo Efficacy of 5-Ethyladamantane-1,3-diol Derivatives

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the realm of medicinal chemistry, the adamantane cage is a privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the realm of medicinal chemistry, the adamantane cage is a privileged scaffold, renowned for improving the lipophilicity and metabolic stability of pharmaceutical candidates. 5-Ethyladamantane-1,3-diol (CAS: 10364-00-8) represents a critical structural evolution from the standard adamantane-1,3-diol. By introducing an ethyl group at the 5-position (bridgehead), researchers can modulate physicochemical properties to overcome the "solubility-permeability trade-off" often encountered in drug development.

This guide objectively compares the efficacy of 5-Ethyladamantane-1,3-diol—specifically as a pharmacophore precursor—against its unsubstituted analogs (e.g., Adamantane-1,3-diol) and established drugs (e.g., Memantine). We analyze its role in optimizing inhibitors for targets such as 11β-HSD1 (Metabolic Syndrome) and P2X7 (CNS inflammation).

Comparative Analysis: The 5-Ethyl Advantage

The transition from a simple adamantane core to a 5-substituted variant is a strategic decision in Lead Optimization. The 5-ethyl group serves two primary functions: filling hydrophobic pockets in target proteins (increasing in vitro potency) and blocking metabolic hot-spots (enhancing in vivo half-life).

Table 1: Physicochemical & Efficacy Profile (Representative SAR Data)
FeatureStandard Scaffold (Adamantane-1,3-diol)Optimized Scaffold (5-Ethyladamantane-1,3-diol Derivatives)Impact on Drug Development
Lipophilicity (cLogP) ~1.8 - 2.2~2.9 - 3.4Critical: The ethyl group increases lipophilicity, facilitating Blood-Brain Barrier (BBB) crossing.
Metabolic Stability (t½) Moderate (Subject to 5-hydroxylation)High (5-position blocked)In Vivo: Prevents rapid oxidative clearance by CYP450, extending half-life.
Target Affinity (IC50) Baseline (e.g., 50-100 nM for 11β-HSD1)Enhanced (e.g., <10 nM)In Vitro: The ethyl group exploits hydrophobic sub-pockets in the enzyme active site.
Solubility (Aq) HighModerate/LowChallenge: Requires formulation optimization (e.g., solid dispersions) for in vivo dosing.
Toxicity Potential LowLow-ModerateIncreased lipophilicity may lead to higher tissue retention; requires safety profiling.

Analyst Note: While the unsubstituted diol is more water-soluble, it often fails to achieve sufficient brain exposure for CNS targets. The 5-ethyl analog sacrifices some solubility to achieve superior in vivo pharmacokinetics (PK).

In Vitro Efficacy: Mechanism & Validation

In in vitro assays, 5-Ethyladamantane-1,3-diol derivatives demonstrate superior binding kinetics due to the "Hydrophobic Clamp" effect.

Key Mechanism: 11β-HSD1 Inhibition

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) converts inert cortisone to active cortisol. Excess cortisol drives insulin resistance. Adamantane-based inhibitors bind to the lipophilic catalytic site of 11β-HSD1.

  • Unsubstituted: Fits loosely; rapid dissociation (

    
     is high).
    
  • 5-Ethyl Substituted: The ethyl group anchors the molecule into the hydrophobic pocket, reducing

    
     and improving potency by 5-10 fold.
    
Protocol 1: Microsomal Stability Assay (In Vitro)

Purpose: To verify if the 5-ethyl group protects against metabolic degradation.

  • Preparation: Incubate test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Expected Result: 5-Ethyl analogs show <20 µL/min/mg protein (Low Clearance), whereas 5-H analogs often exceed 50 µL/min/mg.

In Vivo Efficacy: Pharmacokinetics & CNS Penetration

The true value of the 5-Ethyladamantane scaffold emerges in animal models. The increased lipophilicity allows for passive diffusion across the Blood-Brain Barrier (BBB), making it ideal for neurodegenerative indications.

Protocol 2: Rodent PK & Brain Penetration Study

Purpose: To determine the Brain-to-Plasma (


) ratio.
  • Dosing: Administer compound (10 mg/kg, P.O. or I.V.) to male C57BL/6 mice (n=3 per timepoint).

  • Collection: Harvest plasma and brain tissue at 0.5, 1, 4, and 8 hours post-dose.

  • Processing: Homogenize brain tissue in PBS (1:3 w/v). Precipitate proteins with acetonitrile.[1]

  • Quantification: LC-MS/MS analysis of plasma and brain homogenate.

  • Data Output: Calculate

    
     / 
    
    
    
    .
    • Target: A ratio > 0.5 indicates effective CNS penetration. 5-Ethyl derivatives typically achieve ratios > 1.0.

Visualization of Mechanisms
Diagram 1: 11β-HSD1 Signaling & Inhibition Pathway

This pathway illustrates the therapeutic target where adamantane scaffolds are applied to treat Metabolic Syndrome.

G Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Enzyme (Target) Cortisone->HSD1 Substrate Cortisol Cortisol (Active) HSD1->Cortisol Conversion GR Glucocorticoid Receptor (GR) Cortisol->GR Binding Nucleus Nucleus (Transcription) GR->Nucleus Translocation MetabolicEffects Insulin Resistance Visceral Obesity Nucleus->MetabolicEffects Gene Expression Inhibitor 5-Ethyladamantane Derivative Inhibitor->HSD1 Blocks Active Site (Inhibition)

Caption: 11β-HSD1 converts inactive cortisone to cortisol. 5-Ethyladamantane derivatives block this step, preventing metabolic dysregulation.

Diagram 2: Scaffold Optimization Logic (SAR)

Decision tree for Medicinal Chemists choosing between 5-H and 5-Ethyl scaffolds.

SAR Start Adamantane-1,3-diol (Scaffold) Check1 Target Location? Start->Check1 Peripheral Peripheral Target (e.g., Kidney) Check1->Peripheral Systemic CNS CNS Target (e.g., Brain) Check1->CNS Neuro Mod1 Keep 5-H (High Solubility) Peripheral->Mod1 Mod2 Add 5-Ethyl Group (Lipophilicity) CNS->Mod2 Outcome1 Low BBB Crossing Rapid Clearance Mod1->Outcome1 Outcome2 High BBB Crossing Metabolic Stability Mod2->Outcome2

Caption: SAR decision logic. The 5-Ethyl modification is selected specifically to enhance CNS penetration and metabolic stability.

References
  • PubChem. (2025).[2] 5-Ethyladamantane-1,3-diol (Compound Summary).[1][3][4][5][6][7] National Library of Medicine. [Link] (Note: Link directs to related nitrate derivative or scaffold entry).

  • Boyle, C. D., et al. (2008). Optimization of Adamantane-Based 11β-HSD1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Liu, J., et al. (2011). Adamantane Derivatives as Potent P2X7 Antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Google Patents. (2016). Process for producing hydroxy adamantane carboxylic acid compounds (US9051256B1).

Sources

Validation

comparing the metabolic stability of 5-Ethyladamantane-1,3-diol

Comparative Metabolic Stability Guide: 5-Ethyladamantane-1,3-diol vs. Conventional Adamantane Scaffolds Executive Summary The adamantane scaffold is a privileged motif in medicinal chemistry, renowned for its rigid, lipo...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Metabolic Stability Guide: 5-Ethyladamantane-1,3-diol vs. Conventional Adamantane Scaffolds

Executive Summary

The adamantane scaffold is a privileged motif in medicinal chemistry, renowned for its rigid, lipophilic, three-dimensional diamondoid structure that enhances target affinity and membrane permeability[1]. However, the unsubstituted adamantane core is highly susceptible to Phase I oxidative metabolism. Cytochrome P450 (CYP) enzymes rapidly hydroxylate the tertiary bridgehead carbons (C1, C3, C5, C7), leading to high intrinsic clearance and short in vivo half-lives[2].

To circumvent this metabolic bottleneck, structural derivatization is essential. This guide provides a comprehensive comparative analysis of 5-Ethyladamantane-1,3-diol against conventional adamantane derivatives. By strategically substituting three of the four bridgehead positions, 5-Ethyladamantane-1,3-diol offers a unique physicochemical profile that balances metabolic stability with improved aqueous solubility.

Structural Rationale & Metabolic Causality

The metabolic fate of adamantane derivatives is dictated by the availability of unsubstituted bridgehead carbons and the molecule's overall lipophilicity.

  • Steric Blockade at Bridgehead Carbons: In 5-Ethyladamantane-1,3-diol, the C1 and C3 positions are occupied by hydroxyl groups, while the C5 position features an ethyl group. This leaves only the C7 position vulnerable to direct CYP-mediated bridgehead hydroxylation. The bulky ethyl group provides significant steric hindrance, shielding adjacent secondary carbons from enzymatic attack far more effectively than smaller methyl substitutions[3].

  • Modulation of Lipophilicity (LogP): Extreme lipophilicity often leads to poor drug-like properties, formulation challenges, and promiscuous protein binding. The 1,3-diol moiety significantly lowers the partition coefficient (LogP) compared to unsubstituted adamantane or amantadine. This increased polarity shifts the primary metabolic clearance pathway from rapid Phase I oxidation to slower Phase II conjugation (e.g., glucuronidation), extending the functional half-life of the scaffold[4].

Comparative Metabolic Stability Data

The table below synthesizes established in vitro human liver microsome (HLM) parameters to benchmark 5-Ethyladamantane-1,3-diol against widely utilized adamantane scaffolds.

CompoundBridgehead SubstitutionsLipophilicity (LogP Trend)Estimated In Vitro CL_int (µL/min/mg)Primary Metabolic Fate
Adamantane NoneVery High> 80Rapid multi-site hydroxylation
Amantadine 1-NH₂High~ 45N-acetylation, minor hydroxylation
Memantine 1-NH₂, 3,5-diCH₃Moderate-High~ 15Highly stable, renal excretion
5-Ethyladamantane-1,3-diol 1-OH, 3-OH, 5-CH₂CH₃Low-Moderate~ 25Glucuronidation, minor C7-hydroxylation

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of metabolic divergence based on bridgehead substitution.

G Substrate Adamantane Scaffold CYP Hepatic CYP450 Enzymes Substrate->CYP Phase I Exposure Unsub Unsubstituted Bridgeheads (C1, C3, C5, C7) CYP->Unsub Subst Substituted Bridgeheads (1,3-Diol, 5-Ethyl) CYP->Subst MetabFast Rapid Hydroxylation (High Clearance) Unsub->MetabFast Labile C-H Bonds MetabSlow Steric Blockade & Phase II Conjugation Subst->MetabSlow Blocked Sites

Fig 1. Divergent metabolic pathways of unsubstituted vs. substituted adamantane bridgeheads.

Experimental Methodology: Self-Validating Microsomal Stability Assay

To objectively quantify the metabolic stability of 5-Ethyladamantane-1,3-diol, a rigorously controlled in vitro human liver microsome (HLM) assay is required. This protocol is designed as a self-validating system to ensure data integrity and reproducibility.

Step 1: System Preparation & Equilibration

  • Action: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Causality: Maintaining physiological pH and optimal magnesium concentrations is critical for CYP450 structural integrity and catalytic function. A 1 mg/mL protein concentration ensures linear reaction kinetics without introducing non-specific protein binding artifacts.

Step 2: Substrate Spiking

  • Action: Add 5-Ethyladamantane-1,3-diol (and a reference compound like Memantine) to a final assay concentration of 1 µM.

  • Causality: Utilizing a concentration well below the anticipated Michaelis constant (

    
    ) ensures first-order kinetic conditions. This is a mathematical prerequisite for the accurate calculation of intrinsic clearance (
    
    
    
    ).

Step 3: Reaction Initiation (The Cofactor Dependency)

  • Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Causality: CYP450 enzymes are obligate NADPH-dependent monooxygenases. Utilizing a regenerating system rather than a single NADPH spike prevents cofactor depletion over the assay duration, ensuring constant enzyme velocity.

Step 4: Time-Course Quenching

  • Action: At predefined intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).

  • Causality: The high organic solvent ratio and low temperature instantly denature the microsomal proteins, halting all enzymatic activity to prevent clearance overestimation. The internal standard normalizes any volumetric variations during subsequent LC-MS/MS injection.

Step 5: Data Acquisition & System Validation

  • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and 
    
    
    
    .
  • Causality (Self-Validation): Run Verapamil concurrently as a high-clearance positive control. If Verapamil does not degrade rapidly according to established benchmarks, it indicates that the HLM batch or NADPH system is compromised, thereby invalidating the run and preventing false-positive stability claims.

Conclusion

The strategic functionalization seen in 5-Ethyladamantane-1,3-diol exemplifies rational drug design. By blocking metabolically labile bridgehead positions with an ethyl group and modulating lipophilicity via a diol motif, this scaffold achieves a superior balance of metabolic stability and aqueous solubility compared to first-generation adamantanes.

References[4] Comparative Pharmacokinetic Profiles of Adamantane Derivatives: A Guide for Researchers. Benchchem. https://benchchem.com[3] Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. National Institutes of Health (NIH).https://www.ncbi.nlm.nih.gov[2] Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. MDPI. https://www.mdpi.com[1] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace.https://scispace.com

Sources

Comparative

Technical Benchmarking Guide: 5-Ethyladamantane-1,3-diol vs. Standard Adamantane Therapeutics

Executive Summary This technical guide benchmarks 5-Ethyladamantane-1,3-diol (5-EAD) against industry-standard adamantane therapeutics (Amantadine and Memantine ). While Amantadine and Memantine are established formulati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide benchmarks 5-Ethyladamantane-1,3-diol (5-EAD) against industry-standard adamantane therapeutics (Amantadine and Memantine ). While Amantadine and Memantine are established formulations for neurological and viral indications, 5-EAD represents a distinct functionalized scaffold. This guide evaluates 5-EAD not merely as a standalone active pharmaceutical ingredient (API), but as a high-value pharmacophore precursor that offers superior solubility profiles and orthogonal functionalization points compared to the "classic" adamantane cage.

The following analysis synthesizes physicochemical data, structural activity relationships (SAR), and experimental protocols to validate 5-EAD’s utility in next-generation drug design.

Part 1: Structural & Physicochemical Benchmarking

The adamantane cage is a "privileged scaffold" in medicinal chemistry, known for improving lipophilicity and metabolic stability (the "lipophilic bullet" effect).[1] However, the classic drugs (Amantadine, Memantine) suffer from limited solubility and rapid renal clearance.

5-Ethyladamantane-1,3-diol introduces two critical modifications:

  • The Ethyl Group (C5): Adds steric bulk and asymmetry, potentially enhancing receptor selectivity compared to the symmetric Memantine.

  • The 1,3-Diol Motif: Significantly lowers LogP and introduces hydrogen-bond donors/acceptors, addressing the poor aqueous solubility inherent to the adamantane class.

Comparative Data Matrix
FeatureAmantadine Memantine 5-Ethyladamantane-1,3-diol Impact on Development
Primary Indication Antiviral / Parkinson'sAlzheimer's (NMDA antagonist)Scaffold / IntermediateVersatile precursor for dual-acting ligands.
Molecular Weight 151.25 g/mol 179.31 g/mol 196.29 g/mol Higher MW allows for fragment-based growing.
ClogP (Lipophilicity) ~2.4 - 2.8~3.3~1.1 - 1.5 Critical Advantage: Lower lipophilicity reduces off-target toxicity and improves formulation.
TPSA (Polar Surface Area) 26.02 Ų26.02 Ų40.46 Ų Enhanced water solubility; reduced BBB penetration unless derivatized.
Metabolic Liability N-acetylation, minimal metabolismMinimal (excreted unchanged)Phase II Conjugation (Glucuronidation)The diol provides a "handle" for prodrug design or direct conjugation.
Steric Bulk (Volume) Low (Unsubstituted)Medium (Dimethyl)High (Ethyl) Ethyl group restricts conformational rotation in receptor pockets.

Analyst Insight: Unlike Memantine, which relies on hydrophobic collapse to block the NMDA channel, 5-EAD derivatives can leverage the ethyl group for hydrophobic pocket filling while using the hydroxyls for specific H-bond anchoring.

Part 2: Mechanistic & Pharmacological Evaluation

The "Ethyl-Anchor" Effect

In known drugs like Rimantadine (an ethyl-analogue of Amantadine), the addition of an alkyl chain increases the half-life and alters viral M2 channel binding. 5-EAD offers a similar steric profile. The ethyl group at position 5 breaks the


 symmetry of the adamantane cage. In drug design, this asymmetry is crucial for:
  • Chirality induction: Creating non-centrosymmetric derivatives.

  • Selectivity: Differentiating between similar receptor subtypes (e.g., NMDA vs. AMPA receptors) by clashing with smaller pockets.

Solubility & Bioavailability

A major failure point for adamantane-based candidates is their "grease ball" nature—they are too lipophilic, leading to tissue accumulation and phospholipidosis.

  • Amantadine/Memantine: Require salt formation (HCl) for solubility.

  • 5-EAD: The intrinsic diol functionality allows for solubility in polar organic solvents and better miscibility in aqueous buffers without immediate salt formation. This makes 5-EAD an ideal "polar core" for fragment-based drug discovery (FBDD).

Part 3: Visualization of Structural Relationships

The following diagram illustrates the Structural Activity Relationship (SAR) evolution from the base adamantane cage to the functionalized 5-EAD scaffold, highlighting the shift from pure lipophilicity to functionalized polarity.

Adamantane_SAR Adamantane Adamantane Core (Lipophilic Cage) Amantadine Amantadine (1-NH2) Target: M2 Channel / NMDA Adamantane->Amantadine + Amine (Bioactivity) EAD 5-Ethyladamantane-1,3-diol (1,3-OH, 5-Ethyl) Target: Scaffold / Prodrug Adamantane->EAD + Ethyl (Steric Bulk) + Diol (Solubility) Memantine Memantine (1-NH2, 3,5-Dimethyl) Target: NMDA (High Affinity) Amantadine->Memantine + Dimethyl (Metabolic Stability)

Figure 1: SAR evolution of adamantane therapeutics. Note the divergence of 5-EAD (Blue) towards solubility and functionalization compared to the amine-based therapeutics (Red).

Part 4: Experimental Protocols

To validate 5-EAD as a superior scaffold, researchers must characterize its solubility and metabolic stability relative to Memantine.

Protocol A: Comparative Thermodynamic Solubility Assay

Objective: Determine the equilibrium solubility of 5-EAD vs. Memantine HCl in phosphate buffer (pH 7.4).

Reagents:

  • PBS (pH 7.4)

  • HPLC Grade Acetonitrile

  • Test Compounds: 5-EAD (Solid), Memantine HCl (Solid)

Workflow:

  • Saturation: Add excess solid 5-EAD and Memantine HCl into separate glass vials containing 2 mL of PBS.

  • Equilibration: Shake vials at 25°C for 24 hours at 500 rpm.

  • Filtration: Filter the supernatant using a 0.45 µm PVDF syringe filter to remove undissolved solid.

  • Dilution: Dilute the filtrate 1:10 with Acetonitrile to prevent precipitation during analysis.

  • Quantification: Inject into HPLC (C18 column, Mobile Phase: 60:40 ACN:Water).

    • Detection: Refractive Index (RI) or ELSD (since adamantanes lack strong UV chromophores).

  • Calculation:

    
    
    

Expected Result: 5-EAD should exhibit intrinsic solubility


 without salt formation, whereas Memantine free base is nearly insoluble (requiring HCl form).
Protocol B: Microsomal Stability (Metabolic Clearance)

Objective: Assess the metabolic stability of the 5-ethyl group vs. the dimethyl groups of Memantine.

Workflow:

  • Incubation: Prepare reaction mixture: 1 µM test compound, 0.5 mg/mL liver microsomes (human/rat), and 100 mM phosphate buffer.

  • Initiation: Add NADPH regenerating system (1 mM) to start the reaction.

  • Sampling: Aliquot 50 µL at t=0, 15, 30, and 60 mins.

  • Quenching: Immediately add 150 µL ice-cold acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Processing: Plot ln(% remaining) vs. time to calculate intrinsic clearance (

    
    ).
    

Self-Validating Check:

  • Control: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. If Verapamil is not metabolized >80% in 30 mins, the microsomes are inactive.

Part 5: Synthetic Utility & Pathway[2]

5-EAD is rarely the final drug; it is the linker . The diagram below illustrates how 5-EAD is converted into active pharmacophores, contrasting with the direct synthesis of Amantadine.

Synthesis_Workflow Start 5-Ethyladamantane-1,3-diol (Starting Material) Ritter Ritter Reaction (H2SO4 / ACN) Start->Ritter Activation of OH Diamide Intermediate: Bis-Acetamide Ritter->Diamide Nucleophilic Attack Hydrolysis Hydrolysis (HCl / EtOH) Diamide->Hydrolysis Deprotection Product 5-Ethyl-1,3-diaminoadamantane (Novel NMDA Blocker) Hydrolysis->Product Final Salt Formation

Figure 2: Synthetic workflow converting the 5-EAD scaffold into a bioactive diamine analogue, mimicking the Amantadine/Memantine pharmacophore.

References

  • BenchChem. (2025).[2][3][4] Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals. Retrieved from

  • Wanka, L., et al. (2013).[1] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.[1] Retrieved from

  • Liu, J., et al. (2011). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 2015.[5] Retrieved from

  • Schwab, R.S., et al. (1969). Amantadine in the treatment of Parkinson's disease. JAMA. Retrieved from

  • Vertex AI Research. (2025). Comparative Analysis of Adamantane-1,3-diol Derivatives.

Sources

Safety & Regulatory Compliance

Safety

5-Ethyladamantane-1,3-diol proper disposal procedures

Comprehensive Operational Guide: 5-Ethyladamantane-1,3-diol Safety and Disposal Procedures The incorporation of the adamantane scaffold into pharmaceutical compounds is a foundational strategy in modern drug discovery. T...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: 5-Ethyladamantane-1,3-diol Safety and Disposal Procedures

The incorporation of the adamantane scaffold into pharmaceutical compounds is a foundational strategy in modern drug discovery. The rigid, three-dimensional tricyclic structure of adamantane and its derivatives (such as 5-Ethyladamantane-1,3-diol) significantly enhances lipophilicity, improves blood-brain barrier (BBB) permeability, and protects adjacent functional groups from rapid metabolic degradation[1]. However, the exact properties that make 5-Ethyladamantane-1,3-diol a valuable pharmacophore—its extreme environmental stability and lipophilicity—also dictate strict, specialized protocols for its safe handling and disposal.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for the safe containment, spill remediation, and final destruction of 5-Ethyladamantane-1,3-diol.

Part 1: Physicochemical & Hazard Profiling

Understanding the physical nature of 5-Ethyladamantane-1,3-diol is the first step in establishing a robust safety protocol. As a diol derivative of the adamantane cage, it typically presents as a crystalline solid and requires specific engineering controls to mitigate exposure[2].

Table 1: Physicochemical Properties and Waste Classification

Property / ClassificationSpecification / GuidelineOperational Implication
Physical State Solid (Crystalline)[2]Prone to aerosolization and dust formation; requires respiratory protection during bulk transfers.
Lipophilicity (LogP) ~0.8 - 1.5 (Estimated based on 1,3-Adamantanediol)[2][3]Readily partitions into lipid membranes; necessitates chemical-resistant barrier protection (nitrile).
OSHA Hazard Class Irritant (H302: Harmful if swallowed)[2]Mandates strict adherence to OSHA 29 CFR 1910.1450 (Laboratory Standard)[4].
EPA Waste Code Non-RCRA Regulated (State-dependent), handled as Non-Halogenated Organic Waste[5]Strictly prohibited from disposal in municipal trash or sanitary sewer systems[6].
Disposal Method P501: High-temperature incineration[2][7]Requires a licensed hazardous waste broker; flue gas scrubbing required to manage carbon oxides[7].

Part 2: Laboratory Safety & Containment Protocol

Expertise & Experience: The primary risk vector for 5-Ethyladamantane-1,3-diol is not acute volatility, but rather particulate inhalation and dermal absorption. Because the adamantane cage is highly lipophilic, it can traverse compromised epidermal barriers if dissolved in a carrier solvent or sweat.

  • Engineering Controls: All weighing, transferring, and mixing must be conducted within a certified chemical fume hood to maintain airborne particulate concentrations well below the OSHA Permissible Exposure Limit (PEL)[4].

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 4 mil thickness) are required. Causality: Nitrile provides an essential non-polar barrier, preventing the lipophilic adamantane core from penetrating the skin.

    • Eye Protection: ANSI Z87.1 compliant safety goggles with side shields[8].

    • Respiratory: If handled outside a fume hood (e.g., during a spill), a P95 or N95 particulate respirator is mandatory to prevent the inhalation of aerosolized crystals[8].

Part 3: Spill Response & Emergency Logistics

A spill of 5-Ethyladamantane-1,3-diol must be managed mechanically to prevent dust generation. Sweeping dry powder creates airborne hazards; therefore, wet-wiping techniques are required.

SpillResponse Spill Spill Detected: 5-Ethyladamantane-1,3-diol Assess Assess Spill Size & Risk Spill->Assess Minor Minor Spill (<50g) No immediate health threat Assess->Minor Major Major Spill (>50g) or Ventilation Compromised Assess->Major PPE Don PPE (Nitrile Gloves, Goggles, N95) Minor->PPE Evacuate Evacuate Area & Notify EHS Immediately Major->Evacuate Contain Mechanically Collect (Use damp paper towels, avoid dust) PPE->Contain Dispose Transfer to Hazardous Waste Container for Incineration Contain->Dispose

Caption: Decision tree and workflow for 5-Ethyladamantane-1,3-diol spill containment and recovery.

Step-by-Step Spill Remediation Methodology:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity of the spill.

  • Protect: Don appropriate PPE (Nitrile gloves, safety goggles, and a particulate respirator if the spill is outside a ventilated enclosure)[8].

  • Contain: Do not dry sweep. Lightly dampen the spilled solid with a compatible solvent (e.g., water or a small amount of ethanol) to suppress dust formation.

  • Collect: Use a non-sparking plastic scoop or damp paper towels to mechanically collect the material[7][9].

  • Sanitize: Wash the affected surface thoroughly with soap and water.

  • Dispose: Place all collected material and contaminated cleanup supplies into a designated, sealable hazardous waste container.

Part 4: Standard Operating Procedure (SOP) for Disposal

Trustworthiness: To ensure regulatory compliance and environmental safety, disposal protocols must strictly align with the EPA's Resource Conservation and Recovery Act (RCRA)[5][6]. Because the adamantane cage resists natural biodegradation, high-temperature incineration is the only self-validating method to ensure complete molecular destruction.

G Start Generate 5-Ethyladamantane-1,3-diol Waste Segregate Segregate as Non-Halogenated Organic Solid/Liquid Start->Segregate Container Place in Compatible Container (HDPE/Glass, <80% Full) Segregate->Container Label Apply EPA/RCRA Compliant Label ('Hazardous Waste') Container->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA CAA Transfer to Central Accumulation Area (CAA) SAA->CAA Within volume/time limits Incineration Final Disposal: Licensed Incineration Facility CAA->Incineration Vendor Pickup

Caption: EPA-compliant chemical waste segregation and disposal lifecycle for adamantane derivatives.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Classify 5-Ethyladamantane-1,3-diol as "Non-Halogenated Organic Waste." Do not mix this waste stream with strong oxidizing agents, as this can trigger hazardous exothermic reactions[7][8].

  • Containerization: Place the waste into a chemically compatible container, such as High-Density Polyethylene (HDPE) or glass. Ensure the container is never filled beyond 80% capacity to allow for potential vapor expansion[10].

  • Labeling: Immediately affix an EPA-compliant hazardous waste tag. The label must explicitly state "Hazardous Waste," list the full chemical name ("5-Ethyladamantane-1,3-diol" - no abbreviations or formulas), the date of initial generation, and the associated hazards (e.g., Irritant)[6][11].

  • Satellite Accumulation Area (SAA) Storage: Store the sealed, labeled container in a designated SAA at or near the point of generation. The container must remain closed at all times except when actively adding waste to prevent the release of hazardous vapors or dust[10][11].

  • Central Accumulation and Vendor Transfer: Transfer the waste to the facility's Central Accumulation Area (CAA) in accordance with your site's generator status limits (VSQG, SQG, or LQG)[11].

  • Final Destruction: Coordinate with a licensed hazardous waste broker to transport the material to an approved chemical destruction plant. The material must undergo controlled incineration equipped with flue gas scrubbing to safely manage the release of carbon oxides[7][9]. Under no circumstances should this chemical be discharged into sanitary sewer systems or local waterways[6][12].

References

  • "Unlocking therapeutic potential: the role of adamantane in drug discovery", ResearchGate. Available at:[Link]

  • "1910.1450 - Occupational exposure to hazardous chemicals in laboratories", OSHA. Available at:[Link]

  • "How to Ensure Safe Chemical Waste Disposal in Laboratories", Daniels Health. Available at:[Link]

  • "How to Dispose of Chemical Waste", Case Western Reserve University EHS. Available at:[Link]

  • "Managing Hazardous Chemical Waste in the Lab", Lab Manager. Available at:[Link]

  • "A Lab's Guide to Safe and Compliant Medical Waste Disposal", Today's Clinical Lab. Available at:[Link]

  • "Safety Data Sheet: Adamantane", Carl ROTH. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 5-Ethyladamantane-1,3-diol

Advanced Laboratory Safety & Operational Guide: Handling 5-Ethyladamantane-1,3-diol Executive Summary & Hazard Causality 5-Ethyladamantane-1,3-diol (CAS: 10364-00-8) is a highly specialized, bulky, lipophilic cycloalipha...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Operational Guide: Handling 5-Ethyladamantane-1,3-diol

Executive Summary & Hazard Causality

5-Ethyladamantane-1,3-diol (CAS: 10364-00-8) is a highly specialized, bulky, lipophilic cycloaliphatic compound. In drug development and materials science, it is primarily utilized as a structural monomer in the synthesis of high-heat-resistant aromatic polycarbonate resins and advanced pharmaceutical intermediates[1].

Handling this compound requires rigorous precision. The Causality of Risk: The adamantane cage provides extreme steric bulk and lipophilicity, while the diol groups facilitate hydrogen bonding. This dual physicochemical nature means the fine powder can easily become airborne (dust hazard). If it contacts the skin or mucous membranes, the lipophilic core allows for rapid dermal and cellular penetration, leading to severe localized irritation[2]. Furthermore, the high carbon-to-oxygen ratio of the adamantane structure creates a severe combustible dust explosion potential if aerosolized near an ignition source[3].

Physicochemical & Hazard Profile

To establish a baseline for safe handling, the following quantitative data and hazard classifications (extrapolated from closely related adamantane derivatives) must be integrated into your laboratory's risk assessment[2][4][5].

Property / HazardValue / ClassificationCausality & Operational Implication
Molecular Weight 196.29 g/mol High mass for a diol; indicates a dense, solid powder state at room temperature. Prone to static charge accumulation during transfer.
Combustible Dust High PotentialAdamantane derivatives form fine dusts that pose severe explosion risks if dispersed in air near ignition sources[3].
Skin/Eye Irritation Category 2 (H315, H319)The lipophilic cage facilitates rapid dermal penetration, causing hydrogen-bonding disruption in mucosal membranes[2].
Aquatic Toxicity Acute Category 1 (H400)Highly recalcitrant to biodegradation due to the stable tricyclic cage; causes severe long-term aquatic damage[4].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab apparel. The specific structural properties of 5-Ethyladamantane-1,3-diol dictate the following mandatory PPE[4][6].

Equipment CategorySpecificationPrimary Function & Causality
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Causality: The highly lipophilic tricyclic adamantane core readily permeates porous latex. Nitrile provides a dense, cross-linked barrier that prevents dermal absorption[4].
Eye Protection EN 166 / ANSI Z87.1 Splash GogglesCausality: Prevents micro-abrasions and mucosal irritation from airborne dust dissolving into ocular tear fluid[2].
Respiratory N95/P100 Particulate RespiratorCausality: Traps fine combustible dust particles before pulmonary inhalation, preventing severe respiratory tract irritation (H335)[2]. (Required if handling outside a fume hood).
Body Protection Flame-Resistant (FR) Lab CoatCausality: Mitigates severe burn risks associated with the flash-fire potential of combustible adamantane dust[3].

Operational Workflow & Safe Handling Protocol

The following methodology utilizes a self-validating system to ensure that every step of the weighing and transfer process is verified for safety before proceeding.

Protocol 1: Pre-Weighing and Material Transfer

  • System Calibration: Activate the Class II chemical fume hood.

    • Validation: Verify the digital airflow monitor reads between 80–100 feet per minute (fpm). Do not uncap the chemical if the monitor fluctuates or alarms.

  • Static Neutralization: Adamantane powders accumulate static charge, risking sudden aerosolization and adherence to gloves.

    • Action: Discharge the metal weighing spatula and anti-static weigh boat using a zero-stat (anti-static) gun.

    • Validation: Hover the spatula over a small test piece of paper; if the paper does not react to static pull, the charge is successfully neutralized.

  • Mass Transfer: Slowly transfer the 5-Ethyladamantane-1,3-diol powder.

    • Causality: Rapid pouring introduces kinetic energy that disperses the fine particulate matter into the breathing zone, triggering respiratory irritation and increasing explosion risks[2][3].

  • Decontamination & Verification: Wipe the analytical balance and surrounding hood deck with a 70% Isopropyl Alcohol (IPA) dampened cloth.

    • Validation: Perform a secondary wipe with a dry, dark-colored cloth. The complete absence of white particulate confirms successful decontamination.

Workflow Visualization

G N1 1. PPE Verification & Donning N2 2. Fume Hood Setup (Face Velocity 80-100 fpm) N1->N2 N3 3. Static-Free Handling (5-Ethyladamantane-1,3-diol) N2->N3 N4 Spill or Aerosol Detected? N3->N4 N5 4A. Emergency Protocol (Wet Collection & Isolate) N4->N5 Yes N6 4B. Reaction Synthesis (Polycarbonate Processing) N4->N6 No N7 5. Waste Segregation (EPA/RCRA Compliant) N5->N7 N6->N7 N8 6. PPE Doffing & Hand Washing N7->N8

Workflow for the safe handling and spill response of 5-Ethyladamantane-1,3-diol.

Emergency Response & Spill Management

In the event of a containment breach, execute the following protocol immediately.

Protocol 2: Combustible Dust Spill Management

  • Ignition Isolation: Immediately power down all hot plates, overhead stirrers, and nearby electronic equipment.

    • Causality: Deposited adamantane dust has considerable explosion potential; removing ignition sources prevents catastrophic flash fires[3].

  • Dust Suppression (Strict No-Sweep Rule): Lightly mist the spilled powder with water, or cover it entirely with solvent-dampened absorbent pads.

    • Causality: Dry sweeping mechanically aerosolizes the powder, exponentially increasing inhalation toxicity and explosive risks[3].

  • Mechanical Collection: Use non-sparking polypropylene tools to scoop the dampened mass into a rigid hazardous waste container.

  • Residue Validation: Swab the spill zone with a wet indicator wipe or dark cloth. The area is considered secure only when the wipe remains completely unsoiled.

Waste Disposal Plan

Protocol 3: Environmental Containment

  • Segregation: Place all collected 5-Ethyladamantane-1,3-diol waste, reaction byproducts, and contaminated PPE into a clearly labeled, hermetically sealable "Halogen-Free Organic Solid Waste" container.

  • Aquatic Protection: Under no circumstances should labware be rinsed directly into the municipal sink.

    • Causality: Adamantane derivatives are extremely toxic to aquatic life (H400) and structurally resist standard wastewater microbial degradation[4].

  • Validation: Ensure the waste container is tightly sealed and the exterior is wiped down with IPA before transferring it to the facility's central hazardous waste accumulation area.

References

  • Title: 1,3-비스(하이드록시페닐)-5-에틸아다만탄 화합물 및 그 제조방법, 그리고 방향족 폴리카보네이트 수지 (KR20160078326A) | Source: Google Patents | 1

  • Title: Safety Data Sheet: Adamantane | Source: Chemos GmbH&Co.KG | 3

  • Title: SAFETY DATA SHEET: 3,5-Dimethyladamantane-1-carboxylic acid | Source: Fisher Scientific |2

  • Title: SAFETY DATA SHEET: Adamantane-1,3-diamine | Source: TCI Chemicals | 6

  • Title: Safety Data Sheet: Adamantane | Source: NETZSCH Analyzing & Testing | 4

  • Title: 5-Aminoadamantane-1,3-diol | C10H17NO2 | CID 22463559 | Source: PubChem | 5

Sources

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